molecular formula C24H28ClN3O4 B1663653 Givinostat hydrochloride CAS No. 199657-29-9

Givinostat hydrochloride

货号: B1663653
CAS 编号: 199657-29-9
分子量: 457.9 g/mol
InChI 键: QKSGNWJOQMSBEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Givinostat hydrochloride is the hydrochloride salt of givinostat. It has a role as an angiogenesis inhibitor, an anti-inflammatory agent, an antineoplastic agent, an apoptosis inducer and an EC 3.5.1.98 (histone deacetylase) inhibitor. It contains a givinostat(1+).
Histone Deacetylase Inhibitor is any substance that inhibits histone deacetylase, an enzyme that catalyzes the removal of acetyl groups from core histones. Inhibition of histone deacetylase can result in hyperacetylation of histones, with an effect on gene expression and cell differentiation.
has antineoplastic activity

属性

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSGNWJOQMSBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199657-29-9
Record name Givinostat hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIVINOSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Givinostat's Preclinical Profile: A Technical Guide to On-Target Activity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat (B1684626) is a potent, orally bioavailable hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1] It has demonstrated therapeutic potential in preclinical models of various diseases, most notably Duchenne muscular dystrophy (DMD) and Polycythemia Vera (PV).[2][3] This technical guide provides an in-depth overview of Givinostat's target profile, its mechanism of action, and observed off-target effects in preclinical settings. The information is presented to facilitate further research and development of this compound.

Givinostat Target Profile

Givinostat is characterized as a pan-HDAC inhibitor, targeting enzymes in both Class I and Class II.[1] Its inhibitory activity across a panel of recombinant human HDAC isoforms has been quantified, revealing a broad spectrum of activity with varying potencies.

Table 1: Givinostat In Vitro Inhibitory Activity against HDAC Isoforms
HDAC IsoformIC50 (nM)
Class I
HD1-B7.5
HD1-A16
HDAC1198
HDAC2325
HDAC3157
HDAC8854
Class IIa
HDAC41059
HDAC5532
HDAC7524
HDAC9541
Class IIb
HDAC6315
HDAC10340
Class IV
HDAC11292

Data sourced from MedChemExpress.[4]

On-Target Effects in Preclinical Models

Givinostat's on-target effects are primarily driven by its inhibition of HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This results in the modulation of gene expression, impacting cellular processes such as inflammation, fibrosis, and cell proliferation.

Duchenne Muscular Dystrophy (DMD)

In the mdx mouse model of DMD, Givinostat has been shown to ameliorate disease pathology through multiple mechanisms.[2][5]

  • Reduced Inflammation and Fibrosis: Givinostat treatment leads to a significant reduction in inflammatory infiltrates and collagen deposition in the muscles of mdx mice.[2][5][6]

  • Improved Muscle Histology: Treatment with Givinostat promotes the formation of muscle fibers with an increased cross-sectional area and reduces fatty infiltration.[5][6]

  • Enhanced Muscle Function: Preclinical studies have demonstrated that Givinostat-treated mdx mice exhibit improved endurance in treadmill tests and increased muscle strength.[5][7]

Signaling Pathway in DMD

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Givinostat (B1684626)

Introduction

Givinostat, sold under the brand name Duvyzat, is a first-in-class, orally administered histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated a multi-targeted mechanism of action with potential anti-inflammatory, anti-angiogenic, and antineoplastic activities.[1] Developed by Italfarmaco, Givinostat has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of Duchenne muscular dystrophy (DMD) in patients aged six years and older, making it the first nonsteroidal drug approved for all genetic variants of this condition.[1][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Givinostat, summarizing key data from preclinical and clinical studies.

Pharmacodynamics (PD)

The primary mechanism of action of Givinostat is the inhibition of Class I and Class II histone deacetylases (HDACs).[1][4] In pathological conditions such as DMD, HDACs are constitutively hyperactive, leading to epigenetic changes that suppress muscle regeneration and promote inflammation and fibrosis.[5][6][7] By inhibiting HDACs, Givinostat restores the balance of histone acetylation, leading to a cascade of beneficial downstream effects.[5][6]

Mechanism of Action: HDAC Inhibition

HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[5] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[5][8] Givinostat binds to the catalytic pocket of HDAC enzymes, chelating the zinc ion essential for their activity.[4] This inhibition leads to histone hyperacetylation, resulting in a more "open" and relaxed chromatin structure.[3][5][6] This enhanced DNA accessibility allows for the transcription of genes involved in muscle repair, myogenesis, and anti-inflammatory responses.[5][6]

The diagram below illustrates the core mechanism of Givinostat's action on chromatin structure.

Givinostat_Mechanism cluster_0 Normal State (HDAC Activity) cluster_1 Givinostat Intervention HDAC HDACs Histone_Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Histone_Deacetylated Removes Acetyl Groups Histone_Acetylated Acetylated Histones (Relaxed Chromatin) HDAC->Histone_Acetylated Inhibition allows Acetylation to prevail Gene_Repression Gene Repression (e.g., Muscle Repair Genes) Histone_Deacetylated->Gene_Repression Givinostat Givinostat Givinostat->HDAC Inhibits Gene_Transcription Gene Transcription (e.g., Muscle Repair Genes) Histone_Acetylated->Gene_Transcription

Givinostat inhibits HDACs, promoting a chromatin state permissive for transcription.
In Vivo Pharmacodynamic Effects

Givinostat's HDAC inhibition translates into a range of significant therapeutic effects observed in both preclinical and clinical settings. These effects address key pathological features of DMD, including inflammation, fibrosis, and impaired muscle regeneration.[5][6]

Key Downstream Effects:

  • Reduced Inflammation and Fibrosis: In the mdx mouse model of DMD, Givinostat treatment significantly reduced inflammatory infiltrate and decreased fibrosis by up to 30-40%.[5][6][9] It also reduced necrosis and fatty replacement in skeletal muscle.[5][6]

  • Enhanced Myogenesis: By inhibiting hyperactive HDACs, Givinostat promotes the activity of transcription factors crucial for myogenic differentiation, such as MyoD and MEF2.[5][6] This helps restore the differentiation of satellite cells into new muscle fibers.[5][6]

  • Modulation of Signaling Pathways: Givinostat has been shown to affect several signaling pathways. It can modulate TGF-β signaling and has activity against cells expressing the mutated JAK2(V617F) enzyme, which is implicated in myeloproliferative diseases.[1][5] This suggests a broader applicability beyond DMD.

  • Target Engagement: The administration of Givinostat leads to a measurable increase in the acetylation of histones, such as histone H3, confirming target engagement in vivo.[10] In a rat model of neonatal hypoxia-ischemia, Givinostat treatment restored the level of acetylated H3 to control levels.[10]

The following diagram illustrates the signaling cascade initiated by Givinostat in the context of DMD.

Givinostat_Signaling_Pathway Givinostat's Therapeutic Cascade in DMD Givinostat Givinostat HDAC Hyperactive HDACs (in DMD) Givinostat->HDAC Inhibits Histone_Hyperacetylation Histone Hyperacetylation Givinostat->Histone_Hyperacetylation Promotes Gene_Expression Altered Gene Expression HDAC->Gene_Expression Represses Pro-Myogenic & Anti-Inflammatory Genes Histone_Hyperacetylation->Gene_Expression Inflammation Reduced Inflammation Gene_Expression->Inflammation Fibrosis Reduced Fibrosis Gene_Expression->Fibrosis Myogenesis Promoted Myogenesis Gene_Expression->Myogenesis Muscle_Regen Improved Muscle Regeneration & Function Inflammation->Muscle_Regen Fibrosis->Muscle_Regen Myogenesis->Muscle_Regen

Givinostat's inhibition of HDACs leads to multifaceted therapeutic outcomes.
Pharmacodynamic Biomarkers

One of the key dose-limiting toxicities and a monitored pharmacodynamic biomarker for Givinostat is thrombocytopenia (a decrease in platelet count).[1][11][12] Population PK/PD modeling has been used to describe the time course of platelet counts following Givinostat administration, allowing for weight-based dosing strategies to manage this effect while maintaining efficacy.[11][12]

BiomarkerEffect of GivinostatClinical SignificanceReference
Platelet Count Decrease from baselineDose-limiting toxicity; requires monitoring. PK/PD models link exposure to the extent of decrease.[11][12]
Histone H3 Acetylation IncreaseDirect evidence of target engagement (HDAC inhibition).[10]
Triglycerides Increase (Hypertriglyceridemia)Common side effect requiring monitoring.[1]
Muscle Fat Fraction Reduction in vastus lateralisIndicates slowing of disease progression and muscle degeneration. A 30% reduction was observed.[5][6]

Pharmacokinetics (PK)

Givinostat is an orally bioavailable drug.[5][6] Its pharmacokinetic profile has been characterized through multiple clinical studies, leading to the development of a population PK model that informs dosing recommendations.[12][13]

Absorption, Distribution, Metabolism, and Elimination (ADME)
  • Absorption: Givinostat is absorbed following oral administration, with Tmax occurring approximately 2-3 hours post-dose.[2] Administration with a high-fat meal can increase AUC by 40% and Cmax by 23%, delaying Tmax.[2]

  • Distribution: Population PK modeling estimates the apparent volume of distribution of the central and peripheral compartments to be 160 L and 483 L, respectively.[2]

  • Metabolism & Elimination: A two-compartment model with first-order elimination from the central compartment best describes Givinostat's pharmacokinetics.[12][13] Body weight has been identified as a significant covariate affecting the drug's apparent clearance (CL/F), with clearance increasing with body weight.[12][13]

Preclinical Pharmacokinetics (mdx Mice)

Pharmacokinetic studies in mdx mice were crucial for establishing the exposure-response relationship and defining the therapeutic dose range.

ParameterDosing RegimenValueReference
Optimal Efficacy Dose 5-10 mg/kg/day (oral)Showed recovery of functional and histological parameters.[9][14]
Effective Exposure Daily administrationDaily AUCs of ~300 ng·h/mL were required for beneficial effects.[13]
Clinical Pharmacokinetics (Humans)

Population PK analysis, incorporating data from seven clinical studies, has defined the pharmacokinetic profile of Givinostat in pediatric and adult populations.[12][13]

ParameterPopulation / DoseValueReference
Tmax Humans (oral)~2-3 hours[2]
Steady State Twice daily dosingAchieved within 5-7 days[2]
Apparent Volume of Distribution (Central) Population PK Model160 L[2]
Apparent Volume of Distribution (Peripheral) Population PK Model483 L[2]
Target Exposure (AUC0–12) Boys with DMD (37.5 mg BID)~570 ng·h/mL[13]
Dosing Regimen DMD PatientsWeight-based, twice daily[12][13]

Experimental Protocols & Methodologies

The characterization of Givinostat's PK/PD profile has been built on rigorous preclinical and clinical experimental designs.

Preclinical Evaluation in mdx Mouse Model
  • Animal Model: mdx mice, a widely used model for Duchenne muscular dystrophy.[9][14]

  • Drug Administration: Long-term (e.g., 3.5 months) oral administration of Givinostat at various doses (e.g., 1, 5, and 10 mg/kg/day).[9][14]

  • Pharmacodynamic Assessments:

    • Functional Tests: Endurance performance evaluated using treadmill tests.[9][14] Grip strength tests were also used.[15]

    • Histology: Muscle tissue (e.g., tibialis anterior) analyzed for myofiber cross-sectional area, fibrosis (e.g., using Sirius Red staining), inflammatory infiltrate, and fatty infiltration via hematoxylin (B73222) and eosin (B541160) (H&E) staining.[9][14][16]

  • Pharmacokinetic Analysis: Blood samples collected at various time points after oral administration to determine drug exposure parameters (Cmax, AUC). A population PK approach was used to link individual blood AUCs with PD effects.[9]

The diagram below outlines a typical workflow for preclinical evaluation.

Preclinical_Workflow cluster_assessments In-Life and Terminal Assessments cluster_analysis Data Analysis start Study Start: mdx Mouse Cohort dosing Chronic Oral Dosing (Givinostat vs. Vehicle) start->dosing functional Functional Tests (Treadmill, Grip Strength) dosing->functional pk_sampling PK Blood Sampling dosing->pk_sampling tissue_collection Muscle Tissue Collection (Terminal) dosing->tissue_collection pk_analysis PK Analysis (LC-MS/MS for Drug Levels) pk_sampling->pk_analysis histology Histological Analysis (Fibrosis, CSA, Inflammation) tissue_collection->histology pkpd_model PK/PD Modeling (Exposure-Response) histology->pkpd_model pk_analysis->pkpd_model end Efficacy & Safety Conclusion pkpd_model->end

Workflow for the preclinical in vivo evaluation of Givinostat.
Clinical Trial Methodology (DMD Studies)

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 2 and Phase 3 trials.[5][6][17][18]

  • Patient Population: Ambulant boys aged 6 years and older with a confirmed DMD diagnosis, typically on a stable corticosteroid regimen.[17][18]

  • Drug Administration: Oral suspension of Givinostat administered twice daily, with dosing adjusted for body weight.[12][19]

  • Primary and Secondary Endpoints:

    • Functional Assessments: Timed function tests, such as the time to climb four stairs (a primary endpoint), and the North Star Ambulatory Assessment (NSAA).[5][6][18]

    • Muscle Imaging: Magnetic Resonance Spectroscopy (MRS) to quantify muscle fat fraction in the vastus lateralis, a key secondary endpoint.[5][6][17]

    • Histology: Analysis of muscle biopsies to assess changes in muscle tissue, fibrosis, and necrosis.[5][6]

  • Safety and PK Monitoring:

    • Regular monitoring of safety parameters, with a focus on platelet counts, white blood cells, and triglycerides.[17][19]

    • Pharmacokinetic blood draws to confirm drug exposure and support population PK/PD modeling.[20]

Givinostat represents a significant advancement in the treatment of Duchenne muscular dystrophy, acting through a multi-targeted epigenetic mechanism. Its pharmacodynamic profile is well-characterized, with in vivo studies confirming that its inhibition of HDACs leads to reduced inflammation and fibrosis and promotes muscle regeneration. The pharmacokinetic properties of Givinostat have been thoroughly investigated, enabling the development of a weight-based dosing strategy that balances efficacy with a manageable safety profile, particularly concerning thrombocytopenia. The comprehensive preclinical and clinical data provide a strong foundation for its use in DMD and support further investigation into its potential in other inflammatory and fibrotic diseases.

References

Givinostat Hydrochloride: A Deep Dive into its Modulation of Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Givinostat (B1684626) hydrochloride, a potent histone deacetylase (HDAC) inhibitor, is emerging as a significant modulator of gene expression with therapeutic implications in a range of diseases, most notably Duchenne muscular dystrophy (DMD) and Polycythemia Vera (PV). This technical guide provides a comprehensive overview of the core mechanisms by which Givinostat exerts its effects, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Histone Hyperacetylation and Transcriptional Activation

Givinostat functions as a pan-HDAC inhibitor, targeting multiple histone deacetylase enzymes that are crucial regulators of gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that restricts the access of transcription factors to DNA, thereby repressing gene transcription. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed or "open" chromatin state. This open chromatin architecture facilitates the binding of transcriptional machinery to gene promoter and enhancer regions, leading to the activation of gene expression.[1][2][3] This epigenetic modulation is the foundational mechanism through which Givinostat mediates its therapeutic effects.

Modulation of Key Signaling Pathways

Givinostat's influence on gene expression extends to the modulation of critical signaling pathways implicated in inflammation, fibrosis, and cell proliferation.

The TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a key driver of fibrosis, a pathological hallmark of Duchenne muscular dystrophy. In DMD patient-derived fibroblasts, Givinostat has been shown to differentially regulate genes within this pathway. Specifically, it downregulates the expression of TGF-β receptor 1 (TGF R1) and Collagen III, a major component of fibrotic tissue. Conversely, Givinostat upregulates the expression of TGF-β receptor 2 (TGF R2).[4] This differential modulation suggests a complex regulatory role for Givinostat in mitigating the pro-fibrotic effects of TGF-β.

TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGF_R2 TGF R2 (Upregulated by Givinostat) TGFb->TGF_R2 Binds TGF_R1 TGF R1 (Downregulated by Givinostat) TGF_R2->TGF_R1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGF_R1->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with SMAD_complex SMAD2/3-SMAD4 Complex DNA DNA SMAD_complex->DNA Translocates to Nucleus & Binds Collagen_III Collagen III Gene (Downregulated by Givinostat) DNA->Collagen_III Promotes Transcription Givinostat_node Givinostat Givinostat_node->TGF_R2 Upregulates Givinostat_node->TGF_R1 Downregulates Givinostat_node->Collagen_III Downregulates

Caption: Givinostat's modulation of the TGF-β signaling pathway.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is central to the pathophysiology of myeloproliferative neoplasms like Polycythemia Vera. While direct quantitative data on Givinostat's effect on JAK/STAT target gene expression is limited in the provided search results, its known mechanism as an HDAC inhibitor suggests a role in modulating the expression of genes regulated by this pathway. HDAC inhibitors can influence the expression of key components and targets of the JAK/STAT cascade, thereby impacting cell proliferation and survival. Further research is needed to elucidate the precise gene expression changes induced by Givinostat within this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Target_Genes Target Genes (Proliferation, Survival) DNA->Target_Genes Promotes Transcription Givinostat_node Givinostat (HDAC Inhibition) Givinostat_node->Target_Genes Modulates Expression

Caption: Postulated modulation of the JAK/STAT signaling pathway by Givinostat.

Quantitative Data on Gene Expression Modulation

While comprehensive RNA-sequencing datasets from Givinostat clinical trials are not publicly available, preclinical and some clinical studies provide insights into its impact on gene expression.

Gene/MoleculeDisease Model/SystemDirection of ChangeMethodReference
TGF-β Pathway
TGF R1DMD Patient FibroblastsDownregulatedNot Specified[4]
TGF R2DMD Patient FibroblastsUpregulatedNot Specified[4]
Collagen IIIDMD Patient FibroblastsDownregulatedNot Specified[4]
Inflammatory Cytokines
IL-1αMouse Model (AMI)DownregulatedqRT-PCR[5]
IL-1βMouse Model (AMI)DownregulatedqRT-PCR[5]
IL-1β mRNAINS-1 cells and rat isletsDownregulatedReal-time qPCR[6]
Growth Factors & Other Genes
Placenta Growth Factor (PlGF)Mouse Model (AMI)UpregulatedqRT-PCR[5]
Bone Morphogenic Protein 2 (BMP-2)Mouse Model (AMI)UpregulatedqRT-PCR[5]
Caspase 3Co-culture of CMs and M2 MPsDownregulatedqRT-PCR[5]
Follistatinmdx miceUpregulatedNot Specified[2]
microRNAs
miR-449a-5pmdx miceUpregulatedNot Specified[1][3]
miR-92b-3pmdx miceUpregulatedNot Specified[1][3]

Experimental Protocols

Detailed experimental protocols from specific Givinostat studies are often proprietary. However, based on standard methodologies, the following outlines the likely procedures for key experiments.

In Vivo Treatment of mdx Mice and Tissue Collection

Objective: To assess the in vivo efficacy of Givinostat in a mouse model of DMD.

  • Animal Model: C57BL/10ScSn-Dmdmdx/J (mdx) mice and wild-type C57BL/10ScSnJ control mice are used.[7]

  • Givinostat Administration: Givinostat is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (gavage) at specified doses (e.g., 1, 5, 10 mg/kg/day) for a defined period (e.g., 3.5 months).[7]

  • Functional Assessment: Functional tests such as grip strength and treadmill exhaustion tests are performed at regular intervals.[7]

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and muscle tissues (e.g., gastrocnemius, tibialis anterior, diaphragm) are collected.

  • Histological Analysis: A portion of the muscle tissue is fixed in formalin and embedded in paraffin (B1166041) for histological staining (e.g., Hematoxylin and Eosin, Sirius Red) to assess muscle morphology, fibrosis, and inflammation.[7]

  • Gene Expression Analysis: Another portion of the muscle tissue is snap-frozen in liquid nitrogen for subsequent RNA or protein extraction.

experimental_workflow start mdx Mice treatment Oral Givinostat Administration start->treatment functional_tests Functional Tests (Grip Strength, Treadmill) treatment->functional_tests euthanasia Euthanasia & Tissue Collection functional_tests->euthanasia histology Histological Analysis euthanasia->histology gene_expression Gene Expression Analysis (qPCR, RNA-seq) euthanasia->gene_expression

Caption: General experimental workflow for preclinical evaluation of Givinostat in mdx mice.

Cell Culture, Givinostat Treatment, and RNA Extraction

Objective: To investigate the effect of Givinostat on gene expression in a cell culture model.

  • Cell Culture: DMD patient-derived fibroblasts or other relevant cell lines are cultured in appropriate media and conditions.

  • Givinostat Treatment: Cells are treated with varying concentrations of Givinostat or a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis and RNA Extraction: Following treatment, cells are washed with PBS and lysed. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Downstream Analysis: The extracted RNA is then used for downstream applications such as quantitative real-time PCR (qPCR) or RNA-sequencing.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

Objective: To determine the effect of Givinostat on histone acetylation at specific gene promoters.

  • Cell Culture and Crosslinking: Cells are treated with Givinostat or vehicle control. Proteins are then cross-linked to DNA using formaldehyde.

  • Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3). The antibody-histone-DNA complexes are then captured using protein A/G beads.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

  • Reverse Crosslinking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • qPCR Analysis: The purified DNA is used as a template for qPCR with primers designed to amplify specific gene promoter regions of interest. The enrichment of the target sequence in the immunoprecipitated DNA is calculated relative to a control (e.g., input DNA or a negative control region).[8]

Conclusion

Givinostat hydrochloride modulates gene expression primarily through the inhibition of histone deacetylases, leading to a more open chromatin structure and increased transcription of target genes. This mechanism of action has been shown to impact key signaling pathways involved in inflammation and fibrosis, such as the TGF-β pathway. While quantitative data on a global transcriptomic level remains limited in the public domain, preclinical and targeted studies have demonstrated Givinostat's ability to alter the expression of specific genes and microRNAs involved in muscle regeneration and pathology. The provided experimental frameworks offer a basis for further investigation into the precise molecular consequences of Givinostat treatment. As research continues, a more detailed understanding of Givinostat's role in modulating the transcriptome will undoubtedly emerge, further refining its therapeutic applications.

References

An In-depth Technical Guide to the Epigenetic Modifications Induced by Givinostat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat (ITF2357) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][3] In pathological conditions such as Duchenne Muscular Dystrophy (DMD) and certain myeloproliferative neoplasms (MPNs), HDACs are often hyperactive, leading to aberrant gene expression that drives disease progression.[4][5]

Givinostat's therapeutic potential stems from its ability to inhibit class I and II HDACs, thereby modulating the acetylation status of chromatin and other proteins to restore a more normal gene expression profile.[6] This multi-targeted mechanism addresses key pathological processes including chronic inflammation, fibrosis, and impaired tissue regeneration.[4][7] Recently approved by the U.S. Food and Drug Administration (FDA) for the treatment of DMD, Givinostat represents a significant advancement in epigenetic therapy.[4] This guide provides a detailed overview of the epigenetic modifications induced by Givinostat, summarizing key quantitative data and outlining relevant experimental protocols for its study.

Core Mechanism of Action: HDAC Inhibition

The primary mechanism of Givinostat is the inhibition of histone deacetylases. In a normal state, HDACs and histone acetyltransferases (HATs) work in balance to control the acetylation level of histones.[1] HDAC hyperactivity, as seen in DMD, leads to hypoacetylation of histone tails.[4] This increases the positive charge of the histones, strengthening their interaction with negatively charged DNA and resulting in a condensed, compact chromatin structure (heterochromatin). This state represses gene transcription by limiting the access of transcription factors and RNA polymerase to the DNA.[8]

Givinostat treatment blocks the enzymatic activity of HDACs. This action shifts the balance, leading to an accumulation of acetyl groups on histone lysine residues, a state known as hyperacetylation.[3] The neutralization of the positive charges on histones weakens their bond with DNA, promoting a relaxed, open chromatin structure (euchromatin).[1] This open state facilitates the binding of transcription machinery, leading to the activation of previously silenced genes involved in critical cellular processes like muscle repair and anti-inflammatory responses.[1][4]

Givinostat_Mechanism cluster_0 Normal/Diseased State (HDAC Hyperactivity) cluster_1 Givinostat Treatment HDAC HDACs (Histone Deacetylases) Histone_Deacetylated Condensed Chromatin (Hypoacetylated Histones) HDAC->Histone_Deacetylated Deacetylation Gene_Repression Gene Repression (e.g., Muscle Repair Genes) Histone_Deacetylated->Gene_Repression Givinostat Givinostat HDAC_Inhibited HDACs Givinostat->HDAC_Inhibited Inhibits Histone_Acetylated Relaxed Chromatin (Hyperacetylated Histones) HDAC_Inhibited->Histone_Acetylated Allows Acetylation Gene_Activation Gene Activation (Muscle Repair, Anti-inflammatory) Histone_Acetylated->Gene_Activation

Core mechanism of Givinostat via HDAC inhibition.

Key Epigenetic and Downstream Effects in Duchenne Muscular Dystrophy (DMD)

In DMD, the absence of dystrophin leads to a pathological cascade characterized by chronic inflammation, failed muscle regeneration, fibrosis (scar tissue formation), and adipogenesis (fat replacement).[4] Constitutively active HDACs exacerbate these conditions by repressing genes essential for myogenesis and anti-inflammatory responses.[4] Givinostat intervenes by inducing epigenetic changes that counteract these pathological processes.

  • Reduces Inflammation: Givinostat treatment leads to the downregulation of pro-inflammatory cytokines.[3]

  • Promotes Myogenesis: By inducing histone hyperacetylation, Givinostat activates the transcription of crucial myogenic regulatory factors and microRNAs (e.g., miR-206), promoting the differentiation of muscle stem cells (satellite cells) and the formation of larger, healthier muscle fibers.[4][9]

  • Reduces Fibrosis and Adipogenesis: Givinostat modulates the TGF-β signaling pathway, which is a key driver of fibrosis.[8] It reduces the expression of pro-fibrotic genes like Collagen III.[8] This leads to a significant decrease in the replacement of muscle with fibrotic and adipose tissue, thereby preserving muscle architecture and function.[9]

Givinostat_DMD_Pathway Givinostat Givinostat HDACi HDAC Inhibition Givinostat->HDACi Hyperacetylation Histone Hyperacetylation HDACi->Hyperacetylation Inflammation Reduced Inflammation (↓ Pro-inflammatory Cytokines) Hyperacetylation->Inflammation Fibrosis Reduced Fibrosis & Adipogenesis (↓ TGF-β Signaling) Hyperacetylation->Fibrosis Myogenesis Enhanced Myogenesis (↑ Muscle Gene Expression) Hyperacetylation->Myogenesis Outcome Improved Muscle Integrity & Function Inflammation->Outcome Fibrosis->Outcome Myogenesis->Outcome

Downstream effects of Givinostat in DMD.

Quantitative Data on Givinostat's Effects

The efficacy of Givinostat has been quantified in both preclinical animal models and clinical trials in human patients. The following tables summarize key findings.

Table 1: Summary of Preclinical Efficacy in mdx Mouse Model of DMD

Parameter AssessedModelGivinostat EffectQuantitative ResultCitation
Muscle Histology
Fibrosis Reductionmdx mice↓ Fibrotic Tissue30% - 40% reduction[2][9]
Fat Infiltrationmdx mice↓ Adipose TissueSignificant reduction[9][10]
Myofiber Sizemdx mice↑ Cross-Sectional Area (CSA)Significant increase[9][10]
Muscle Function
Muscle Strengthmdx mice↑ Grip StrengthDose-dependent improvement[9]
Endurancemdx mice↑ Treadmill PerformanceIncreased time to exhaustion[9]

Table 2: Summary of Clinical Efficacy in DMD Patients

Parameter AssessedStudy PhaseGivinostat EffectQuantitative ResultCitation
Muscle Histology
FibrosisPhase 2↓ Fibrotic TissueSignificant decrease from baseline[9][11]
Fatty ReplacementPhase 2↓ Adipose TissueSignificant decrease from baseline[9][11]
Muscle Fiber AreaPhase 2↑ Muscle Tissue FractionSignificant increase from baseline[11]
Functional & Imaging
Four-Stair ClimbPhase 3Slowed Progression1.78s less decline vs. placebo over 18 months[12][13]
Fat Infiltration (VL)Phase 3↓ Fat Infiltration~30% reduction in vastus lateralis fat fraction[10]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the epigenetic and cellular effects of Givinostat.

Protocol: Western Blot for Histone Acetylation

This protocol is designed to detect changes in the acetylation status of histones (e.g., Histone H3) in cells treated with Givinostat.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, or primary myoblasts) to be 70-80% confluent at the time of treatment.

  • Prepare a stock solution of Givinostat in DMSO. Dilute in culture medium to final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only (DMSO) control.

  • Treat cells for a specified duration (e.g., 6, 12, or 24 hours).

2. Histone Extraction (Acid Extraction Method): [4][14]

  • Wash cells twice with ice-cold PBS containing protease inhibitors.

  • Scrape cells and pellet by centrifugation (1,500 rpm, 5 min, 4°C).

  • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, protease inhibitors). Incubate on ice for 10 minutes to lyse cell membranes.

  • Centrifuge at 6,500 x g for 10 min at 4°C to pellet the nuclei. Discard the supernatant.

  • Resuspend the nuclear pellet in 0.4 N H₂SO₄ or 0.2 N HCl and incubate with rotation overnight at 4°C.

  • Centrifuge at 10,000 rpm for 10 min at 4°C. Collect the supernatant containing the acid-soluble histones.

3. Protein Quantification and Sample Preparation:

  • Quantify protein concentration using a Bradford or BCA protein assay.

  • Mix 15-20 µg of histone extract with 4X Laemmli sample buffer.

  • Boil samples at 95°C for 5-10 minutes.

4. SDS-PAGE and Electrotransfer:

  • Load samples onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 60-90 minutes.

  • Verify transfer efficiency using Ponceau S stain.[3]

5. Immunoblotting:

  • Block the membrane in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated histone mark (e.g., rabbit anti-acetyl-Histone H3, Lys9/K14) diluted in blocking buffer. A parallel blot should be run with an antibody against total Histone H3 as a loading control.[15]

  • Wash the membrane 3x for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]

  • Wash the membrane 3x for 10 minutes each with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize bands using a chemiluminescence imaging system.

  • Perform densitometric analysis to quantify band intensity. Normalize the intensity of the acetylated histone band to the total histone band.[16]

Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol outlines a general workflow to identify the genomic loci where histone acetylation is enriched following Givinostat treatment.

1. Cell Treatment and Cross-linking:

  • Treat cells with Givinostat or vehicle control as described in 5.1.

  • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

2. Cell Lysis and Chromatin Sonication:

  • Harvest and wash cells. Lyse cells to release nuclei.

  • Resuspend nuclei in a shearing buffer (containing SDS and protease inhibitors).

  • Sonciate the chromatin to shear DNA into fragments of 200-800 bp. Optimization of sonication time and power is critical.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.

  • Incubate a portion of the lysate (10-20 µg of chromatin) overnight at 4°C with 5-10 µg of a ChIP-grade antibody against a specific acetyl-histone mark (e.g., anti-acetyl-H3 K27). Include a negative control (e.g., Normal Rabbit IgG).

  • Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 4 hours at 4°C.

4. Washing and Elution:

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[17]

  • Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

5. Reverse Cross-linking and DNA Purification:

  • Add NaCl to the eluates and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis (qPCR or Sequencing):

  • qPCR: Quantify the enrichment of specific gene promoters (e.g., the promoter of a muscle-specific gene) in the immunoprecipitated DNA relative to the input DNA.

  • ChIP-Seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to map histone acetylation patterns genome-wide.

Protocol: Histological Analysis of Muscle Tissue

This protocol is for assessing changes in muscle morphology, fibrosis, and fat infiltration in tissue sections from preclinical models or patient biopsies.

1. Tissue Preparation:

  • Excise muscle tissue (e.g., gastrocnemius, tibialis anterior) and either fix in 10% neutral buffered formalin for paraffin (B1166041) embedding or snap-freeze in isopentane (B150273) cooled by liquid nitrogen for cryosectioning.[10]

  • Cut 5-10 µm thick sections using a microtome or cryostat.

2. Staining for General Morphology and Fibrosis:

  • Hematoxylin and Eosin (H&E) Staining: For general muscle fiber morphology, identification of centrally located nuclei (a sign of regeneration), and detection of necrotic or inflammatory areas.

  • Sirius Red or Masson's Trichrome Staining: To specifically stain collagen fibers and quantify the extent of fibrosis. Collagen will appear red (Sirius Red) or blue (Trichrome).[10]

3. Staining for Fat Infiltration:

  • Oil Red O Staining: Performed on frozen sections to stain neutral lipids (adipocytes) red. This allows for the quantification of fatty replacement within the muscle.[10]

4. Immunohistochemistry (IHC):

  • Perform antigen retrieval on sections if necessary.

  • Block non-specific binding sites.

  • Incubate with a primary antibody against a protein of interest (e.g., α-SMA for myofibroblasts).

  • Incubate with a labeled secondary antibody and a detection substrate to visualize the protein.

5. Image Acquisition and Analysis:

  • Capture high-resolution images of the stained sections using a brightfield microscope.

  • Use image analysis software (e.g., ImageJ, HALO) to quantify parameters:

    • Myofiber Cross-Sectional Area (CSA): Measure the area of individual muscle fibers.

    • Fibrotic/Adipose Area: Calculate the percentage of the total tissue area that is positive for the respective stain.

    • Central Nucleation Index: Determine the percentage of myofibers with centrally located nuclei.

Experimental_Workflow cluster_0 In Vitro / In Vivo Model cluster_1 Sample Collection & Processing cluster_2 Analysis Model Cell Culture or mdx Mouse Model Treatment Givinostat Treatment (vs. Vehicle Control) Model->Treatment Harvest_Cells Harvest Cells Treatment->Harvest_Cells Harvest_Tissue Harvest Muscle Tissue Treatment->Harvest_Tissue Histone_Extraction Histone Extraction Harvest_Cells->Histone_Extraction Tissue_Sectioning Fixation & Sectioning Harvest_Tissue->Tissue_Sectioning Western Western Blot (for Acetyl-Histones) Histone_Extraction->Western ChIP ChIP-qPCR / ChIP-Seq (for Gene Promoters) Histone_Extraction->ChIP Histo Histological Staining (H&E, Sirius Red) Tissue_Sectioning->Histo Quant Image Analysis & Quantification (CSA, Fibrosis %) Histo->Quant

Representative experimental workflow for Givinostat.

Conclusion

Givinostat exerts its therapeutic effects primarily through the epigenetic mechanism of HDAC inhibition. By inducing histone hyperacetylation, it remodels chromatin to activate beneficial gene expression programs. This leads to a multi-pronged attack on the pathology of diseases like DMD, resulting in reduced inflammation and fibrosis, and enhanced muscle regeneration. The quantitative data from both preclinical and clinical studies provide robust evidence of its efficacy in modifying key histological and functional outcomes. The protocols detailed herein offer a foundational framework for researchers to further investigate the nuanced epigenetic and cellular impacts of Givinostat and other HDAC inhibitors in drug discovery and development.

References

Preclinical Evidence for Givinostat in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Givinostat (ITF2357) is a potent, orally available histone deacetylase (HDAC) inhibitor that has demonstrated significant therapeutic potential across a range of preclinical models of inflammatory diseases. By modulating the epigenetic landscape, Givinostat interferes with key pathological processes including chronic inflammation, fibrosis, and cellular degeneration. Its mechanism of action involves the inhibition of Class I and II HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This results in a more open chromatin structure, altering gene expression to suppress pro-inflammatory pathways and promote tissue repair. This document provides an in-depth overview of the preclinical data supporting the use of Givinostat in inflammatory conditions, with a focus on Duchenne Muscular Dystrophy (DMD) and Inflammatory Bowel Disease (IBD), detailing experimental protocols, quantitative outcomes, and the underlying signaling pathways.

Core Mechanism of Action in Inflammation

Givinostat exerts its anti-inflammatory effects primarily through the inhibition of HDAC enzymes. In inflammatory states, HDACs are often dysregulated, leading to the hypoacetylation of histones at the promoters of anti-inflammatory genes, thereby silencing them. Conversely, transcription factors central to the inflammatory response, such as NF-κB, are activated.

Givinostat reverses this by inducing histone hyperacetylation, which relaxes the chromatin structure.[1] This allows for increased access of transcription factors to DNA, enhancing the expression of genes involved in anti-inflammatory responses and muscle repair.[1] Concurrently, Givinostat has been shown to suppress the activity of pro-inflammatory signaling pathways like NF-κB, reducing the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3]

Givinostat_MOA cluster_0 Cellular Environment cluster_1 Epigenetic & Transcriptional Regulation cluster_2 Pathophysiological Outcome Givinostat Givinostat HDACs HDACs (Class I & II) Givinostat->HDACs Inhibits Histones Histone Tails HDACs->Histones Deacetylates NFkB_proteins NF-κB Proteins HDACs->NFkB_proteins Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Leads to NFkB_Activity Reduced NF-κB Activity NFkB_proteins->NFkB_Activity Leads to Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Pro_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Pro_Inflammatory Anti_Inflammatory ↑ Anti-inflammatory Genes Gene_Expression->Anti_Inflammatory Tissue_Repair ↑ Muscle Repair Genes Gene_Expression->Tissue_Repair NFkB_Activity->Pro_Inflammatory Fibrosis ↓ Pro-fibrotic Genes NFkB_Activity->Fibrosis DMD_Workflow cluster_groups Treatment Arms cluster_analysis Assessments start Study Start: mdx mice (1.5 months old) grouping Randomization into Treatment Groups (n=8-10 per group) start->grouping vehicle Vehicle Control giv1 Givinostat (1 mg/kg/d) giv5 Givinostat (5 mg/kg/d) giv10 Givinostat (10 mg/kg/d) treatment Daily Oral Administration for 3.5 Months endpoints Endpoint Analysis treatment->endpoints functional Functional Tests: - Grip Strength - Treadmill Endurance histology Histological Analysis: - Fibrosis (Sirius Red) - Fat (Oil Red O) - Myofiber CSA biomarkers Biomarker Analysis: - Myeloperoxidase (MPO) - Cytokine Levels conclusion Conclusion: Efficacy of Givinostat in reducing DMD pathology NFkB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex (Activated) stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive Cytoplasmic Complex) IkB->NFkB_inactive Releases NFkB_inactive->IkB Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation DNA DNA (κB sites) NFkB_active->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, etc.) Transcription->Cytokines Givinostat Givinostat HDACs HDACs Givinostat->HDACs Inhibits HDACs->NFkB_active Deacetylates (promotes activity)

References

Investigating the Anti-Fibrotic Properties of Givinostat Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Givinostat (B1684626) hydrochloride (hereafter referred to as Givinostat) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-fibrotic properties in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the anti-fibrotic effects of Givinostat, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to evaluate its efficacy. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.

Introduction: The Role of HDACs in Fibrosis

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] In the context of fibrosis, HDACs are often upregulated and contribute to the pro-fibrotic phenotype by modulating the expression of genes involved in inflammation, myofibroblast activation, and ECM deposition.[2][3] As a pan-HDAC inhibitor, Givinostat reverses this process, leading to histone hyperacetylation and the altered expression of genes that drive the fibrotic cascade.[1]

Mechanism of Action of Givinostat in Fibrosis

Givinostat exerts its anti-fibrotic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of HDAC enzymes. This leads to a cascade of downstream events that collectively counteract the progression of fibrosis.

Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis in various organs.[4][5] Givinostat has been shown to interfere with this pathway at multiple levels:

  • Regulation of TGF-β Receptors: In fibroblasts from Duchenne Muscular Dystrophy (DMD) patients, Givinostat has been observed to downregulate the expression of the TGF-β receptor 1 (TGFβR1) while upregulating the expression of TGF-β receptor 2 (TGFβR2).[6] This differential regulation may alter the cellular response to pro-fibrotic TGF-β signaling.

  • Inhibition of Downstream Effectors: Givinostat treatment has been associated with the reduced expression of key downstream effectors of the TGF-β pathway, such as α-smooth muscle actin (α-SMA) and collagen type I (Col1α1), which are hallmarks of myofibroblast activation and ECM deposition.[7]

Inhibition of Hepatic Stellate Cell (HSC) Activation

In the liver, the activation of hepatic stellate cells is a critical event in the initiation and progression of fibrosis.[7] Givinostat has been identified as a potent inhibitor of HSC activation.[7] In vitro studies have demonstrated that Givinostat dose-dependently inhibits the expression of α-SMA and Col1α1 in HSCs stimulated with TGF-β1.[3]

Anti-inflammatory Effects

Chronic inflammation is a key driver of fibrosis. Givinostat exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] This reduction in the inflammatory milieu can, in turn, reduce the stimuli that lead to fibroblast activation and ECM production.

Quantitative Data on the Anti-Fibrotic Effects of Givinostat

The anti-fibrotic efficacy of Givinostat has been quantified in various preclinical and clinical models. The following tables summarize key findings.

Table 1: Preclinical Efficacy of Givinostat in a Mouse Model of CCl₄-Induced Liver Fibrosis
ParameterControl (CCl₄ only)Givinostat (10 mg/kg/day) + CCl₄% Reductionp-valueReference
Liver Histology
Collagen Deposition (Sirius Red Staining)Significant increaseSignificantly decreased-<0.0001[7]
Fibrotic Gene Expression (mRNA)
α-SMAIncreasedSignificantly reduced-<0.01[7]
Col1α1IncreasedSignificantly reduced-<0.01[7]
Fibrotic Protein Expression
α-SMAIncreasedReduced-<0.05[7]
Col1α1IncreasedReduced-<0.05[7]
Liver Injury Markers (Serum)
ALT (U/L)469 ± 41.65137.7 ± 71.72~70.6%<0.01[7]
AST (U/L)536.8 ± 95.53156.5 ± 71.44~70.8%<0.01[7]
Table 2: Preclinical Efficacy of Givinostat in the mdx Mouse Model of Duchenne Muscular Dystrophy
ParameterVehicleGivinostat (5 mg/kg/d)Givinostat (10 mg/kg/d)% Reduction (vs. Vehicle)p-value (vs. Vehicle)Reference
Muscle Fibrosis
Gastrocnemius Muscle Fibrosis (%)---~30% (at 10 mg/kg)-[8]
Diaphragm Muscle Fibrosis (%)---~40% (at all doses)-[8]
Tibialis Anterior Muscle Fibrosis (%)---Significant reduction (at 37.5 mg/kg)-[8]
Fatty Infiltration
Tibialis Anterior Muscle-Significantly reducedSignificantly reduced-<0.01 (at 5 mg/kg)[9]
Table 3: Clinical Efficacy of Givinostat in Duchenne Muscular Dystrophy (EPIDYS Phase 3 Trial)
ParameterPlaceboGivinostatDifferencep-valueReference
Muscle Fat Infiltration
Vastus Lateralis Fat Fraction (VLFF) Change from BaselineIncrease of 10.89%Increase of 7.48%-3.41%Nominally significant[10]
Circulating Biomarkers
TGF-β-Reduced--[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the anti-fibrotic properties of Givinostat.

In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
  • Animal Model: C57BL/6J mice are commonly used.[7]

  • Induction of Fibrosis: Mice are intraperitoneally (i.p.) injected with CCl₄ (e.g., twice a week for 8 weeks).[7]

  • Givinostat Administration: Givinostat is administered, for example, i.p. daily at a dose of 10 mg/kg for the last 6 weeks of CCl₄ treatment.[7]

  • Assessment of Fibrosis:

    • Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.[7]

    • Immunohistochemistry: Liver sections are stained for α-SMA and Col1α1 to detect activated HSCs and collagen deposition.[7]

    • Gene Expression Analysis: RNA is extracted from liver tissue, and the expression of fibrotic markers (e.g., Acta2 for α-SMA, Col1a1) is quantified by RT-qPCR.[7]

    • Protein Expression Analysis: Protein lysates from liver tissue are analyzed by Western blotting for α-SMA and Col1α1.[7]

    • Serum Analysis: Blood is collected to measure liver injury markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]

In Vitro Model: Hepatic Stellate Cell (HSC) Activation Assay
  • Cell Lines: Human HSC lines such as LX-2 or rat HSC lines like HSC-T6 are used.[3]

  • Activation of HSCs: Cells are stimulated with TGF-β1 to induce activation and a pro-fibrotic phenotype.[3]

  • Givinostat Treatment: Givinostat is added to the cell culture medium at various concentrations.[3]

  • Assessment of HSC Activation:

    • Gene Expression Analysis: RNA is extracted from the cells, and the expression of ACTA2 and COL1A1 is measured by RT-qPCR.[3]

    • Protein Expression Analysis: Cell lysates are subjected to Western blotting to determine the protein levels of α-SMA and Col1α1.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the anti-fibrotic actions of Givinostat.

Givinostat_Mechanism_of_Action Givinostat Givinostat HDACs Histone Deacetylases (HDACs) Givinostat->HDACs Inhibits TGF_beta_Signaling TGF-β Signaling Givinostat->TGF_beta_Signaling Modulates Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Decreases Chromatin_Relaxation Relaxed Chromatin Structure Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Pro_fibrotic_Genes Reduced Expression of Pro-fibrotic Genes (e.g., Collagen, α-SMA) Gene_Expression->Pro_fibrotic_Genes HSC_Activation Inhibition of Hepatic Stellate Cell (HSC) Activation Gene_Expression->HSC_Activation Inflammation Reduced Inflammation Gene_Expression->Inflammation TGF_beta_Signaling->Pro_fibrotic_Genes Promotes TGF_beta_Signaling->HSC_Activation Promotes Fibrosis Reduced Fibrosis Pro_fibrotic_Genes->Fibrosis HSC_Activation->Fibrosis Inflammation->Fibrosis

Caption: Givinostat's anti-fibrotic mechanism of action.

TGF_beta_Pathway_Modulation cluster_nucleus TGF_beta TGF-β TGF_beta_RII TGF-β Receptor II (TGFβRII) TGF_beta->TGF_beta_RII TGF_beta_RI TGF-β Receptor I (TGFβRI / ALK5) TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Binds Gene_Transcription Pro-fibrotic Gene Transcription (e.g., COL1A1, ACTA2) SMAD_Complex->Gene_Transcription Activates Nucleus Nucleus Givinostat Givinostat Givinostat->TGF_beta_RII Upregulates Givinostat->TGF_beta_RI Downregulates Givinostat->Gene_Transcription Inhibits via Histone Acetylation

Caption: Modulation of the TGF-β signaling pathway by Givinostat.

Experimental_Workflow_Liver_Fibrosis Start Start: C57BL/6J Mice CCl4_Induction Induce Liver Fibrosis: CCl₄ Injections (e.g., 8 weeks) Start->CCl4_Induction Treatment_Groups Treatment Groups: 1. Vehicle Control 2. Givinostat (e.g., 10 mg/kg/day) CCl4_Induction->Treatment_Groups Sacrifice Sacrifice & Tissue Collection: Liver & Blood Treatment_Groups->Sacrifice During last weeks of induction Histology Histological Analysis: - H&E Staining - Sirius Red Staining - Immunohistochemistry  (α-SMA, Col1α1) Sacrifice->Histology Molecular_Analysis Molecular Analysis: - RT-qPCR (Acta2, Col1a1) - Western Blot (α-SMA, Col1α1) Sacrifice->Molecular_Analysis Serum_Analysis Serum Analysis: ALT & AST Levels Sacrifice->Serum_Analysis Data_Analysis Data Analysis & Conclusion Histology->Data_Analysis Molecular_Analysis->Data_Analysis Serum_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating Givinostat in a mouse model of liver fibrosis.

Conclusion

Givinostat hydrochloride has emerged as a promising anti-fibrotic agent with a well-defined mechanism of action centered on the inhibition of histone deacetylases. Its ability to modulate the pro-fibrotic TGF-β signaling pathway, inhibit the activation of key fibrogenic cells like hepatic stellate cells, and exert anti-inflammatory effects provides a strong rationale for its therapeutic potential. The quantitative data from both preclinical models and clinical trials in Duchenne muscular dystrophy underscore its efficacy in reducing key markers of fibrosis. This technical guide provides a comprehensive resource for the scientific community to further investigate and understand the anti-fibrotic properties of Givinostat, with the ultimate goal of developing novel therapies for a range of debilitating fibrotic diseases.

References

Givinostat's Impact on Histone Acetylation in Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Givinostat (B1684626) is a pan-histone deacetylase (HDAC) inhibitor that has emerged as a promising therapeutic agent for Duchenne muscular dystrophy (DMD). Its primary mechanism of action involves the modulation of histone acetylation, leading to a cascade of downstream effects that collectively mitigate the pathological hallmarks of DMD in muscle cells. This technical guide provides an in-depth overview of Givinostat's core mechanism, supported by quantitative data from pivotal preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction: The Role of Histone Deacetylases in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein. This deficiency leads to chronic muscle damage, inflammation, fibrosis, and impaired muscle regeneration.[1] In dystrophic muscle, there is a notable hyperactivity of histone deacetylases (HDACs), enzymes that remove acetyl groups from histone and non-histone proteins.[2] This hyper-deacetylation results in a condensed chromatin structure, repressing the transcription of genes crucial for muscle repair and regeneration.[3][4]

Givinostat is a small molecule inhibitor of class I and II HDACs.[3] By inhibiting these enzymes, Givinostat restores a more "open" chromatin state through histone hyperacetylation, thereby promoting the expression of genes involved in myogenic differentiation, anti-inflammatory pathways, and the reduction of fibrosis.[1][2]

Core Mechanism of Action: Givinostat-Mediated Histone Hyperacetylation

The central mechanism of Givinostat in muscle cells is the inhibition of HDACs, which leads to an increase in the acetylation of histones, particularly on lysine (B10760008) residues of histone H3 and H4 tails. This hyperacetylation neutralizes the positive charge of histones, reducing their affinity for the negatively charged DNA backbone. The resulting relaxed chromatin structure allows for the binding of transcription factors and RNA polymerase, initiating the transcription of previously silenced genes that are beneficial for muscle health.[1][4]

Beyond histone proteins, HDACs also deacetylate other proteins involved in cellular signaling. Givinostat's inhibition of HDACs can therefore also impact these pathways. For instance, it has been shown to affect the acetylation status of proteins involved in the TGF-β signaling pathway, a key driver of fibrosis in DMD.[5]

Signaling Pathway Visualization

Givinostat_Mechanism cluster_0 DMD Pathophysiology cluster_1 Givinostat Intervention Dystrophin Deficiency Dystrophin Deficiency HDAC Hyperactivity HDAC Hyperactivity Dystrophin Deficiency->HDAC Hyperactivity leads to Histone Hypoacetylation Histone Hypoacetylation HDAC Hyperactivity->Histone Hypoacetylation causes Condensed Chromatin Condensed Chromatin Histone Hypoacetylation->Condensed Chromatin results in Repressed Gene Transcription Repressed Gene Transcription Condensed Chromatin->Repressed Gene Transcription leads to Muscle Damage Muscle Damage Repressed Gene Transcription->Muscle Damage Inflammation Inflammation Repressed Gene Transcription->Inflammation Fibrosis Fibrosis Repressed Gene Transcription->Fibrosis Givinostat Givinostat HDAC Inhibition HDAC Inhibition Givinostat->HDAC Inhibition causes HDAC Inhibition->HDAC Hyperactivity blocks Histone Hyperacetylation Histone Hyperacetylation HDAC Inhibition->Histone Hyperacetylation leads to Open Chromatin Open Chromatin Histone Hyperacetylation->Open Chromatin results in Gene Transcription Activation Gene Transcription Activation Open Chromatin->Gene Transcription Activation allows Muscle Regeneration Muscle Regeneration Gene Transcription Activation->Muscle Regeneration Reduced Inflammation Reduced Inflammation Gene Transcription Activation->Reduced Inflammation Reduced Fibrosis Reduced Fibrosis Gene Transcription Activation->Reduced Fibrosis

Givinostat's mechanism of action in DMD.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Givinostat has been evaluated in both preclinical models and clinical trials, yielding significant quantitative data on its effects on muscle histology and function.

Preclinical Studies in mdx Mouse Model

The mdx mouse is a widely used animal model for DMD. Studies have demonstrated a dose-dependent effect of Givinostat on various pathological features.

ParameterGivinostat Dose (mg/kg/day)OutcomeReference
Muscle Fiber Cross-Sectional Area (CSA) 5 and 10Significant increase in CSA[6]
Fibrosis 10 and 37.5~30% reduction in gastrocnemius muscle[7]
1, 5, and 10~40% reduction in diaphragm muscle[7]
Fatty Infiltration 5 and 10Significant reduction[6]
Inflammation (Myeloperoxidase Activity) 5 and 10Significant reduction[1]
Muscle Strength (Grip Test) 5 and 10Significant improvement[1]
Clinical Trials in DMD Patients

Clinical trials in ambulant boys with DMD have provided further evidence of Givinostat's therapeutic potential.

Study PhaseParameterGivinostat TreatmentOutcomeReference
Phase 2 Muscle Fiber Area Fraction ≥ 12 monthsSignificant increase[8]
Total Fibrosis ≥ 12 monthsSignificant reduction[8]
Fatty Replacement ≥ 12 monthsSignificant reduction[8]
Necrosis ≥ 12 monthsSignificant reduction[8]
Phase 3 (EPIDYS) Four-Stair Climb (seconds) 72 weeks1.78-second slower decline vs. placebo[8]
North Star Ambulatory Assessment (NSAA) Total Score 72 weeks40% less decline vs. placebo[9]
Vastus Lateralis Fat Fraction (MRI) 72 weeks30% reduction vs. placebo[10]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in Givinostat studies.

Western Blot for Histone Acetylation

This protocol is adapted for the analysis of acetylated histones in muscle tissue or cells following Givinostat treatment.

1. Sample Preparation:

  • For cultured cells: Treat cells with desired concentrations of Givinostat for a specified duration. Harvest cells and wash with ice-cold PBS.

  • For muscle tissue: Snap-freeze muscle biopsies in liquid nitrogen and store at -80°C. Pulverize frozen tissue into a fine powder.

  • Lyse cells or tissue powder in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate).

  • Sonicate the lysate to shear DNA and ensure complete protein extraction.

  • Centrifuge at high speed to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto a 15% polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetylated-Histone H3 (e.g., anti-acetyl-H3 Lys9) and total Histone H3 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band.

Immunohistochemistry for Muscle Fibrosis

This protocol outlines the procedure for staining and quantifying fibrosis in muscle biopsy sections.

1. Tissue Preparation:

  • Embed fresh muscle biopsies in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane (B150273) cooled by liquid nitrogen.

  • Cut 8-10 µm thick cryosections using a cryostat and mount on charged glass slides.

  • Air-dry the sections and store at -80°C until use.

2. Staining Procedure (Masson's Trichrome):

  • Fix the sections in Bouin's solution.

  • Stain in Weigert's iron hematoxylin (B73222) for nuclear staining.

  • Stain in Biebrich scarlet-acid fuchsin solution for cytoplasmic staining.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Stain in aniline (B41778) blue solution for collagen staining.

  • Dehydrate through a graded series of ethanol (B145695) and clear in xylene.

  • Mount with a permanent mounting medium.

3. Image Acquisition and Analysis:

  • Acquire high-resolution images of the stained sections using a bright-field microscope.

  • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.

  • Set a color threshold to specifically select the blue-stained collagen fibers.

  • Calculate the percentage of the fibrotic area relative to the total tissue area.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Preclinical (mdx Mouse) cluster_1 Clinical (DMD Patients) mdx Mouse Model mdx Mouse Model Givinostat Treatment (Oral Gavage) Givinostat Treatment (Oral Gavage) mdx Mouse Model->Givinostat Treatment (Oral Gavage) Functional Assessment (Grip Strength, Treadmill) Functional Assessment (Grip Strength, Treadmill) Givinostat Treatment (Oral Gavage)->Functional Assessment (Grip Strength, Treadmill) Muscle Biopsy Muscle Biopsy Functional Assessment (Grip Strength, Treadmill)->Muscle Biopsy Histological Analysis (H&E, Masson's Trichrome) Histological Analysis (H&E, Masson's Trichrome) Muscle Biopsy->Histological Analysis (H&E, Masson's Trichrome) Biochemical Analysis (Western Blot, MPO Assay) Biochemical Analysis (Western Blot, MPO Assay) Muscle Biopsy->Biochemical Analysis (Western Blot, MPO Assay) DMD Patient Recruitment DMD Patient Recruitment Baseline Assessments (Functional, MRI, Biopsy) Baseline Assessments (Functional, MRI, Biopsy) DMD Patient Recruitment->Baseline Assessments (Functional, MRI, Biopsy) Givinostat/Placebo Administration Givinostat/Placebo Administration Baseline Assessments (Functional, MRI, Biopsy)->Givinostat/Placebo Administration Follow-up Assessments Follow-up Assessments Givinostat/Placebo Administration->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Experimental workflow for Givinostat evaluation.

Conclusion and Future Directions

Givinostat represents a significant advancement in the therapeutic landscape for Duchenne muscular dystrophy. Its mechanism of action, centered on the inhibition of HDACs and the subsequent hyperacetylation of histones, addresses multiple facets of DMD pathology, including impaired muscle regeneration, inflammation, and fibrosis. The quantitative data from preclinical and clinical studies provide compelling evidence of its efficacy in improving muscle histology and function.

Future research should focus on elucidating the full spectrum of non-histone protein targets of Givinostat in muscle cells and their contribution to its therapeutic effects. Furthermore, long-term studies are needed to fully understand the sustained benefits and safety profile of Givinostat in the DMD patient population. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising therapeutic strategy.

References

Givinostat's Mechanism of Action in Polycythemia Vera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polycythemia Vera (PV) is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, driven in the vast majority of cases by a somatic mutation in the Janus kinase 2 gene (JAK2), most commonly the V617F substitution. This mutation leads to the constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation and survival. Givinostat (B1684626), a potent, orally bioavailable histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent for PV. This technical guide provides an in-depth overview of the molecular pathways affected by Givinostat in PV, supported by preclinical and clinical data. It details the drug's mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the affected signaling pathways.

Introduction to Givinostat and its Target in Polycythemia Vera

Givinostat is a Class I and II HDAC inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and altered gene expression. In the context of PV, the primary molecular target of Givinostat's therapeutic effect is the constitutively active JAK2-STAT5 signaling pathway.

The JAK2 V617F mutation, present in approximately 95% of PV patients, leads to ligand-independent activation of the JAK2 tyrosine kinase.[1] This results in the continuous phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, differentiation, and survival, driving the excessive production of hematopoietic cells characteristic of PV.

Molecular Pathways Modulated by Givinostat

Givinostat exerts its therapeutic effects in PV through a multi-faceted mechanism of action that converges on the inhibition of the pathogenic JAK2-STAT5 signaling cascade and the induction of apoptosis in malignant cells.

Downregulation of the JAK2-STAT5 Signaling Pathway

Preclinical studies have demonstrated that Givinostat effectively downregulates the JAK2-STAT5 pathway in cells harboring the JAK2 V617F mutation.[1] This is achieved through at least two distinct mechanisms:

  • HSP90 Acetylation and JAK2 Degradation: Givinostat's inhibition of HDACs leads to the hyperacetylation of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the proper folding and stability of numerous client proteins, including JAK2.[1] Acetylation of HSP90 disrupts its chaperone function, leading to the proteasomal degradation of JAK2. This reduction in total JAK2 protein levels, in turn, decreases the amount of phosphorylated (active) JAK2 and subsequently reduces the phosphorylation of its downstream target, STAT5.[1]

  • Direct Inhibition of STAT5 Activation: Givinostat has also been shown to directly interfere with the activation of STAT5.[1] While the precise mechanism is still under investigation, it is believed that HDAC inhibition may alter the acetylation status of STAT5 itself or of other proteins involved in its activation, thereby impairing its phosphorylation and transcriptional activity.

The culmination of these actions is a significant reduction in the pro-proliferative and anti-apoptotic signals driven by the constitutively active JAK2-STAT5 pathway in JAK2 V617F-positive cells.

Induction of Apoptosis

By suppressing the survival signals emanating from the JAK2-STAT5 pathway, Givinostat selectively induces apoptosis in JAK2 V617F-mutant cells.[1] Studies have shown that Givinostat treatment leads to the activation of caspases, key executioners of the apoptotic cascade.[2] This pro-apoptotic effect is significantly more pronounced in JAK2 V617F-positive cells compared to their wild-type counterparts, highlighting the targeted nature of Givinostat's action.[3]

Modulation of Pro-Inflammatory Cytokines

PV is associated with a chronic inflammatory state, characterized by elevated levels of pro-inflammatory cytokines, which contribute to the constitutional symptoms of the disease. Givinostat has been shown to inhibit the production and release of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This anti-inflammatory activity likely contributes to the symptomatic improvement observed in PV patients treated with Givinostat.

Quantitative Data on Givinostat's Efficacy

The efficacy of Givinostat in targeting PV has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Preclinical Efficacy of Givinostat in JAK2 V617F-Positive Cells
ParameterCell TypeGivinostat ConcentrationEffectReference
IC50 for Clonogenic Activity Primary PV/ET cells (JAK2 V617F+)0.001 - 0.01 µMInhibition of colony formation[3]
Apoptosis Induction HEL (JAK2 V617F homozygous) & UKE1 (JAK2 V617F) cellsLow doses (not specified)Synergistic pro-apoptotic effect with hydroxyurea (B1673989)[2]
p-JAK2 and p-STAT5 Levels HEL cellsNot specifiedDownmodulation[1]
Table 2: Clinical Efficacy of Givinostat in Polycythemia Vera Patients
Clinical StudyPatient PopulationGivinostat DoseKey FindingsReference
Phase IIA Pilot Study PV/ET patients with JAK2 V617F50 mg twice dailyOverall response rate > 70% in PV patients. Trend towards reduction of JAK2 V617F allele burden.[4]
Phase II Study (in combination with hydroxycarbamide) PV patients unresponsive to hydroxycarbamide50 mg/day or 100 mg/dayComplete or partial response in 55% (50mg) and 50% (100mg) of patients. Control of pruritus in 64% (50mg) and 67% (100mg) of patients.[5]
Phase Ib/II Study JAK2 V617F positive PV patientsMTD: 100 mg twice dailyOverall response rate: 80.6%. Normalization of hematological parameters in the majority of patients.[1]
Long-term Follow-up PV patients from previous studiesLast effective and tolerated doseOverall response rate > 80%. Mean JAK2 V617F allele burden decreased from 55% at baseline to 41% after 24 weeks in a subset of patients.[1][6][7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the molecular effects of Givinostat in PV.

Western Blotting for Phosphorylated JAK2 and STAT5

This protocol is for the detection and semi-quantification of phosphorylated JAK2 (p-JAK2) and STAT5 (p-STAT5) in cell lysates.

Materials:

  • PV patient-derived cells or JAK2 V617F-positive cell lines (e.g., HEL)

  • Givinostat

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-p-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of Givinostat or vehicle control for specified time points.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the p-JAK2 and p-STAT5 bands to their respective total protein bands and the loading control.

Clonogenic Assay for Hematopoietic Progenitors

This assay assesses the effect of Givinostat on the proliferation and differentiation of hematopoietic progenitor cells.

Materials:

  • Mononuclear cells isolated from the bone marrow or peripheral blood of PV patients

  • Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., EPO, SCF, IL-3)

  • Givinostat

  • 35 mm culture dishes

Procedure:

  • Cell Preparation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Plating: Mix the cells with the methylcellulose (B11928114) medium containing various concentrations of Givinostat or vehicle control.

  • Incubation: Plate the cell-methylcellulose mixture into 35 mm dishes and incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days.

  • Colony Counting: Enumerate and classify the hematopoietic colonies (e.g., BFU-E, CFU-GM) under an inverted microscope based on their morphology.

  • Data Analysis: Calculate the number of colonies per 10^5 plated cells and determine the IC50 of Givinostat for colony formation.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Givinostat treatment.

Materials:

  • JAK2 V617F-positive cell lines or primary PV cells

  • Givinostat

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Givinostat or vehicle control for the desired duration.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are considered viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant.

Quantitative PCR (qPCR) for JAK2 V617F Allele Burden

This assay measures the percentage of the mutant JAK2 V617F allele relative to the total JAK2 alleles in a sample.

Materials:

  • Genomic DNA extracted from peripheral blood or bone marrow of PV patients

  • Allele-specific primers and probes for JAK2 V617F and wild-type JAK2

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Isolate genomic DNA from patient samples.

  • qPCR Reaction: Set up qPCR reactions using allele-specific primers and probes for both the JAK2 V617F and wild-type alleles.

  • Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mutant and wild-type alleles.

    • Calculate the JAK2 V617F allele burden using a standard curve or the ΔΔCt method.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways affected by Givinostat in Polycythemia Vera.

Givinostat_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2_V617F JAK2 V617F (Constitutively Active) Cytokine_Receptor->JAK2_V617F Activates (Ligand-Independent) STAT5 STAT5 JAK2_V617F->STAT5 Phosphorylates Proteasome Proteasome JAK2_V617F->Proteasome Degradation pSTAT5 p-STAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerizes STAT5_dimer_nuc STAT5 Dimer STAT5_dimer->STAT5_dimer_nuc Translocates HSP90 HSP90 HSP90->JAK2_V617F Stabilizes HSP90->JAK2_V617F Dissociates upon Hyperacetylation Givinostat Givinostat Givinostat->HSP90 Promotes Acetylation (via HDAC inhibition) HDAC HDAC Givinostat->HDAC Inhibits HDAC->HSP90 Deacetylates DNA DNA STAT5_dimer_nuc->DNA Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes

Caption: Givinostat's effect on the JAK-STAT pathway in Polycythemia Vera.

Givinostat_Apoptosis_Workflow PV_Cells Polycythemia Vera Cells (JAK2 V617F+) Givinostat_Treatment Givinostat Treatment PV_Cells->Givinostat_Treatment JAK_STAT_Inhibition JAK-STAT Pathway Inhibition Givinostat_Treatment->JAK_STAT_Inhibition HSP90_Acetylation HSP90 Acetylation Givinostat_Treatment->HSP90_Acetylation Reduced_Survival_Signals Reduced Pro-Survival Signals (e.g., Bcl-xL) JAK_STAT_Inhibition->Reduced_Survival_Signals JAK2_Degradation JAK2 Degradation HSP90_Acetylation->JAK2_Degradation JAK2_Degradation->Reduced_Survival_Signals Caspase_Activation Caspase Activation Reduced_Survival_Signals->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Workflow of Givinostat-induced apoptosis in PV cells.

Conclusion

Givinostat represents a targeted therapeutic strategy for Polycythemia Vera that addresses the core molecular driver of the disease, the constitutively active JAK2-STAT5 pathway. Its dual mechanism of promoting JAK2 degradation via HSP90 hyperacetylation and inducing apoptosis in malignant cells provides a strong rationale for its clinical use. The quantitative data from preclinical and clinical studies support its efficacy in controlling hematological parameters, reducing the mutant allele burden, and improving patient symptoms. The experimental protocols outlined in this guide provide a framework for further research into the nuanced molecular effects of Givinostat and other HDAC inhibitors in the context of myeloproliferative neoplasms. The continued investigation into the molecular pathways affected by Givinostat will undoubtedly pave the way for more refined and effective treatment strategies for patients with Polycythemia Vera.

References

Methodological & Application

Givinostat Hydrochloride: In Vitro Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Givinostat hydrochloride, a potent histone deacetylator (HDAC) inhibitor, has demonstrated significant therapeutic potential in various disease models, including Duchenne muscular dystrophy and certain hematological malignancies.[1][2] Its mechanism of action involves the inhibition of class I and II HDACs, leading to the hyperacetylation of histones and other non-histone proteins.[1][3][4] This modulation of protein acetylation results in the regulation of gene expression, impacting cellular processes such as proliferation, apoptosis, and inflammation.[4][5] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of this compound.

Mechanism of Action

Givinostat functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[6] By blocking the enzymatic activity of HDACs, Givinostat prevents the removal of acetyl groups from lysine (B10760008) residues on histones. This leads to a more relaxed chromatin structure, allowing for increased access of transcription factors to DNA and subsequent modulation of gene expression.[4][7][8] Beyond histones, Givinostat also influences the acetylation status and function of various non-histone proteins involved in key signaling pathways, such as NF-κB and JAK/STAT, contributing to its anti-inflammatory and anti-proliferative effects.[5][9]

Data Presentation

This compound IC50 Values in Various Cell Lines
Cell LineCell TypeAssayIC50 (nM)Reference
HDAC1Enzyme AssayFluor de Lys198[10][11][12][13]
HDAC3Enzyme AssayFluor de Lys157[10][11][12][13]
HD1-B (Maize)Enzyme Assay-7.5[13][14]
HD2 (Maize)Enzyme Assay-10[13][14]
HD1-A (Maize)Enzyme Assay-16[13][14]
697Human acute lymphoblastic leukemiaCellTiter 96100[11]
PBMCHuman peripheral blood mononuclear cellsCellTiter-Glo313[11]
Multiple Myeloma Cell Lines(RPMI8226, NCI-H929, JJN3, etc.)-~200[14]
Acute Myelogenous Leukemia Cell Lines(HL-60, THP-1, U937, etc.)-~200[14]
This compound Effect on Cytokine Release from LPS-stimulated PBMCs
CytokineIC50 (nM)Reference
TNFα10-25[14]
IL-1α10-25[14]
IL-1β10-25[14]
IFNγ10-25[14]

Experimental Protocols

I. Cell Proliferation Assay (CCK-8)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as the murine hepatic stellate cell line JS-1.[5]

Materials:

  • This compound

  • JS-1 cells (or other desired cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed JS-1 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Givinostat Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 125 nM to 1000 nM.[15] For studies involving inflammatory stimuli, a co-treatment with lipopolysaccharide (LPS) at 100 ng/mL can be included.[5][15]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the respective Givinostat concentrations (and LPS, if applicable). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

II. Western Blot for Histone Acetylation

This protocol details the detection of changes in histone acetylation in response to Givinostat treatment.

Materials:

  • This compound

  • Treated and untreated cells

  • Ice-cold PBS

  • Histone Extraction Buffer (e.g., 0.2 N HCl)

  • Tris-HCl, pH 8.0

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (10-15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Histone Extraction:

    • Treat cells with desired concentrations of Givinostat for 16-48 hours.[7]

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to isolate nuclei.

    • Pellet the nuclei and resuspend in 0.2 N HCl. Incubate overnight at 4°C with rotation to extract histones.[7]

    • Centrifuge to pellet debris and collect the supernatant containing histones.

  • Protein Quantification: Neutralize the histone extract with Tris-HCl and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[7]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated and total histone H3 overnight at 4°C.[7]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

III. Cytokine Release Assay (ELISA)

This protocol is for measuring the effect of Givinostat on the release of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human PBMCs

  • RPMI-1640 medium with 5% FCS

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNFα, IL-1β, IL-6, etc.

  • 96-well microtiter plates

Procedure:

  • PBMC Isolation and Plating: Isolate PBMCs from whole blood using standard density gradient centrifugation. Resuspend the cells in RPMI with 5% FCS at a concentration of 5 x 10⁶ cells/mL and plate 100 µL per well in a 96-well plate.[14]

  • Givinostat Treatment: Add Givinostat at final concentrations ranging from 1 nM to 1 µM.[14]

  • Stimulation: After a pre-incubation period with Givinostat (e.g., 1 hour), stimulate the cells with an appropriate agonist, such as LPS (for TNFα, IL-1β) or a combination of IL-12 and IL-18 (for IFNγ and IL-6).[10][14]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[14]

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

Visualizations

Givinostat_Mechanism_of_Action Givinostat Givinostat hydrochloride HDAC HDACs (Class I & II) Givinostat->HDAC Inhibition Acetylation Increased Acetylation Givinostat->Acetylation Histones Histone Proteins HDAC->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., NF-κB, p53) HDAC->NonHistone Deacetylation Chromatin Relaxed Chromatin Structure Histones->Chromatin Leads to GeneExpression Altered Gene Expression NonHistone->GeneExpression Modulates Acetylation->Histones Acetylation->NonHistone Chromatin->GeneExpression Facilitates CellularEffects Anti-inflammatory & Anti-proliferative Effects GeneExpression->CellularEffects Results in

Caption: Givinostat inhibits HDACs, leading to increased acetylation and altered gene expression.

Experimental_Workflow_Cell_Proliferation cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well plate Givinostat_Prep 2. Prepare Givinostat Dilutions Add_Givinostat 3. Treat Cells with Givinostat (24-48h) Givinostat_Prep->Add_Givinostat Add_CCK8 4. Add CCK-8 Reagent (1-4h) Add_Givinostat->Add_CCK8 Read_Plate 5. Measure Absorbance at 450nm Add_CCK8->Read_Plate Data_Analysis 6. Analyze Data & Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for assessing cell proliferation with Givinostat using a CCK-8 assay.

References

Givinostat's Impact on Histone Acetylation: An Application Note and Protocol for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat (B1684626) is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs) that has shown therapeutic promise in various diseases, including Duchenne muscular dystrophy (DMD) and certain cancers.[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, which leads to the hyperacetylation of histones.[1][2] This epigenetic modification results in a more relaxed chromatin structure, facilitating increased transcription of specific genes.[2] Western blotting is a fundamental technique for detecting and quantifying changes in histone acetylation levels, offering a direct measure of Givinostat's pharmacodynamic activity within cells.[1] This document provides detailed protocols and application notes for performing Western blot analysis to assess histone acetylation following Givinostat treatment.

Signaling Pathway of Givinostat-Induced Histone Acetylation

Givinostat directly inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes responsible for removing acetyl groups from lysine (B10760008) residues on the N-terminal tails of histone proteins.[3] This deacetylation process leads to a more condensed chromatin structure, which is generally associated with the repression of gene transcription. By blocking HDACs, Givinostat prevents the removal of these acetyl groups, leading to an accumulation of acetylated histones, a state known as hyperacetylation.[2] This increase in acetylation neutralizes the positive charge of lysine residues, thereby weakening the interaction between histones and the negatively charged DNA backbone. Consequently, the chromatin structure becomes more open or "relaxed," enhancing the accessibility of transcription factors to DNA and promoting the expression of genes involved in processes like muscle repair and anti-inflammatory responses.[2]

Givinostat_Pathway Givinostat Givinostat HDAC Histone Deacetylases (HDACs) Givinostat->HDAC Inhibits Histone_Deacetylation Histone Deacetylation HDAC->Histone_Deacetylation Catalyzes Condensed_Chromatin Condensed Chromatin (Transcriptional Repression) Histone_Deacetylation->Condensed_Chromatin Leads to Deacetylated_Histones Deacetylated Histones Histone_Deacetylation->Deacetylated_Histones HAT Histone Acetyltransferases (HATs) Histone_Acetylation Histone Acetylation HAT->Histone_Acetylation Catalyzes Relaxed_Chromatin Relaxed Chromatin (Transcriptional Activation) Histone_Acetylation->Relaxed_Chromatin Leads to Acetylated_Histones Acetylated Histones Histone_Acetylation->Acetylated_Histones Acetylated_Histones->Histone_Deacetylation Deacetylated_Histones->Histone_Acetylation

Givinostat inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.

Quantitative Analysis of Histone Acetylation

The following table summarizes the observed effects of Givinostat on histone acetylation from various studies. While comprehensive quantitative fold-change data is not always available in the literature, the table reflects the reported outcomes.

Cell/Tissue TypeGivinostat ConcentrationTreatment DurationHistone MarkObserved Change in AcetylationReference
Rat Brain (Neonatal Hypoxia-Ischemia Model)Not specified5 daysAcetyl-Histone H3Restored to control levels[4]
INS-1 (Rat Insulinoma Cell Line)125 nM1-6 hoursHistone H4Robust hyperacetylation[5]
Hepatic Stellate Cells (JS-1)250 nM24 hoursSOD2 (acetyl K68), NF-κB p65 (acetyl K310)Upregulated[6]
Ph+ B-cell ALL (SUP-B15)0.10 - 0.50 µM48 hoursNot specifiedImplied increase due to HDAC inhibition[7]

Experimental Protocols

This section provides a detailed methodology for the analysis of histone acetylation by Western blot following Givinostat treatment.

Experimental Workflow Overview

Western_Blot_Workflow start Start: Cell Culture treatment Givinostat Treatment start->treatment harvest Cell Harvest treatment->harvest extraction Histone Extraction (Acid Extraction) harvest->extraction quantification Protein Quantification (Bradford or BCA Assay) extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Workflow for Western blot analysis of histone acetylation after Givinostat treatment.
I. Cell Culture and Givinostat Treatment

  • Cell Seeding : Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.

  • Givinostat Preparation : Prepare a stock solution of Givinostat in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment : Remove the existing medium from the cells and replace it with the Givinostat-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest Givinostat treatment condition.

  • Incubation : Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

II. Histone Extraction (Acid Extraction Method)
  • Cell Harvest : After treatment, wash the cells with ice-cold PBS. For adherent cells, scrape them into PBS. For suspension cells, pellet them by centrifugation.

  • Lysis : Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

  • Nuclei Isolation : Centrifuge to pellet the nuclei.

  • Acid Extraction : Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) or 0.4 N sulfuric acid and incubate overnight at 4°C with rotation to extract the histones.

  • Histone Precipitation : Centrifuge to pellet the debris and collect the supernatant containing the histones. Add trichloroacetic acid (TCA) to the supernatant to precipitate the histones.

  • Washing : Wash the histone pellet with ice-cold acetone.

  • Solubilization : Air-dry the pellet and resuspend it in ultrapure water.

III. Protein Quantification
  • Assay Selection : Determine the protein concentration of the histone extracts using a protein assay compatible with acidic solutions, such as the Bradford assay.

  • Standard Curve : Prepare a standard curve using a known concentration of a standard protein (e.g., BSA).

  • Measurement : Measure the absorbance of the standards and samples and calculate the protein concentration.

IV. SDS-PAGE and Western Blotting
  • Sample Preparation : Mix the histone extracts with Laemmli sample buffer and heat at 70-95°C for 5-10 minutes.

  • Gel Electrophoresis : Load equal amounts of protein (typically 10-20 µg) per lane onto a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C with gentle agitation. Also, probe a separate blot with an antibody against a total histone (e.g., anti-Histone H3) or another loading control.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the corresponding total histone or loading control band to determine the relative change in acetylation.

Conclusion

This application note provides a comprehensive guide for the detection and semi-quantification of histone acetylation changes induced by Givinostat using Western blotting. By following these detailed protocols, researchers can reliably assess the pharmacodynamic effects of Givinostat and other HDAC inhibitors in various cellular and preclinical models. The successful implementation of this technique is crucial for advancing our understanding of the therapeutic mechanisms of Givinostat and for the development of novel epigenetic drugs.

References

Application Notes and Protocols for Givinostat Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat (B1684626) hydrochloride is a potent histone deacetylase (HDAC) inhibitor with demonstrated anti-inflammatory, anti-angiogenic, and antineoplastic properties. It is currently being investigated for various therapeutic applications, including the treatment of Duchenne muscular dystrophy (DMD) and other inflammatory and myeloproliferative disorders. This document provides detailed application notes and protocols for the preparation and administration of Givinostat hydrochloride for in vivo animal studies, ensuring consistency and reproducibility in preclinical research.

Mechanism of Action

Givinostat inhibits the activity of Class I and Class II histone deacetylases (HDACs).[1][2] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. By inhibiting HDACs, Givinostat leads to the hyperacetylation of these proteins, which in turn alters chromatin structure and modulates the transcription of various genes. This action can influence key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often dysregulated in myeloproliferative neoplasms.[1] The inhibition of HDACs by Givinostat can lead to the upregulation of suppressor of cytokine signaling (SOCS) proteins, which are negative regulators of the JAK/STAT pathway.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in animal studies.

ParameterValueSpeciesAdministration RouteVehicleSource
Dosage Range 5 - 10 mg/kg/dayMouse (mdx)Oral Gavage0.5% Methylcellulose (B11928114)[3][4]
10 mg/kgMouse (C57BL/6)Oral Gavage / IntraperitonealNot Specified[5]
up to 37.5 mg/kgMouse (mdx)Oral Gavage0.5% Methylcellulose[6]
10 mg/kgRatSubcutaneousNot Specified[7]
Solubility
DMSO≥ 100 mg/mL---[8]
Water2.94 mg/mL (with sonication and heating to 60°C)---[8]
~2.5 mg/mL---[9]
Phosphate Buffer pH 2.0~1.13 mg/mL---[9]
Phosphate Buffer pH 4.5~2.88 mg/mL---[9]
Phosphate Buffer pH 6.0~0.77 mg/mL---[9]
Phosphate Buffer pH 8.0~0.05 mg/mL---[9]
Ethanol1 mg/mL (with sonication)---
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (with sonication)---

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in 0.5% Methylcellulose

This is the most commonly cited vehicle for oral administration of Givinostat in mice.

Materials:

  • This compound powder

  • Methylcellulose (e.g., Sigma-Aldrich, M0512, 400 cP)

  • Sterile, deionized water

  • Sterile magnetic stir bar and stir plate

  • Sterile beakers or bottles

  • Autoclave

Procedure:

  • Preparation of 0.5% Methylcellulose Vehicle: a. Calculate the total volume of 0.5% methylcellulose solution required. For example, to prepare 100 mL of a 0.5% (w/v) solution, you will need 0.5 g of methylcellulose. b. Heat approximately one-third of the total required volume of deionized water to 60-80°C. c. Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stir bar. Continue stirring until the powder is fully wetted and a milky suspension is formed. d. Remove the beaker from the heat and add the remaining two-thirds of the cold deionized water. e. Continue to stir the solution in a cold water bath or at 4°C overnight until the solution becomes clear and viscous. f. Sterilize the final solution by autoclaving. Allow it to cool to room temperature before use.

  • Preparation of this compound Suspension: a. Calculate the required amount of this compound and 0.5% methylcellulose vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any losses. b. Weigh the calculated amount of this compound powder and place it in a sterile container. c. Add the calculated volume of the prepared 0.5% methylcellulose vehicle to the this compound powder. d. Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. e. If clumps are present, sonicate the suspension in a water bath sonicator for short intervals until a uniform suspension is achieved. Avoid excessive heating. f. Stability: The Givinostat suspension in 0.5% methylcellulose should be stored at +4°C and is reported to be stable for at least 7 days.[6] However, it is best practice to prepare it fresh weekly.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (20-22 gauge with a ball tip is common for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Dose Calculation: a. Weigh each mouse to accurately calculate the required dosing volume. b. The typical gavage volume for mice is 5-10 mL/kg of body weight. The volume should not exceed 10 ml/kg. c. Calculate the volume of the Givinostat suspension to administer based on the mouse's weight and the desired dose (e.g., mg/kg).

  • Administration: a. Gently vortex the Givinostat suspension to ensure it is homogenous before drawing it into the syringe. b. Draw the calculated volume of the suspension into the 1 mL syringe fitted with the gavage needle. c. Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position to straighten the esophagus. d. Insert the gavage needle into the side of the mouth, over the tongue, and into the pharynx. The mouse should swallow as the needle enters the esophagus. e. Advance the needle gently and without force. If resistance is met, withdraw the needle and re-attempt. f. Once the needle is in the correct position (a gentle bulge may be visible on the left side of the neck as the needle passes down the esophagus), slowly administer the suspension. g. After administration, gently remove the needle in a straight line. h. Return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualization

Givinostat Mechanism of Action: HDAC Inhibition and Modulation of the JAK/STAT Signaling Pathway

Givinostat_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor 1. Binding JAK JAK Cytokine_Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription 6. Transcription Activation Histone Histone Acetylated_Histone Acetylated Histone SOCS_Gene SOCS Gene Acetylated_Histone->SOCS_Gene Increased Accessibility HDAC HDAC HDAC->Histone Deacetylation Givinostat Givinostat Givinostat->HDAC Inhibition SOCS_Protein SOCS Protein SOCS_Gene->SOCS_Protein Transcription SOCS_Protein->JAK Inhibition

Caption: Givinostat inhibits HDAC, leading to increased histone acetylation and expression of SOCS proteins, which in turn inhibit the pro-inflammatory JAK/STAT signaling pathway.

Experimental Workflow for this compound Animal Studies

Givinostat_Workflow prep_vehicle 1. Prepare 0.5% Methylcellulose Vehicle prep_givinostat 2. Prepare Givinostat Suspension prep_vehicle->prep_givinostat administer 5. Administer via Oral Gavage prep_givinostat->administer animal_weigh 3. Weigh Animal dose_calc 4. Calculate Dose Volume animal_weigh->dose_calc dose_calc->administer monitor 6. Monitor Animal administer->monitor data_collection 7. Data Collection and Analysis monitor->data_collection

Caption: Workflow for the preparation and oral administration of this compound to mice for in vivo studies.

References

Application Notes: Givinostat for In Vitro Muscle Regeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Givinostat is a potent, orally available pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant therapeutic potential in promoting muscle regeneration.[1] In pathological conditions such as Duchenne muscular dystrophy (DMD), HDACs are often overactive, leading to the suppression of genes crucial for muscle repair and regeneration.[2] Givinostat addresses this by inhibiting HDAC activity, which results in a more open chromatin structure, facilitating the transcription of key myogenic regulatory factors.[2][3] This ultimately enhances myoblast differentiation and fusion into myotubes, reduces inflammation, and mitigates fibrosis, offering a promising avenue for research and drug development in the field of muscle disorders.[1][4] These application notes provide detailed protocols for utilizing Givinostat to study muscle regeneration in vitro, focusing on its effects on myoblast differentiation.

Mechanism of Action

Givinostat's primary mechanism of action in promoting muscle regeneration is through the inhibition of histone deacetylases (HDACs). In healthy muscle, a dynamic balance between histone acetylation and deacetylation regulates gene expression necessary for muscle repair. However, in dystrophic muscle, HDACs are constitutively active, leading to histone hypoacetylation and the repression of myogenic genes.[2]

By inhibiting Class I and II HDACs, Givinostat restores histone hyperacetylation, leading to a more relaxed and accessible chromatin structure (euchromatin).[3] This "open" chromatin state allows critical myogenic regulatory factors (MRFs) like MyoD and Myogenin to bind to their target DNA sequences and activate the transcription of genes that drive the differentiation of myoblasts and their subsequent fusion into multinucleated myotubes.[2] This process ultimately contributes to the formation of larger and more numerous muscle fibers, enhancing the regenerative capacity of the muscle tissue.[3][5]

Givinostat_Mechanism_of_Action cluster_0 Dystrophic Muscle Cell cluster_1 Givinostat Treatment HDACs Overactive HDACs Chromatin_Compacted Compacted Chromatin (Hypoacetylated Histones) HDACs->Chromatin_Compacted Deacetylation HDACs_Inhibited Inhibited HDACs MRFs Myogenic Regulatory Factors (e.g., MyoD, Myogenin) Chromatin_Compacted->MRFs Inhibits Binding Myogenic_Genes Myogenic Gene Transcription Repressed MRFs->Myogenic_Genes Muscle_Regeneration_Impaired Impaired Muscle Regeneration Myogenic_Genes->Muscle_Regeneration_Impaired Givinostat Givinostat Givinostat->HDACs Inhibits Chromatin_Relaxed Relaxed Chromatin (Hyperacetylated Histones) HDACs_Inhibited->Chromatin_Relaxed Promotes Acetylation MRFs_Active Active Myogenic Regulatory Factors Chromatin_Relaxed->MRFs_Active Allows Binding Myogenic_Genes_Active Myogenic Gene Transcription Activated MRFs_Active->Myogenic_Genes_Active Activates Muscle_Regeneration_Enhanced Enhanced Muscle Regeneration Myogenic_Genes_Active->Muscle_Regeneration_Enhanced Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Seeding (C2C12 or Primary Myoblasts) B 2. Induction of Differentiation (Switch to Differentiation Medium) A->B C 3. Givinostat Treatment (Add Givinostat at desired concentrations) B->C D 4. Incubation (48-72 hours for myotube formation) C->D E 5. Immunofluorescence Staining (Myosin Heavy Chain & DAPI) D->E F 6. Imaging (Fluorescence Microscopy) E->F G 7. Quantitative Analysis (Myotube Diameter, Fusion Index, etc.) F->G

References

Givinostat Treatment Protocols for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat, a histone deacetylase (HDAC) inhibitor, has demonstrated therapeutic potential in preclinical models of various diseases, particularly Duchenne muscular dystrophy (DMD).[1][2][3] As an orally active agent, it has shown promise in improving muscle morphology and function in long-term studies.[4][5] This document provides detailed application notes and standardized protocols for the long-term administration of Givinostat in animal models, designed to assist researchers in planning and executing their preclinical studies.

Givinostat's mechanism of action involves the inhibition of class I and class II HDACs.[6][7] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in muscle repair and anti-inflammatory responses.[2] The drug has been shown to reduce inflammation, fibrosis, and fatty infiltration in muscle tissue, thereby slowing disease progression in animal models of DMD.[1][5]

Quantitative Data Summary

The following tables summarize the dosing regimens for Givinostat used in long-term animal studies, primarily focusing on the mdx mouse model of DMD.

Table 1: Givinostat Dosing Regimens in mdx Mouse Model

Dosage (mg/kg/day)Route of AdministrationTreatment DurationKey FindingsReference
1, 5, 10Oral Gavage3.5 months (105 days)Doses of 5 and 10 mg/kg/day showed significant improvement in muscle function and histology. 1 mg/kg/day showed reduced beneficial effects.[1]
0.1, 0.3, 1, 5, 10, 25, 37.5Oral Gavage15 weeksDose-dependent improvements in muscle strength were observed.[8]
5, 10, 25, 37.5In Drinking Water15 weeksEffective in improving muscle morphology and reducing fibrosis.[8]

Table 2: Pharmacokinetic Parameters of Givinostat in Animal Models

Animal ModelDose (mg/kg)RouteCmaxTmaxt1/2Reference
Rat10Oral199 nmol/L2.1 h6.0 h[9]
mdx Mouse5, 10, 25, 37.5OralDose-dependent0.5-6 hNot specified[8]

Experimental Protocols

Protocol 1: Long-Term Oral Gavage Administration of Givinostat in mdx Mice

1. Materials:

  • Givinostat powder (ITF2357)

  • 0.5% Methylcellulose (B11928114) solution

  • Sterile water for injection

  • Animal feeding needles (gavage needles)

  • Appropriate sized syringes

  • Balance and weighing supplies

  • Vortex mixer or sonicator

2. Preparation of Givinostat Suspension:

  • Calculate the required amount of Givinostat and methylcellulose based on the desired concentration and the number of animals to be dosed.

  • Prepare a 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water.

  • Weigh the appropriate amount of Givinostat powder.

  • Suspend the Givinostat powder in the 0.5% methylcellulose solution to achieve the final desired concentration (e.g., 0.5, 1, 2.5, or 3.75 mg/mL for doses of 5, 10, 25, and 37.5 mg/kg respectively, assuming a 10 mL/kg administration volume).[8]

  • Ensure a homogenous suspension by vortexing or sonicating immediately before each use.

  • The suspension should be freshly prepared every 7 days and stored at 4°C.[8]

3. Dosing Procedure:

  • Administer the Givinostat suspension orally via gavage once daily.

  • The volume of administration should be based on the most recent body weight of the animal (typically 10 mL/kg).[8]

  • For long-term studies, a treatment duration of 3.5 months (105 days) or 15 weeks has been shown to be effective.[1][8]

4. Monitoring:

  • Monitor the animals daily for any clinical signs of toxicity.

  • Record body weight at least once a week to adjust the dosing volume.

  • At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analyses.

Protocol 2: Administration of Givinostat in Drinking Water

1. Materials:

  • Givinostat powder (ITF2357)

  • Drinking water bottles

  • Graduated cylinders

2. Preparation of Givinostat Solution:

  • Calculate the amount of Givinostat needed based on the estimated daily water consumption of the mice and the target dose.

  • Dissolve the Givinostat powder directly into the drinking water.

  • Prepare fresh Givinostat-containing drinking water as needed, typically every 2-3 days, to ensure stability.

3. Dosing and Monitoring:

  • Provide the Givinostat-containing water as the sole source of drinking water for the animals.

  • Measure water consumption weekly to estimate the actual daily dose of Givinostat ingested by the animals.[8] This can be calculated and adjusted to be in line with expected doses of 1, 5, 10, and 37.5 mg/kg.[8]

  • Monitor animals as described in Protocol 1.

Visualizations

Signaling Pathway of Givinostat

Givinostat_Mechanism_of_Action cluster_0 Epigenetic Modification Givinostat Givinostat HDACs Histone Deacetylases (Class I & II) Givinostat->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Promotes Chromatin Chromatin Structure Gene_Transcription Gene Transcription (Muscle Repair & Anti-inflammatory Genes) Relaxed_Chromatin->Gene_Transcription Facilitates Cellular_Effects Therapeutic Effects: - Reduced Inflammation - Reduced Fibrosis - Increased Myogenesis Gene_Transcription->Cellular_Effects Leads to

Caption: Givinostat's mechanism of action as an HDAC inhibitor.

Experimental Workflow for Long-Term Givinostat Study

Givinostat_Long_Term_Study_Workflow Start Start: Acclimatization of Animals Randomization Randomization into Treatment Groups Start->Randomization Treatment Daily Givinostat Administration (Oral Gavage or Drinking Water) Randomization->Treatment Monitoring Weekly Monitoring: - Body Weight - Clinical Signs Treatment->Monitoring Throughout Study Endpoint End of Study (e.g., 15 weeks) Treatment->Endpoint Monitoring->Treatment Analysis Sample Collection & Analysis: - Blood (PK) - Muscle Tissue (Histology, PD) Endpoint->Analysis

Caption: Workflow for a typical long-term Givinostat animal study.

References

Application Notes and Protocols for In Vivo Imaging to Assess Givinostat Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat (B1684626) is a histone deacetylase (HDAC) inhibitor that has shown therapeutic potential in various diseases, most notably Duchenne muscular dystrophy (DMD).[1][2][3][4] It is the first nonsteroidal medication approved by the US Food and Drug Administration (FDA) to treat individuals with any genetic variant of Duchenne muscular dystrophy.[1] Givinostat functions by inhibiting class I and II HDACs, which leads to the modulation of gene expression, resulting in anti-inflammatory, anti-fibrotic, and pro-regenerative effects in muscle tissue.[1][5][6] Assessing the efficacy of Givinostat in preclinical and clinical settings requires robust and non-invasive methods to monitor changes in muscle pathology over time. In vivo imaging techniques are crucial for this purpose, providing quantitative biomarkers of disease progression and therapeutic response.

These application notes provide an overview of the primary in vivo imaging techniques used to evaluate the efficacy of Givinostat, with a focus on magnetic resonance imaging (MRI) and spectroscopy (MRS) in muscular dystrophies. Additionally, we explore potential and emerging imaging modalities such as Positron Emission Tomography (PET) for direct target engagement assessment.

Key In Vivo Imaging Modalities for Givinostat Efficacy Assessment

Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS)

MRI and MRS are the most established non-invasive imaging modalities for assessing muscle health and have been pivotal in clinical trials of Givinostat for Duchenne muscular dystrophy.[7][8][9][10][11][12][13][14][15] These techniques are sensitive to changes in muscle composition, particularly the replacement of muscle tissue with fat and fibrotic tissue, which are hallmarks of DMD progression.[7][14]

Primary Application: Assessment of Muscle Fat Infiltration

A key endpoint in Givinostat clinical trials is the measurement of muscle fat fraction, particularly in the vastus lateralis muscle.[9][11][13][14][15] A reduction in the rate of fat infiltration in Givinostat-treated patients compared to a placebo group is a significant indicator of the drug's efficacy in slowing disease progression.[7][9][11][14]

Quantitative Data from Clinical Trials

The following table summarizes key quantitative MRI/MRS findings from clinical trials of Givinostat in muscular dystrophies.

Clinical Trial/StudyPatient PopulationImaging ModalityKey BiomarkerTreatment DurationKey FindingsReference(s)
EPIDYS Phase 3 Ambulant boys with DMD (≥6 years)MRI/MRSVastus Lateralis Fat Fraction18 monthsGivinostat treatment delayed fat accumulation by approximately 30% compared to placebo.[11] The least squares mean difference in fat fraction was -2.92%.[9][14] A 40% reduction in fat infiltration was also reported.[7][7][9][11][14]
Phase 2 Study Ambulant boys with DMD (7 to 11 years)MRIMuscle Composition12 monthsSlower disease progression observed in the Givinostat group compared to a natural history control group.[8][8]
BMD Study Adult males with Becker Muscular DystrophyMRI/MRSWhole Thigh and Quadriceps Fat Fraction12 monthsNo change in fat fraction from baseline in the Givinostat group, while the placebo group showed an increase. LSM difference for whole thigh: -1.35% (p=0.0149); for quadriceps: -1.96% (p=0.0022).[10][16][10][12][16]

Experimental Protocol: Quantitative MRI for Muscle Fat Fraction

This protocol provides a general framework for assessing muscle fat fraction using Dixon-based MRI techniques, which are commonly employed in clinical trials.

  • Patient Preparation:

    • Patients should be positioned comfortably in the MRI scanner to minimize motion artifacts.

    • The leg muscles, particularly the thigh, should be immobilized using foam pads.

    • A landmark, such as the distal femur, should be used for consistent slice positioning in longitudinal studies.

  • Image Acquisition:

    • Scanner: 1.5T or 3T MRI scanner.

    • Coil: A phased-array body coil for imaging the thighs.

    • Sequence: A 2-point or 3-point Dixon-based sequence (e.g., IDEAL - Iterative Decomposition of water and fat with Echo Asymmetry and Least-squares estimation) is recommended for robust water and fat separation.

    • Imaging Parameters (example for 3T):

      • Repetition Time (TR): < 10 ms

      • Echo Times (TE): Optimized for water-fat separation (e.g., TE1 = 2.3 ms, TE2 = 3.5 ms)

      • Flip Angle: 3-10 degrees

      • Slice Thickness: 5-10 mm

      • Field of View (FOV): To cover the entire thigh musculature.

      • Acquisition Matrix: 256 x 192 or higher.

  • Image Analysis:

    • Regions of Interest (ROIs) are manually or semi-automatically drawn around individual muscles or muscle groups (e.g., vastus lateralis, quadriceps femoris) on the water and fat images.

    • The fat fraction is calculated as: Fat Fraction (%) = [Signal_fat / (Signal_water + Signal_fat)] * 100

    • Analysis should be performed by a trained reader, blinded to treatment allocation if possible.

  • Data Reporting:

    • Report the mean fat fraction for each muscle of interest at baseline and follow-up time points.

    • Statistical analysis should compare the change in fat fraction between the Givinostat and placebo groups.

Positron Emission Tomography (PET)

While not yet used as a primary endpoint in Givinostat clinical trials for DMD, PET imaging holds promise for assessing the direct target engagement of HDAC inhibitors in vivo.[17][18][19][20] This is particularly relevant for dose-finding studies and for understanding the pharmacokinetic and pharmacodynamic relationship of Givinostat in various tissues.

Potential Applications:

  • Target Engagement: Radiolabeled HDAC inhibitors can be used as PET tracers to visualize the distribution and density of HDAC enzymes in the body and to measure the degree to which Givinostat occupies these targets.[17][18][19]

  • Assessing Treatment Response in Oncology: FDG-PET/CT has been used to evaluate the response of cancers, such as cutaneous T-cell lymphoma, to other HDAC inhibitors.[21] This is based on the principle that effective cancer therapy often leads to a reduction in tumor glucose metabolism, which is detectable with FDG-PET.[22]

Emerging PET Tracers for HDAC Imaging:

  • [11C]Martinostat ([11C]6): A PET radioligand that can be used for quantitative imaging of HDAC density (subtypes 1, 2, 3, and 6) in the brain and peripheral organs.[17][18][19]

  • 18F-Suberoylanilide Hydroxamic Acid (18F-SAHA): An 18F-labeled PET imaging agent analogous to the clinically relevant HDAC inhibitor SAHA.[20]

Experimental Protocol: Preclinical PET Imaging for HDAC Target Engagement

This protocol outlines a general procedure for assessing HDAC inhibitor target engagement in a preclinical animal model.

  • Animal Model:

    • Use an appropriate animal model for the disease of interest (e.g., mdx mouse for DMD).[23][24][25]

    • Acclimate animals to the imaging facility and procedures.

  • Radiotracer:

    • Synthesize a suitable PET radiotracer for HDACs (e.g., [11C]Martinostat).

  • Imaging Procedure:

    • Baseline Scan:

      • Anesthetize the animal.

      • Administer the PET radiotracer intravenously.

      • Acquire dynamic PET data for 60-90 minutes.

      • A CT scan can be acquired for anatomical co-registration.

    • Blocking Study:

      • Pre-treat a cohort of animals with a therapeutic dose of Givinostat.

      • After an appropriate pre-treatment time, administer the PET radiotracer and acquire PET/CT data as in the baseline scan.

  • Image Analysis:

    • Reconstruct the PET images.

    • Draw ROIs on the target tissues (e.g., muscle, brain).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) or use kinetic modeling to determine binding potential.

    • Compare the radiotracer uptake in the baseline and Givinostat-treated groups to determine the percentage of HDAC occupancy.

Signaling Pathways and Experimental Workflows

Givinostat Mechanism of Action

Givinostat's primary mechanism of action is the inhibition of histone deacetylases (HDACs).[1][2][3][4][5][26] In the context of Duchenne muscular dystrophy, this leads to a cascade of downstream effects that counter the disease pathology.[4][6][14]

Givinostat_Mechanism_of_Action cluster_downstream Therapeutic Outcomes Givinostat Givinostat HDACs Histone Deacetylases (HDACs) Givinostat->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Decreases (Inhibition reverses this) Chromatin_Relaxation Relaxed Chromatin Structure Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Muscle_Regeneration Muscle Regeneration Gene_Expression->Muscle_Regeneration Anti_Inflammatory Anti-Inflammatory Effects Gene_Expression->Anti_Inflammatory Anti_Fibrotic Anti-Fibrotic Effects Gene_Expression->Anti_Fibrotic

Caption: Givinostat inhibits HDACs, leading to therapeutic effects.

Experimental Workflow for MRI Assessment of Givinostat Efficacy

The following diagram illustrates a typical workflow for an in vivo MRI study to assess the efficacy of Givinostat in a muscular dystrophy model.

MRI_Workflow cluster_setup Study Setup cluster_imaging Longitudinal Imaging cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., Ambulant DMD boys) Randomization Randomization Patient_Recruitment->Randomization Group_G Givinostat Group Randomization->Group_G Group_P Placebo Group Randomization->Group_P Baseline_MRI Baseline MRI Scan (e.g., Thigh Muscles) Group_G->Baseline_MRI Group_P->Baseline_MRI Followup_MRI Follow-up MRI Scans (e.g., 12, 18 months) Baseline_MRI->Followup_MRI Treatment Period Image_Processing Image Processing (Dixon Water-Fat Separation) Followup_MRI->Image_Processing ROI_Analysis ROI Analysis (e.g., Vastus Lateralis) Image_Processing->ROI_Analysis Fat_Fraction Calculate Muscle Fat Fraction ROI_Analysis->Fat_Fraction Stats Statistical Comparison (Givinostat vs. Placebo) Fat_Fraction->Stats

Caption: Workflow for MRI-based assessment of Givinostat efficacy.

Conclusion

In vivo imaging, particularly quantitative MRI and MRS, provides essential tools for assessing the efficacy of Givinostat in treating Duchenne muscular dystrophy. The reduction in muscle fat infiltration serves as a key biomarker for the drug's ability to slow disease progression. As research advances, PET imaging of HDACs may offer a more direct measure of target engagement, further enhancing our understanding of Givinostat's mechanism and optimizing its clinical application. The protocols and data presented here offer a comprehensive guide for researchers and clinicians involved in the development and evaluation of Givinostat and other emerging therapies for muscular dystrophies.

References

Givinostat Hydrochloride: A Tool for Investigating JAK2 Mutations in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat (B1684626) hydrochloride, an orally active histone deacetylase (HDAC) inhibitor, has emerged as a significant tool in the study of myeloproliferative neoplasms (MPNs) characterized by mutations in the Janus kinase 2 (JAK2) gene. The most common of these mutations, JAK2V617F, leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival. Givinostat has been shown to selectively induce apoptosis and inhibit the proliferation of cells harboring the JAK2V617F mutation.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing Givinostat hydrochloride in cell-based assays to study the effects on JAK2-mutated cell lines.

Mechanism of Action

Givinostat is a potent inhibitor of class I and II HDACs.[2] Its anti-neoplastic activity in the context of JAK2 mutations is multi-faceted. A key mechanism involves the hyperacetylation of Heat Shock Protein 90 (HSP90), a chaperone protein for JAK2. This acetylation disrupts HSP90 function, leading to the proteasomal degradation of its client protein, JAK2V617F. The reduction in JAK2V617F levels subsequently leads to decreased phosphorylation of downstream signaling molecules, including STAT3 and STAT5.[1] This ultimately results in the inhibition of the pro-proliferative and anti-apoptotic signals driven by the constitutively active JAK-STAT pathway. Furthermore, Givinostat has been shown to downregulate the expression of hematopoietic transcription factors such as NFE2 and C-MYB in JAK2V617F-positive cells.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound on various JAK2-mutated and wild-type cell lines as reported in the literature.

Table 1: IC50 Values of Givinostat in Various Cell Lines

Cell LineJAK2 StatusIC50 (µM)Assay DurationReference
HELJAK2V617F~0.125 - 0.2572 hours[1]
UKE-1JAK2V617F~0.125 - 0.2572 hours[1]
SUP-B15BCR-ABL1+, TP53 wild type0.18 ± 0.0348 hours[4]
K562BCR-ABL1+, JAK2 wild-type4.6 ± 0.3548 hours[4]
CCRF-SBBCR-ABL1-0.65 ± 0.052Not Specified[5]
NAML1p210 BCR-ABL1+0.25 ± 0.028Not Specified[5]

Table 2: Givinostat-Induced Apoptosis in JAK2V617F-Positive Cell Lines

Cell LineGivinostat Concentration (µM)Treatment DurationApoptosis (% of cells)Reference
HELNot SpecifiedNot Specified6.8 - 20.8% (alone)[6]
UKE-1Not SpecifiedNot Specified6.8 - 20.8% (alone)[6]
HELNot SpecifiedNot Specified35.8 - 75.3% (in combination with Hydroxyurea)[6]
UKE-1Not SpecifiedNot Specified35.8 - 75.3% (in combination with Hydroxyurea)[6]

Signaling Pathway and Experimental Workflow Diagrams

Givinostat_JAK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_V617F JAK2 V617F Cytokine_Receptor->JAK2_V617F Constitutively Active STAT5_inactive STAT5 JAK2_V617F->STAT5_inactive Phosphorylates Proteasome Proteasome JAK2_V617F->Proteasome Degradation HSP90 HSP90 HSP90->JAK2_V617F Chaperones STAT5_active p-STAT5 (Dimer) STAT5_inactive->STAT5_active Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT5_active->Gene_Expression Givinostat Givinostat Givinostat->HSP90 Promotes Acetylation HDAC HDAC Givinostat->HDAC Inhibits HDAC->HSP90 Deacetylates

Caption: Givinostat's mechanism of action on the JAK2-STAT signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (HEL, UKE-1) Givinostat_Treatment 2. Givinostat Treatment (Dose-Response & Time-Course) Cell_Culture->Givinostat_Treatment Cell_Harvesting 3. Cell Harvesting Givinostat_Treatment->Cell_Harvesting Colony_Formation Colony Formation Assay Givinostat_Treatment->Colony_Formation Proliferation Cell Proliferation Assay (MTT) Cell_Harvesting->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Harvesting->Apoptosis Western_Blot Western Blot Analysis (p-JAK2, p-STAT5) Cell_Harvesting->Western_Blot

Caption: General experimental workflow for studying Givinostat's effects.

Experimental Protocols

Cell Culture and this compound Preparation

Cell Lines:

  • HEL (ATCC® TIB-180™): Human erythroleukemia cell line, homozygous for the JAK2V617F mutation.

  • UKE-1: Human megakaryoblastic leukemia cell line, heterozygous for the JAK2V617F mutation.

  • K562 (ATCC® CCL-243™): Human chronic myelogenous leukemia cell line, JAK2 wild-type (negative control).

Culture Medium:

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions:

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

This compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store the stock solution in aliquots at -20°C.

  • For experiments, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.05 µM to 5 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1%.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well clear flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C.

  • Treat the cells with various concentrations of Givinostat (e.g., 0.05, 0.1, 0.25, 0.5, 1, 2.5, 5 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubate the plate for 48 or 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phosphorylated JAK2 and STAT5

This protocol is for detecting the phosphorylation status of JAK2 and STAT5.

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-JAK2 (Tyr1007/1008) (e.g., Cell Signaling Technology #3771, 1:1000 dilution)[7]

    • Rabbit anti-phospho-STAT5 (Tyr694) (1:1000 dilution)

    • Rabbit anti-JAK2 (1:1000 dilution)

    • Rabbit anti-STAT5 (1:1000 dilution)

    • Mouse or Rabbit anti-β-actin or GAPDH (loading control, 1:5000 dilution)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed HEL or UKE-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well.

  • Treat cells with Givinostat (e.g., 0.25 µM and 0.5 µM) for various time points (e.g., 6, 12, 24 hours).

  • Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the total protein and/or loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine (B164497) (Annexin V) and membrane permeability (Propidium Iodide - PI).

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates as described for Western blotting.

  • Treat cells with Givinostat (e.g., 0.25 µM and 0.5 µM) for 48 hours.

  • Harvest cells, including any floating cells, and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Colony Formation Assay

This assay assesses the ability of single cells to form colonies, indicating their self-renewal and proliferative capacity.

Materials:

  • 6-well plates

  • This compound

  • Methylcellulose-based medium (e.g., MethoCult™)

  • Crystal violet staining solution (0.5% crystal violet in 6% glutaraldehyde)

Protocol:

  • Prepare a single-cell suspension of HEL or UKE-1 cells.

  • Mix the cells with the methylcellulose-based medium containing different concentrations of Givinostat (e.g., 0.05, 0.1, 0.25 µM) or vehicle control.

  • Plate 1 x 10³ cells per 35 mm dish (or well of a 6-well plate) in duplicate.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days until colonies are visible.

  • Stain the colonies with crystal violet solution for 1 hour.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (defined as a cluster of ≥50 cells) under a microscope.

  • Calculate the plating efficiency and the percentage of colony inhibition compared to the vehicle control. For primary MPN patient cells, a seeding density of 1 x 10⁶ cells/mL in methylcellulose (B11928114) for polycythemia vera (PV) and essential thrombocythemia (ET) patients, and 2.5-5 x 10⁵ cells/mL for myelofibrosis (MF) samples has been used.[8]

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of JAK2-mutated cell lines. The protocols outlined in these application notes provide a framework for researchers to study the effects of Givinostat on cell proliferation, signaling pathways, apoptosis, and clonogenic potential. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of HDAC inhibition in JAK2-driven malignancies.

References

Protocol for Assessing Givinostat's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Givinostat (B1684626) is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-inflammatory properties.[1][2] By inhibiting class I and II HDACs, Givinostat modulates gene expression, leading to a reduction in the production of pro-inflammatory cytokines.[3] This mechanism of action makes it a compound of interest for treating various inflammatory and autoimmune diseases, as well as certain malignancies.[4][5] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the in vitro and ex vivo effects of Givinostat on cytokine production.

Mechanism of Action: Givinostat's Impact on Inflammatory Signaling

Givinostat exerts its anti-inflammatory effects primarily through the inhibition of HDAC enzymes. HDACs play a crucial role in regulating gene transcription by removing acetyl groups from histone and non-histone proteins, leading to a more compact chromatin structure that represses gene expression. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes with anti-inflammatory functions.[3][4]

Furthermore, Givinostat has been shown to directly impact key inflammatory signaling pathways:

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and controls the expression of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. The activity of NF-κB is, in part, regulated by its acetylation status. Givinostat has been shown to upregulate the acetylation of the p65 subunit of NF-κB at lysine (B10760008) 310, which can interfere with its ability to bind to DNA and drive the transcription of pro-inflammatory genes.[6][7]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade for many cytokines. While the direct effects of Givinostat on STAT protein acetylation are still being fully elucidated, HDAC inhibitors are known to influence STAT1 activity, which can modulate the inflammatory response.[8]

The net effect of these actions is a significant and selective reduction in the production of key pro-inflammatory cytokines.

Data Presentation

The following tables summarize the quantitative effects of Givinostat on the production of various cytokines from in vitro and ex vivo studies.

Table 1: In Vitro Inhibition of Cytokine Production by Givinostat in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineGivinostat ConcentrationPercent InhibitionReference
IL-1β25 nM>70%[1]
50 nM>70%[1]
100 nM>70%[1]
TNF-α10-22 nM (IC50)50%[9]
IL-650 nM~50%[1]
IFN-γ25 nM (IC50)50%[9]

Table 2: Ex Vivo Inhibition of Cytokine Production in LPS-Stimulated Whole Blood from Healthy Volunteers (Phase 1 Clinical Trial)

CytokineGivinostat Oral DoseMaximal Percent ReductionTime to Max ReductionReference
TNF-α50 mg~37%4 hours[10]
100 mg~37%4 hours[10]
IL-1β50 mgNot specified4 hours[10]
100 mgNot specified4 hours[10]
IL-650 mg~45%4 hours[10]
100 mgNot specified4 hours[10]
IFN-γ50 mg~63%4 hours[10]
100 mg~77%4 hours[10]

Note: In the ex vivo study, the production of the anti-inflammatory cytokines IL-1Ra and IL-10 was not significantly reduced.[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Givinostat's Effect on Cytokine Production in Human PBMCs

This protocol details the steps for isolating human Peripheral Blood Mononuclear Cells (PBMCs), treating them with Givinostat, stimulating cytokine production with Lipopolysaccharide (LPS), and subsequently measuring cytokine levels in the cell culture supernatant.

Materials:

  • Givinostat

  • Lipopolysaccharide (LPS) from E. coli

  • Ficoll-Paque PLUS

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Human whole blood from healthy donors

  • 96-well cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Cytokine detection assay kits (ELISA or Multiplex Bead-Based Assay)

Procedure:

  • PBMC Isolation: a. Dilute fresh human whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs. e. Wash the collected PBMCs twice with PBS by centrifuging at 100-200 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). g. Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding and Givinostat Pre-treatment: a. Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Prepare serial dilutions of Givinostat in complete RPMI-1640 medium. d. Add 50 µL of the Givinostat dilutions to the appropriate wells to achieve final concentrations ranging from 1 nM to 1000 nM. Include a vehicle control (e.g., DMSO). e. Pre-incubate the cells with Givinostat for 1 hour at 37°C in a 5% CO₂ incubator.[7][9]

  • Cell Stimulation: a. Prepare a stock solution of LPS in sterile PBS. b. Add 50 µL of LPS solution to the wells to achieve a final concentration of 10 ng/mL. Include unstimulated control wells. c. The final volume in each well should be 200 µL. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: a. After incubation, centrifuge the 96-well plate at 300-400 x g for 5 minutes. b. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until cytokine analysis.

  • Cytokine Measurement: a. Thaw the collected supernatants on ice. b. Measure the concentrations of TNF-α, IL-1β, IL-6, and IFN-γ using either a sandwich ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.

Protocol 2: Ex Vivo Assessment of Givinostat's Effect on Cytokine Production in Human Whole Blood

This protocol describes a method to assess the effect of Givinostat on cytokine production in a more physiologically relevant whole blood system.

Materials:

  • Givinostat

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI-1640 cell culture medium

  • Penicillin-Streptomycin solution

  • Heparinized blood collection tubes

  • Human whole blood from healthy donors

  • 48-well cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Cytokine detection assay kits (ELISA or Multiplex Bead-Based Assay)

Procedure:

  • Blood Collection: a. Collect fresh human whole blood from healthy donors into heparinized tubes.

  • Givinostat Pre-treatment and Stimulation: a. In a 48-well plate, combine 200 µL of whole blood with 700 µL of RPMI-1640 medium (supplemented with 1% Penicillin-Streptomycin). b. Prepare serial dilutions of Givinostat in RPMI-1640 medium. c. Add 50 µL of the Givinostat dilutions to the appropriate wells. Include a vehicle control. d. Pre-incubate the blood cultures with Givinostat for 1 hour at 37°C in a 5% CO₂ incubator. e. Prepare a stock solution of LPS in sterile PBS. f. Add 50 µL of LPS solution to the wells to achieve a final concentration of 10 ng/mL. Include unstimulated control wells. g. The final volume in each well should be 1 mL. h. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Plasma Collection: a. After incubation, transfer the contents of each well to a microcentrifuge tube. b. Centrifuge at 1,500 x g for 10 minutes to pellet the blood cells. c. Carefully collect the plasma supernatant. d. Store the plasma at -80°C until cytokine analysis.

  • Cytokine Measurement: a. Thaw the collected plasma samples on ice. b. Measure the concentrations of TNF-α, IL-1β, IL-6, and IFN-γ using either a sandwich ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.

Mandatory Visualizations

Givinostat_Experimental_Workflow cluster_blood Blood Sample cluster_pbmc PBMC Isolation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Blood Human Whole Blood Ficoll Ficoll Gradient Centrifugation Blood->Ficoll PBMCs Isolated PBMCs Ficoll->PBMCs Seeding Seed PBMCs (1x10^6 cells/well) PBMCs->Seeding Givinostat Pre-incubate with Givinostat (1 hr) Seeding->Givinostat LPS Stimulate with LPS (18-24 hrs) Givinostat->LPS Supernatant Collect Supernatant LPS->Supernatant Cytokine Measure Cytokines (ELISA / Multiplex) Supernatant->Cytokine

Caption: Workflow for in vitro assessment of Givinostat on cytokine production.

Givinostat_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HDAC HDAC HDAC->NFkB_nuc Deacetylates p65 Histone Histone HDAC->Histone Deacetylates Givinostat Givinostat Givinostat->HDAC Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokine_mRNA Pro-inflammatory Cytokine mRNA DNA->Cytokine_mRNA Transcription Ac Ac Histone->Ac

Caption: Givinostat's mechanism of action on the NF-κB signaling pathway.

References

Givinostat Application in Primary Human Muscle Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated therapeutic potential in genetic muscle disorders, most notably Duchenne Muscular Dystrophy (DMD). In dystrophic muscle, the activity of HDACs is often dysregulated, leading to the repression of genes essential for muscle regeneration, persistent inflammation, and the progression of fibrosis. Givinostat, by inhibiting class I and II HDACs, aims to counteract these pathological processes. This document provides detailed application notes and protocols for the use of Givinostat in primary human muscle cell cultures to assess its pro-myogenic effects.

Mechanism of Action in Myogenesis

In healthy muscle, the balance of histone acetylation and deacetylation, controlled by histone acetyltransferases (HATs) and HDACs, respectively, regulates the gene expression necessary for muscle repair and differentiation. In pathological states like DMD, HDACs can be constitutively active, leading to hypoacetylation of histones. This results in a condensed chromatin structure that represses the transcription of crucial myogenic regulatory factors (MRFs) such as MyoD and myogenin. Givinostat inhibits HDAC activity, leading to histone hyperacetylation and a more relaxed chromatin state. This "open" chromatin allows MRFs to access DNA and activate the transcription of genes that drive the differentiation of myoblasts and their fusion into multinucleated myotubes.

Data Presentation

While extensive in vivo and clinical trial data for Givinostat exists, specific quantitative data from in vitro studies on primary human muscle cells is not widely available in peer-reviewed literature. The following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Effect of Givinostat on Myoblast Fusion and Myotube Maturation

TreatmentConcentration (nM)Fusion Index (%) (Mean ± SD)Maturation Index (%) (Mean ± SD)
Vehicle Control (DMSO)0.1%e.g., 25.4 ± 3.1e.g., 10.2 ± 1.5
Givinostat80e.g., 35.7 ± 4.2e.g., 18.5 ± 2.3
Givinostat150e.g., 48.2 ± 5.5e.g., 25.1 ± 3.0
Givinostat200e.g., 45.1 ± 4.9e.g., 23.8 ± 2.8

Table 2: Effect of Givinostat on Myotube Area

TreatmentConcentration (nM)Average Myotube Area (µm²) (Mean ± SD)
Vehicle Control (DMSO)0.1%e.g., 1500 ± 210
Givinostat80e.g., 2200 ± 350
Givinostat150e.g., 3100 ± 420
Givinostat200e.g., 2900 ± 380

Table 3: Effect of Givinostat on Myogenic Regulatory Factor Protein Expression

TreatmentConcentration (nM)MyoD (relative to control)Myogenin (relative to control)
Vehicle Control (DMSO)0.1%1.01.0
Givinostat150e.g., 1.8e.g., 2.5

Experimental Protocols

Protocol 1: Culture and Differentiation of Primary Human Myoblasts
  • Cell Culture Maintenance (Growth Phase):

    • Culture primary human myoblasts in Growth Medium (GM): Skeletal Muscle Cell Growth Medium supplemented with growth factors, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 70-80% confluency to prevent spontaneous differentiation.

  • Seeding for Differentiation Assay:

    • Coat cell culture plates or coverslips with a suitable extracellular matrix protein (e.g., 0.1% gelatin or laminin) to promote cell adhesion.

    • Trypsinize and count the myoblasts.

    • Seed cells at a density of 2.5 x 10⁴ cells/cm² in Growth Medium.

    • Allow cells to adhere and proliferate for 24-48 hours or until they reach approximately 80-90% confluency.

  • Induction of Differentiation:

    • Aspirate the Growth Medium.

    • Wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

Protocol 2: Givinostat Treatment
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Givinostat in Dimethyl Sulfoxide (DMSO).

    • Aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the Givinostat stock solution in Differentiation Medium to achieve the desired final concentrations. A concentration range of 80-200 nM has been shown to be effective for promoting myotube formation in primary human skeletal myoblasts.[1]

    • Prepare a vehicle control using Differentiation Medium containing the same final concentration of DMSO as the highest Givinostat dose (typically ≤ 0.1%).

  • Treatment Application:

    • Add the prepared Givinostat working solutions and the vehicle control to the cells immediately after switching to Differentiation Medium.

    • Incubate the cells for 48 to 96 hours to allow for myotube formation, replenishing the media with fresh Givinostat or vehicle control every 48 hours.

Protocol 3: Immunofluorescence Staining for Myosin Heavy Chain (MHC)
  • Fixation:

    • After the incubation period, gently wash the cells twice with PBS.

    • Fix the cells by adding 4% Paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute a primary antibody against Myosin Heavy Chain (MHC) in the blocking buffer according to the manufacturer's recommendation.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute a species-appropriate fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Counterstain the nuclei by incubating with 4',6-diamidino-2-phenylindole (DAPI) solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Protocol 4: Image Acquisition and Quantification
  • Image Acquisition:

    • Acquire images using a fluorescence microscope.

    • Capture multiple random fields of view per condition to ensure the data is representative.

    • Use separate channels for the MHC stain (to visualize myotubes) and the DAPI stain (to visualize nuclei).

  • Quantitative Analysis:

    • Fusion Index: This metric assesses the extent of myoblast fusion. A myotube is typically defined as an MHC-positive cell containing three or more nuclei.

      • Formula: Fusion Index (%) = (Number of nuclei within myotubes / Total number of nuclei) x 100.

    • Maturation Index: This provides insight into the development of larger, more mature myotubes.

      • Formula: Maturation Index (%) = (Number of myotubes with ≥ 5 nuclei / Total number of myotubes) x 100.

    • Myotube Area: This measures the overall size of the differentiated myotubes.

      • Using image analysis software (e.g., ImageJ/Fiji), threshold the MHC-positive signal to create a binary mask.

      • Measure the total area of the mask and normalize it to the total number of myotubes or nuclei in the field of view.

Protocol 5: Western Blot for Myogenic Regulatory Factors
  • Protein Extraction:

    • After Givinostat treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the extracts using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MyoD, myogenin, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Visualizations

Givinostat_Mechanism_of_Action cluster_0 Normal Myogenesis cluster_1 Dystrophic Muscle (e.g., DMD) cluster_2 Givinostat Intervention HAT HAT Acetylation Histone Acetylation HAT->Acetylation + HDAC HDAC HDAC->Acetylation - OpenChromatin Open Chromatin Acetylation->OpenChromatin leads to GeneTranscription Myogenic Gene Transcription (MyoD, Myogenin) OpenChromatin->GeneTranscription allows Differentiation Muscle Differentiation & Repair GeneTranscription->Differentiation IncreasedHDAC Increased HDAC Activity DecreasedAcetylation Histone Hypoacetylation IncreasedHDAC->DecreasedAcetylation causes ClosedChromatin Condensed Chromatin DecreasedAcetylation->ClosedChromatin leads to Repression Repression of Myogenic Genes ClosedChromatin->Repression results in ImpairedRegeneration Impaired Muscle Regeneration Repression->ImpairedRegeneration leads to Givinostat Givinostat IncreasedHDAC_2 Increased HDAC Activity Givinostat->IncreasedHDAC_2 inhibits RestoredAcetylation Histone Hyperacetylation IncreasedHDAC_2->RestoredAcetylation restores OpenChromatin_2 Open Chromatin RestoredAcetylation->OpenChromatin_2 promotes GeneTranscription_2 Myogenic Gene Transcription OpenChromatin_2->GeneTranscription_2 allows EnhancedDifferentiation Enhanced Differentiation GeneTranscription_2->EnhancedDifferentiation

Caption: Givinostat's mechanism of action in muscle cells.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Primary Human Myoblast Culture prolif Proliferation Phase (Growth Medium) start->prolif seed Seed Cells for Differentiation Assay prolif->seed diff Induce Differentiation (Differentiation Medium) seed->diff treat Treat with Givinostat (80-200 nM) or Vehicle diff->treat incubate Incubate for 48-96 hours treat->incubate if_stain Immunofluorescence (MHC, DAPI) incubate->if_stain wb Western Blot (MyoD, Myogenin) incubate->wb quant Image Quantification (Fusion Index, Myotube Area) if_stain->quant den Densitometry (Protein Expression) wb->den

Caption: Experimental workflow for Givinostat treatment.

Logical_Relationships Givinostat Givinostat HDAC_Inhibition HDAC Inhibition Givinostat->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Expression Increased Myogenic Gene Expression (MyoD, Myogenin) Chromatin_Relaxation->Gene_Expression Myoblast_Differentiation Enhanced Myoblast Differentiation Gene_Expression->Myoblast_Differentiation Myotube_Formation Increased Myotube Formation & Size Myoblast_Differentiation->Myotube_Formation

Caption: Logical flow of Givinostat's cellular effects.

References

Troubleshooting & Optimization

Givinostat Hydrochloride in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of givinostat (B1684626) hydrochloride when working with Dimethyl Sulfoxide (DMSO). Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of givinostat hydrochloride in DMSO?

This compound is readily soluble in DMSO.[1] However, the reported maximum concentration can vary between suppliers and batches. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[2][3]

Data Summary: Solubility of this compound in DMSO

Supplier/SourceReported Solubility (mg/mL)Molar Equivalent (mM)Notes
MedChemExpress≥ 100 mg/mL≥ 210.10 mMUse newly opened DMSO.[2]
Selleck Chemicals95 mg/mL199.59 mMMoisture-absorbing DMSO reduces solubility.[3]
PHMO175 mg/mL382.14 mMUltrasonication may be required for dissolution.[4]
APExBIO≥ 23.8 mg/mL> 10 mMGentle warming (37°C) and sonication can aid dissolution.[5]
Q2: How should I prepare a stock solution of this compound in DMSO?

To ensure complete dissolution and achieve the desired concentration, a specific protocol should be followed. The following workflow outlines the recommended steps for preparing a stock solution.

G_1 cluster_prep Stock Solution Preparation Workflow start Start: Weigh Givinostat HCl add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex Vortex thoroughly add_dmso->vortex sonicate Sonicate if necessary vortex->sonicate warm Warm gently (37°C) if needed sonicate->warm if solid remains check_dissolution Visually confirm complete dissolution sonicate->check_dissolution warm->check_dissolution if solid remains check_dissolution->vortex not dissolved store Store appropriately check_dissolution->store dissolved G_2 cluster_troubleshoot Troubleshooting Dissolution Issues start Issue: Incomplete Dissolution check_dmso Verify DMSO quality (fresh, anhydrous) start->check_dmso vortex_sonicate Increase vortexing/sonication time check_dmso->vortex_sonicate gentle_heat Apply gentle heat (37°C water bath) vortex_sonicate->gentle_heat check_concentration Is the concentration too high? gentle_heat->check_concentration check_concentration->vortex_sonicate No, retry dilute Dilute with more fresh DMSO check_concentration->dilute Yes success Solution is clear dilute->success

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Givinostat. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues related to Givinostat-incurred cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Givinostat and what is its primary mechanism of action?

A1: Givinostat, also known as ITF2357, is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action involves blocking the activity of class I and II HDACs.[2] This inhibition leads to an increase in the acetylation of histone and non-histone proteins, resulting in a more relaxed chromatin structure.[3][4][5] This altered chromatin state allows for increased access of transcription factors to DNA, thereby modulating the expression of various genes involved in processes like cell cycle regulation, apoptosis, and inflammation.[6][7]

Q2: I am observing higher-than-expected cytotoxicity in my cell culture experiments with Givinostat. What are the potential causes?

A2: Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Givinostat. For instance, some leukemia cell lines are highly sensitive, with low IC50 values.[8] It's crucial to determine the specific IC50 for your cell line.

  • Compound Concentration: Using a concentration that is too high for your specific cell model will inevitably lead to significant cell death. A dose-response experiment is essential to identify the optimal concentration range.

  • Solvent Toxicity: Givinostat is often dissolved in DMSO.[1] High concentrations of DMSO in the final culture medium (typically >0.5%) can be toxic to cells.[9]

  • Compound Stability: Like many small molecules, Givinostat's stability in culture media over time can vary. Degradation products may have different activity or toxicity profiles.[9][10]

  • Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases, which can contribute to cytotoxicity.[9]

  • Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence the cellular response to Givinostat.[9]

Q3: Are there known signaling pathways affected by Givinostat that could explain the observed cytotoxicity?

A3: Yes, Givinostat has been shown to modulate several key signaling pathways that can lead to apoptosis and cell cycle arrest:

  • BCR-ABL Pathway: In certain leukemia cell lines, Givinostat can inhibit the BCR-ABL signaling pathway, which is crucial for cell proliferation and survival.[8]

  • p53 and p21 Activation: Givinostat can induce apoptosis in a p53-dependent manner.[8] This involves the activation of the tumor suppressor p53 and its downstream target p21, a cell cycle inhibitor.[8]

  • Caspase Activation: The apoptotic effects of Givinostat are often mediated through the activation of caspase cascades, key executioners of apoptosis.[8]

  • NF-κB Signaling: Givinostat can suppress the NF-κB signaling pathway, which plays a role in inflammation and cell survival.[2]

Q4: What are some common side effects of Givinostat observed in clinical settings that might be relevant to in vitro cytotoxicity?

A4: Clinical trials have reported side effects such as diarrhea, abdominal pain, low platelet counts (thrombocytopenia), nausea, and vomiting.[11] While these are systemic effects in patients, they highlight the potential for Givinostat to impact rapidly dividing cells and cellular homeostasis, which can translate to cytotoxicity in in vitro models.

Troubleshooting Guide: Givinostat-Induced Cytotoxicity

This guide provides a structured approach to troubleshoot common issues of excessive cytotoxicity when using Givinostat in cell culture.

Observed Problem Potential Cause Suggested Solution
Massive Cell Death at Expected IC50 Concentration Cell line is more sensitive than anticipated.Perform a new, broader dose-response curve to accurately determine the IC50 for your specific cell line and passage number.
Error in compound dilution.Double-check all calculations and ensure proper mixing of stock solutions and final dilutions. Prepare fresh dilutions.
Contamination of cell culture.Visually inspect cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing.[9]
Inconsistent Results Between Experiments Variability in cell culture conditions.Standardize cell seeding density, passage number, and serum lots. Ensure cells are in the logarithmic growth phase at the time of treatment.[12]
Compound instability.Prepare fresh Givinostat dilutions for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.[9]
Inconsistent incubation times.Use a precise and consistent incubation time for all experiments.
High Background Cytotoxicity in Vehicle Control Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (ideally ≤ 0.1%).[9]
Poor cell health prior to treatment.Ensure cells are healthy and have a high viability before starting the experiment.
No Clear Dose-Response Relationship Compound precipitation at high concentrations.Check the solubility of Givinostat in your culture medium. Visually inspect for precipitates. Consider using a lower concentration range.
Assay interference.Ensure that Givinostat or the solvent does not interfere with the cytotoxicity assay being used (e.g., MTT, CellTiter-Glo).

Data Presentation

Table 1: Givinostat IC50 Values in Various Cell Lines

Cell LineCell TypeIC50 (nM)Assay Conditions
SUP-B15Human B-cell Acute Lymphoblastic Leukemia180 ± 3048-hour incubation, MTT assay[8]
K562Human Chronic Myelogenous Leukemia4600 ± 35048-hour incubation, MTT assay[8]
697Human B-cell Precursor Leukemia10048-hour incubation, CellTiter 96 assay[13]
PBMCHuman Peripheral Blood Mononuclear Cells31372-hour incubation, CellTiter 96 assay[13]
JS-1Human Splenic Littoral Cell Angioma>500Concentration-dependent inhibition observed[13]
Multiple Myeloma Cell LinesRPMI8226, NCI-H929, etc.~200Not specified[1]
Acute Myelogenous Leukemia Cell LinesHL-60, THP-1, etc.~200Not specified[1]

Experimental Protocols

Protocol 1: Determining the IC50 of Givinostat using an MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically overnight).

  • Compound Preparation: Prepare a stock solution of Givinostat in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest Givinostat concentration).

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of Givinostat or the vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Givinostat concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Givinostat_Mechanism_of_Action Givinostat's Primary Mechanism of Action cluster_acetylation Acetylation State cluster_chromatin Chromatin State Givinostat Givinostat HDAC Histone Deacetylases (Class I & II) Givinostat->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., p21, Apoptotic Factors) OpenChromatin->GeneExpression

Caption: Givinostat inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.

Troubleshooting_Workflow Troubleshooting Givinostat-Induced Cytotoxicity Start High Cytotoxicity Observed CheckConcentration Verify Givinostat Concentration and Dilutions Start->CheckConcentration CheckSolvent Assess Vehicle Control Toxicity (e.g., DMSO) Start->CheckSolvent CheckCellHealth Examine Cell Health and Culture Conditions Start->CheckCellHealth DoseResponse Perform Broad Dose-Response Experiment CheckConcentration->DoseResponse If correct CheckSolvent->DoseResponse If non-toxic OptimizeProtocol Optimize Experimental Protocol (Seeding Density, Incubation Time) DoseResponse->OptimizeProtocol Contamination Test for Contamination (Mycoplasma, Bacteria, Fungi) CheckCellHealth->Contamination Contamination->OptimizeProtocol If clean End Problem Resolved OptimizeProtocol->End

Caption: A workflow for troubleshooting common issues in Givinostat cytotoxicity assays.

Givinostat_Apoptosis_Pathway Simplified Signaling Pathway for Givinostat-Induced Apoptosis Givinostat Givinostat HDACs HDACs Givinostat->HDACs p53_acetylation p53 Acetylation (Activation) HDACs->p53_acetylation Inhibits Deacetylation p21 p21 Expression p53_acetylation->p21 Bax Bax Expression p53_acetylation->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Givinostat can induce p53-dependent apoptosis through caspase activation.

References

Managing Givinostat-induced thrombocytopenia in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers managing Givinostat-induced thrombocytopenia in animal models. The information is intended for scientists and drug development professionals conducting preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Givinostat-induced thrombocytopenia?

A1: Givinostat is a pan-histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in gene expression. By inhibiting HDACs, Givinostat can alter the expression of genes essential for platelet formation (thrombopoiesis). The proposed mechanisms for HDAC inhibitor-induced thrombocytopenia include:

  • Disruption of Megakaryocyte Differentiation: HDACs are involved in the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets. Inhibition of HDACs can interfere with this process, leading to reduced platelet production.

  • Induction of Megakaryocyte Apoptosis: Some studies suggest that HDAC inhibitors can induce programmed cell death (apoptosis) in megakaryocytes.

  • Impaired Proplatelet Formation: The final stage of platelet production involves megakaryocytes extending proplatelet processes, which then fragment into individual platelets. HDAC inhibitors may disrupt the cytoskeletal rearrangements necessary for this process.

Q2: Is thrombocytopenia an expected side effect of Givinostat in animal models?

A2: Yes. Thrombocytopenia is a known and common dose-limiting toxicity of many HDAC inhibitors. In clinical trials with Givinostat, a decrease in platelet count is a frequently observed adverse event.[1][2] Therefore, it is a critical parameter to monitor in preclinical animal studies.

Q3: How does Givinostat-induced thrombocytopenia in animal models relate to findings in human clinical trials?

A3: Preclinical findings in animal models are intended to predict and characterize potential toxicities in humans. The observation of thrombocytopenia in animal models would be consistent with the clinical safety profile of Givinostat.[1][3][4] In both preclinical and clinical settings, the management strategy revolves around careful monitoring and dose adjustment to maintain platelet counts within a safe range while preserving the therapeutic efficacy of the drug.[3]

Troubleshooting Guide for Givinostat-Induced Thrombocytopenia

This guide provides a structured approach to monitoring and managing thrombocytopenia in animal models during a Givinostat study. The following protocols and tables are based on general principles of preclinical toxicology and hematological monitoring.

Experimental Protocol: Hematological Monitoring in a Murine Model

This protocol outlines a standard procedure for monitoring platelet counts in mice receiving Givinostat.

1. Materials:

  • Givinostat formulation

  • Vehicle control

  • Gavage needles (for oral administration)

  • Mouse restrainers

  • Warming device (e.g., heat lamp or warming pad)

  • Lancets (4-5mm) or 27G needles

  • Capillary tubes (EDTA-coated)

  • Micro-hematocrit tubes

  • Automated hematology analyzer calibrated for mouse blood

  • Microscopes and slides for blood smear analysis

2. Animal Model:

  • Species: Mouse (e.g., C57BL/6 or specific disease model like mdx)

  • Age and weight-matched animals, randomized into treatment and vehicle control groups.

3. Procedure:

  • Baseline Blood Collection: Prior to the first dose of Givinostat or vehicle, collect a baseline blood sample (20-50 µL) from all animals. This is crucial for establishing a normal platelet count for each animal.
  • Givinostat Administration: Administer Givinostat orally via gavage at the predetermined doses and schedule.
  • Serial Blood Sampling:
  • Method: The saphenous vein is a suitable site for repeated, small-volume blood sampling. The tail vein is an alternative.
  • Frequency: A typical monitoring schedule would be:
  • Twice weekly for the first two weeks of the study.
  • Weekly for the following two weeks.
  • Bi-weekly for the remainder of a chronic study.
  • Rationale: Clinical data suggests the maximum decrease in platelet count occurs within the first 28 days of treatment.[3][5][6]
  • Sample Analysis:
  • Immediately analyze the blood sample using an automated hematology analyzer to determine the platelet count (PLT), mean platelet volume (MPV), and other relevant hematological parameters.
  • Prepare a blood smear for manual review to check for platelet clumping or abnormalities, which can affect automated counts.

Data Presentation: Interpreting Platelet Count Changes

Researchers should tabulate the platelet count data to track trends over time for each animal and treatment group. Below is an example of how to structure this data.

Animal IDTreatment GroupBaseline PLT (x10³/µL)Day 7 PLT (x10³/µL)Day 14 PLT (x10³/µL)% Change from Baseline (Day 14)
001Vehicle105010201080+2.9%
002Givinostat (X mg/kg)1100850600-45.5%
003Givinostat (X mg/kg)980720510-48.0%
004Givinostat (Y mg/kg)1020600380-62.7%
Actionable Troubleshooting Table

This table provides recommended actions based on the severity of thrombocytopenia observed. These thresholds are illustrative and should be adapted based on the specific animal model, study objectives, and institutional animal care and use committee (IACUC) guidelines. The normal platelet count for a healthy mouse is typically 800-1200 x10³/µL.

SeverityPlatelet Count ObservationRecommended ActionFollow-up
Mild 25-50% decrease from baseline, but PLT > 400 x10³/µLContinue Givinostat at the current dose.Increase monitoring frequency to twice weekly until platelet count stabilizes.
Moderate 50-75% decrease from baseline, or PLT between 200-400 x10³/µLReduce Givinostat dose by 25-50%.Monitor platelet count 3-4 days after dose reduction. If count recovers, continue at the reduced dose.
Severe >75% decrease from baseline, or PLT < 200 x10³/µLTemporarily suspend Givinostat administration.Monitor platelet count every 2-3 days. Once the count recovers to a mild or moderate level, consider re-initiating Givinostat at a 50% reduced dose.
Critical PLT < 100 x10³/µL, or signs of bleeding (e.g., petechiae, hematuria)Immediately suspend Givinostat administration. Consult with the veterinary staff. The animal may need to be euthanized as per humane endpoints.This is a study endpoint for the affected animal.

Visualizations

Signaling Pathway Diagram

Givinostat_Thrombocytopenia_Pathway Givinostat Givinostat HDACs Histone Deacetylases (HDACs) Givinostat->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., GATA-1, p53) HDACs->NonHistone Deacetylation GeneExpression Altered Gene Expression Histones->GeneExpression NonHistone->GeneExpression Megakaryocyte Megakaryocyte Maturation & Function GeneExpression->Megakaryocyte Disruption Platelets Decreased Platelet Production Megakaryocyte->Platelets Leads to

Caption: Proposed mechanism of Givinostat-induced thrombocytopenia.

Experimental Workflow Diagram

Givinostat_Monitoring_Workflow Start Start of Study: Baseline Blood Sample Administer Administer Givinostat / Vehicle Start->Administer Monitor Serial Blood Sampling (e.g., weekly) Administer->Monitor Analyze Analyze Platelet Count Monitor->Analyze Decision Platelet Count Threshold Met? Analyze->Decision Continue Continue Dosing Decision->Continue No Action Implement Action: - Reduce Dose - Suspend Dosing Decision->Action Yes Continue->Monitor End End of Study Continue->End Action->Monitor

Caption: Workflow for monitoring and managing thrombocytopenia.

References

Technical Support Center: Givinostat Oral Bioavailability in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the poor oral bioavailability of Givinostat (B1684626) in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of Givinostat in mice, and what are the primary limiting factors?

A1: The absolute oral bioavailability of Givinostat in mice has not been explicitly reported in the provided search results. However, Givinostat is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability. This suggests that the primary factor limiting its oral bioavailability is its poor permeability across the intestinal epithelium. While it dissolves readily in gastrointestinal fluids, its ability to be absorbed into the bloodstream is restricted.

Q2: What is a standard and effective dose range for Givinostat in preclinical mouse models, particularly for Duchenne muscular dystrophy (DMD)?

A2: Preclinical studies in the mdx mouse model of DMD have identified an optimal therapeutic window for Givinostat to be between 5 and 10 mg/kg/day when administered orally.[1][2] Doses in this range have been shown to improve functional and histological parameters, with reduced beneficial effects observed at a 1 mg/kg/day dosage.[1][2]

Q3: What is the most commonly used vehicle for oral administration of Givinostat in mice?

A3: A common and effective vehicle for Givinostat in mouse studies is a suspension in 0.5% methylcellulose (B11928114).[3] This vehicle is suitable for oral gavage administration.

Troubleshooting Guide

Issue 1: Low or variable plasma concentrations of Givinostat after oral administration.

Possible Cause 1: Inadequate Formulation

Givinostat's poor permeability is a major hurdle. A simple aqueous solution may not be sufficient to achieve adequate absorption.

Solutions:

  • Simple Suspension: For initial studies, a suspension in 0.5% methylcellulose is a reliable starting point.[3] This method has been used effectively in preclinical efficacy studies.

  • Nanosuspension: Reducing the particle size of Givinostat to the nanometer range can increase the surface area for dissolution and potentially improve absorption.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) can enhance the solubility and intestinal permeability of drugs.[4][5] These formulations can facilitate lymphatic absorption, partially bypassing first-pass metabolism.

  • Solid Dispersions: Dispersing Givinostat in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[6][7]

Possible Cause 2: Administration Technique

Improper oral gavage technique can lead to dosing errors, esophageal injury, or accidental tracheal administration, all of which will affect drug absorption.

Solutions:

  • Proper Gavage Technique: Ensure personnel are well-trained in oral gavage. Use appropriate gavage needle size for the mouse.

  • Alternative Administration: For mice that are difficult to dose by gavage, administration in the drinking water can be an alternative.[3] However, this method offers less control over the precise dose administered and relies on the animal's drinking habits.

Issue 2: Difficulty in preparing a stable and homogenous formulation for oral dosing.

Possible Cause: Physicochemical Properties of Givinostat

Givinostat has pH-dependent solubility, with lower solubility in alkaline conditions.[8] This can affect its stability and homogeneity in certain vehicles.

Solutions:

  • Use of Suspending Agents: Employing suspending agents like methylcellulose helps to maintain a uniform dispersion of Givinostat particles.[3]

  • pH Control: For aqueous suspensions, buffering the vehicle to a slightly acidic pH may improve solubility and stability, although this needs to be balanced with physiological compatibility.

  • Patented Formulations: A patent for a physically and chemically stable oral suspension of Givinostat suggests the use of wetting agents (e.g., polysorbates) and density-imparting agents (e.g., sorbitol, sucrose) to improve stability.[8][9]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Givinostat in mdx Mice after a Single Oral Administration of a Suspension in 0.5% Methylcellulose. [3]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-6h) (ng*h/mL)
5105.3 ± 23.51.5289.9 ± 53.7
10210.5 ± 41.81.5578.4 ± 102.3
25450.1 ± 89.72.01250.7 ± 245.1
37.5650.2 ± 125.42.01850.3 ± 350.6

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Preparation of Givinostat Suspension in Methylcellulose for Oral Gavage

Materials:

  • Givinostat powder

  • 0.5% (w/v) Methylcellulose solution in sterile water

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of Givinostat and 0.5% methylcellulose solution based on the desired final concentration and volume.

  • Weigh the precise amount of Givinostat powder.

  • Levigate the Givinostat powder with a small volume of the 0.5% methylcellulose solution in a mortar to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating or homogenizing to ensure a uniform suspension.

  • Store the suspension at 4°C and ensure it is freshly prepared every 7 days.[3]

  • Before each administration, vortex the suspension thoroughly to ensure homogeneity.

  • Administer the suspension to mice via oral gavage at a volume of 10 mL/kg.[3]

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling (General Protocol)

Materials:

  • Givinostat powder

  • Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in sterile water)[10]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy ball mill or similar milling equipment

Procedure:

  • Prepare the stabilizer solution.

  • Disperse the Givinostat powder in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the pre-suspension.

  • Mill the suspension at a high speed for a specified duration (optimization may be required) to achieve the desired particle size (typically <200 nm).

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • The resulting nanosuspension can be administered orally to mice.

Visualizations

Givinostat_Absorption_Pathway cluster_GI_Tract Gastrointestinal Tract cluster_Intestinal_Epithelium Intestinal Epithelium Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution High Solubility (BCS Class III) Intestinal Lumen Intestinal Lumen Dissolution->Intestinal Lumen Apical Membrane Apical Membrane Intestinal Lumen->Apical Membrane Poor Permeability (Rate-Limiting Step) Enterocyte Enterocyte Apical Membrane->Enterocyte Basolateral Membrane Basolateral Membrane Enterocyte->Basolateral Membrane Systemic Circulation Systemic Circulation Basolateral Membrane->Systemic Circulation

Caption: Givinostat's path to systemic circulation.

Troubleshooting_Workflow Start Low/Variable Plasma Concentration Formulation Is the formulation optimized? Start->Formulation Admin Is the administration technique correct? Formulation->Admin Yes SimpleSuspension Simple Suspension (0.5% Methylcellulose) Formulation->SimpleSuspension No AdvancedFormulation Consider Advanced Formulations: - Nanosuspension - Lipid-Based (SEDDS, SLN) - Solid Dispersion Admin->AdvancedFormulation Yes Gavage Review Oral Gavage Technique Admin->Gavage No SimpleSuspension->Admin AltAdmin Consider Alternative Administration (e.g., in drinking water) Gavage->AltAdmin

References

Givinostat Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and controlling for the off-target effects of Givinostat, a pan-histone deacetylase (HDAC) inhibitor. The following resources are designed to assist in the design and interpretation of experiments involving Givinostat.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of Givinostat?

Givinostat is a pan-HDAC inhibitor, targeting Class I and II histone deacetylases. Its on-target effects are primarily related to the hyperacetylation of histones and other proteins, leading to the modulation of gene expression. This activity underlies its therapeutic potential in conditions like Duchenne muscular dystrophy (DMD) and various cancers.[1][2][3]

A significant off-target effect of Givinostat is its inhibitory activity against the Janus kinase (JAK) signaling pathway, particularly the mutated kinase JAK2V617F.[4][5][6][7] This has been observed in the context of myeloproliferative neoplasms.

Q2: What are the common adverse effects observed with Givinostat that might be related to off-target activities?

Common side effects reported in clinical trials include diarrhea, abdominal pain, thrombocytopenia (low platelet count), and hypertriglyceridemia (increased triglycerides).[8] While some of these may be related to on-target HDAC inhibition, the potential contribution of off-target effects should be considered during experimental design and data interpretation.

Q3: How can I experimentally distinguish between on-target and off-target effects of Givinostat?

Several experimental strategies can be employed:

  • Use of selective inhibitors: Compare the cellular phenotype induced by Givinostat with that of highly selective inhibitors of either HDACs or the suspected off-target (e.g., a selective JAK2 inhibitor).

  • Rescue experiments: If an off-target effect is suspected, attempt to "rescue" the phenotype by overexpressing or activating the downstream components of the on-target pathway.

  • Structurally distinct inhibitors: Utilize an HDAC inhibitor with a different chemical scaffold to see if the effect is recapitulated. If not, the effect is more likely an off-target effect specific to Givinostat's chemical structure.

  • CETSA and Proteomics: Employ advanced techniques like Cellular Thermal Shift Assay (CETSA) and chemical proteomics to identify direct binding partners of Givinostat within the cell.

Troubleshooting Guides

Problem: Unexpected cellular phenotype observed with Givinostat treatment.

  • Possible Cause: The phenotype may be due to an off-target effect, potentially related to JAK-STAT pathway inhibition or other unknown interactions.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that Givinostat is inhibiting HDACs in your experimental system by measuring histone acetylation levels (e.g., via Western blot for acetylated histones H3 and H4).

    • Investigate JAK-STAT Pathway: Assess the phosphorylation status of key proteins in the JAK-STAT pathway, such as STAT3 and STAT5, to determine if Givinostat is inhibiting this pathway in your cells.

    • Perform Control Experiments: Utilize the control strategies outlined in FAQ #3 to differentiate between on-target and off-target effects.

Problem: Discrepancy between biochemical and cellular assay results.

  • Possible Cause: Off-target effects can contribute to cellular phenotypes that are not observed in purified enzyme assays. Cellular factors such as membrane transport, metabolism, and the presence of competing endogenous ligands can also influence drug activity.

  • Troubleshooting Steps:

    • Characterize Off-Target Engagement in Cells: Use techniques like CETSA to confirm that Givinostat is engaging with its intended HDAC targets and potential off-targets within the cellular environment.

    • Consider Compound promiscuity: Perform a broad kinase screen or a chemical proteomics experiment to identify other potential binding partners of Givinostat that might be contributing to the cellular phenotype.

Data Presentation

Table 1: Givinostat Inhibition Profile (IC50 Values)

Target ClassTargetIC50 (nM)Assay TypeReference
On-Target HDAC1198Biochemical[9][10]
HDAC3157Biochemical[9][10]
Maize HD210Biochemical[11][12]
Maize HD-1B7.5Biochemical[11][12]
Maize HD-1A16Biochemical[11][12]
Off-Target JAK2V617F1 - 10Clonogenic Assay[4]
SUP-B15 cell line (BCR-ABL)180Cell Proliferation[5]
K562 cell line (BCR-ABL)4600Cell Proliferation[5]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Kinase Selectivity Profiling

To identify potential off-target kinase interactions, a broad kinase panel screen is recommended.

Methodology:

  • Compound Submission: Submit Givinostat to a commercial kinase profiling service.

  • Assay Format: The service will typically test Givinostat at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.

  • Detection Method: Kinase activity is measured using methods such as radiometric assays (33P-ATP incorporation) or fluorescence/luminescence-based assays that detect ATP consumption or product formation.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. "Hits" are identified as kinases that show significant inhibition. Follow-up dose-response experiments should be performed to determine the IC50 for any identified off-target kinases.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a drug to its target in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.[13]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of Givinostat or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein (e.g., a specific HDAC isoform or a suspected off-target) remaining at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Givinostat indicates target engagement. Isothermal dose-response curves can also be generated by heating at a fixed temperature with varying drug concentrations.

Chemical Proteomics for Unbiased Off-Target Identification

This approach uses a modified version of the drug to "fish" for its binding partners in a cell lysate.

Methodology:

  • Probe Synthesis: Synthesize a Givinostat analog containing a linker and an affinity tag (e.g., biotin). A structurally similar but inactive control compound should also be synthesized.

  • Affinity Capture: Immobilize the Givinostat probe and the control compound on affinity beads. Incubate the beads with a cell lysate to allow for binding of target and off-target proteins.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.

  • Mass Spectrometry: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched on the Givinostat-bound beads compared to the control beads. These are potential on- and off-targets. Competition experiments with free Givinostat can be used to validate specific binders.[14]

Mandatory Visualizations

Givinostat_Signaling_Pathways cluster_on_target On-Target Pathway: HDAC Inhibition cluster_off_target Off-Target Pathway: JAK-STAT Inhibition Givinostat1 Givinostat HDACs HDACs (Class I & II) Givinostat1->HDACs Inhibits Histones Histones & Other Proteins HDACs->Histones Deacetylates Acetylation Increased Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Givinostat2 Givinostat JAK2 JAK2 (V617F) Givinostat2->JAK2 Inhibits STAT STAT Proteins JAK2->STAT Phosphorylates Phosphorylation Decreased Phosphorylation Gene_Transcription Altered Gene Transcription Phosphorylation->Gene_Transcription

Caption: Givinostat's dual effect on HDAC and JAK-STAT pathways.

Experimental_Workflow A Start: Unexpected Phenotype with Givinostat B Step 1: Validate On-Target Engagement (Measure Histone Acetylation) A->B C Step 2: Investigate Off-Target Pathway (e.g., Measure pSTAT levels) B->C D Step 3: Perform Control Experiments C->D E On-Target Effect Confirmed D->E Phenotype explained by HDAC inhibition F Off-Target Effect Identified D->F Phenotype linked to off-target pathway G Further Characterization: - Kinase Profiling - CETSA - Chemical Proteomics F->G

Caption: Troubleshooting workflow for unexpected Givinostat phenotypes.

Logical_Relationship Givinostat Givinostat OnTarget On-Target Effect (HDAC Inhibition) Givinostat->OnTarget OffTarget Off-Target Effect (e.g., JAK2 Inhibition) Givinostat->OffTarget ObservedPhenotype Observed Cellular Phenotype OnTarget->ObservedPhenotype OffTarget->ObservedPhenotype

Caption: Givinostat's observed phenotype can be a result of on- and/or off-target effects.

References

Interpreting variable results in Givinostat experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Givinostat (B1684626) Experimental Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving Givinostat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Givinostat?

Givinostat is a broad-spectrum histone deacetylase (HDAC) inhibitor, targeting primarily Class I and Class II HDACs.[1][2][3] By inhibiting these enzymes, Givinostat leads to the hyperacetylation of histone proteins.[4][5][6] This relaxes the chromatin structure, making DNA more accessible to transcription factors and regulatory proteins, which in turn enhances the transcription of certain genes.[4][6]

Beyond histones, Givinostat also affects the acetylation of non-histone proteins, contributing to its multi-targeted effects.[4] Its therapeutic benefits in conditions like Duchenne muscular dystrophy (DMD) are attributed to a cascade of downstream effects, including reduced inflammation, decreased fibrosis (scarring), and promotion of muscle regeneration.[4][7][8] Specifically, it has been shown to reduce pro-inflammatory cytokines such as TNF-α, IL-1, IL-6 and to suppress NF-κB signaling.[1][7][9]

Q2: Which HDAC isoforms are inhibited by Givinostat?

Givinostat is characterized as a pan-HDAC inhibitor, though it primarily acts on Class I and Class II zinc-dependent HDACs.[2][10] It has demonstrated specific activity against HDACs 1, 2, 3, 4, 6, and 7.[3] It does not show specificity for Class III (sirtuins) or Class IV (HDAC11) enzymes.[3] The hydroxamic acid group in Givinostat's structure is key to its mechanism, as it chelates the zinc ion within the catalytic site of the HDAC enzymes.[2]

Table 1: Givinostat HDAC Inhibition Profile
HDAC ClassSpecific Isoforms InhibitedIC50 (nM)Reference
Class I HDAC1198[11]
HDAC3157[11]
Class II HDAC4, 6, 7Reported activity, specific IC50 values vary by study.[3]

Note: IC50 values can vary between different assay conditions and experimental setups.

Q3: What are the known pharmacokinetic properties of Givinostat?

Givinostat is orally bioavailable.[4] Its pharmacokinetic profile can be influenced by factors such as food intake and patient body weight. Understanding these parameters is crucial for designing in vivo experiments.

Table 2: Summary of Givinostat Pharmacokinetics (Human Data)
ParameterValueNotes
Time to Max Concentration (Tmax) ~2-3 hoursAdministration with a high-fat meal can delay Tmax.[5]
Elimination Half-Life ~6 hours[5]
Dosing Regimen Twice dailySteady-state is typically achieved within 5-7 days.[5]
Metabolism Primarily by CYP3A4 and CYP2C8 in the liver.[3]
Key Covariate Body weightBody weight is a significant covariate affecting drug clearance. Dosing is often adjusted based on weight.[12][13][14]
Q4: What are the most common adverse effects observed in clinical trials that might translate to in vivo model side effects?

The most frequently reported side effects in clinical studies include diarrhea, thrombocytopenia (low platelet count), hypertriglyceridemia (increased triglycerides), and abdominal pain.[1][15][16][17] These effects are generally manageable with monitoring and dose adjustments.[17][18] In preclinical animal models, it is crucial to monitor for signs of these toxicities, such as changes in stool consistency, bleeding, and overall animal well-being, alongside regular blood work.

Troubleshooting Guide for Variable Results

Q5: My in vitro results are inconsistent. Why am I seeing high variability in my HDAC activity assay?

High variability in HDAC assays is a common issue that can obscure the true effect of Givinostat. Several factors can contribute to this problem.[19]

  • Pipetting Inaccuracy: Ensure pipettes are calibrated, and use pre-wetted tips, especially for small volumes of enzyme, substrate, or Givinostat dilutions.[19]

  • Inadequate Mixing: Gently but thoroughly mix the contents of each well after adding reagents to ensure a homogenous reaction.[19]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with a buffer to create a humidity barrier.[19]

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Pre-warm all reagents and the plate reader to the specified assay temperature.[19]

  • Reagent Integrity: Ensure the HDAC substrate has not spontaneously hydrolyzed, which can cause a high background signal. Prepare it fresh for each experiment. Also, use high-purity reagents to avoid contamination.[19]

G_Troubleshooting_Workflow start Variable In Vitro Results Observed check_assay Review Assay Protocol start->check_assay check_reagents Verify Reagent Quality (Givinostat, Substrate, Buffers) start->check_reagents check_cells Assess Cell Culture Conditions (Passage #, Confluency, Contamination) start->check_cells pipetting Pipetting Error? check_assay->pipetting mixing Inadequate Mixing? check_assay->mixing temp Temperature Fluctuation? check_assay->temp reagent_integrity Reagent Degradation? check_reagents->reagent_integrity cell_health Poor Cell Health? check_cells->cell_health sol_pipetting ACTION: Calibrate Pipettes, Use Proper Technique pipetting->sol_pipetting Yes sol_mixing ACTION: Ensure Thorough Mixing After Each Addition mixing->sol_mixing Yes sol_temp ACTION: Pre-warm Reagents, Use Incubator Plate Reader temp->sol_temp Yes sol_reagent ACTION: Prepare Fresh Reagents, Check Storage Conditions reagent_integrity->sol_reagent Yes sol_cells ACTION: Use Low Passage Cells, Standardize Seeding Density cell_health->sol_cells Yes

Caption: Troubleshooting workflow for inconsistent in vitro Givinostat results.

Q6: Why is Givinostat showing different efficacy levels across my different cell lines or animal models?

Variable efficacy is expected due to the complex biology Givinostat influences.

  • Expression Levels of HDACs: Different cell types and tissues express varying levels of Class I and II HDACs. A cell line with lower expression of the HDACs targeted by Givinostat may show a less pronounced response.

  • Genetic Background: In animal models, the genetic background can significantly influence disease progression and drug response. For instance, different mouse models of DMD (e.g., mdx vs. D2.B10) exhibit different disease severity, which can impact the observed efficacy of Givinostat.[8]

  • Off-Target Population Characteristics: Clinical data from DMD trials showed that patient characteristics, such as the degree of muscle fat infiltration at baseline, could influence the measured outcomes.[20] This principle can apply to animal models, where disease stage or severity at the start of treatment can lead to variable results.

  • Drug Metabolism and Bioavailability: Differences in metabolism (e.g., CYP enzyme activity) between animal strains or species can alter drug exposure, leading to varied efficacy.

G_Efficacy_Factors cluster_factors Factors Influencing Efficacy givinostat Givinostat Administration hdac_levels HDAC Isoform Expression Levels givinostat->hdac_levels genetic_bg Genetic Background (Cell Line / Animal Strain) givinostat->genetic_bg disease_state Baseline Disease Severity givinostat->disease_state pk_pd Pharmacokinetics & Pharmacodynamics givinostat->pk_pd outcome Variable Experimental Outcome hdac_levels->outcome genetic_bg->outcome disease_state->outcome pk_pd->outcome

Caption: Key factors contributing to variable Givinostat efficacy.

Q7: My Givinostat treatment is not producing the expected change in gene expression. What should I check?

If Givinostat fails to induce the expected transcriptional changes, consider the following:

  • Insufficient Target Engagement: The concentration of Givinostat may be too low, or the incubation time too short, to achieve sufficient HDAC inhibition in your specific model. Perform a dose-response and time-course experiment to optimize these parameters.

  • Cellular Context: The transcriptional response to HDAC inhibition is highly context-dependent. The specific genes regulated by Givinostat can vary based on the cell type's unique epigenetic landscape and the availability of specific transcription factors.

  • Non-Histone Protein Effects: Givinostat's primary effects may not be on histone acetylation but rather on the acetylation status of other crucial non-histone proteins (e.g., transcription factors), which can indirectly regulate gene expression.[4]

  • Assay Sensitivity: Ensure your readout method (e.g., qPCR, Western blot for acetylated histones) is sensitive enough to detect the changes. Always include a potent positive control, like Trichostatin A (TSA), to validate the assay's performance.[21][22]

Experimental Protocols & Visualizations

Givinostat Signaling Pathway

Givinostat acts by inhibiting HDAC enzymes, which prevents the removal of acetyl groups from histone and non-histone proteins. This leads to chromatin relaxation and the modulation of protein function, ultimately affecting gene transcription and cellular processes like inflammation and fibrosis.

G_Signaling_Pathway cluster_proteins Target Proteins cluster_effects Downstream Effects givinostat Givinostat hdac HDACs (Class I & II) givinostat->hdac Inhibits histones Histones hdac->histones Deacetylates non_histones Non-Histone Proteins (e.g., NF-κB, STAT3) hdac->non_histones Deacetylates acetylation Increased Acetylation histones->acetylation non_histones->acetylation chromatin Chromatin Relaxation acetylation->chromatin gene_exp Altered Gene Expression acetylation->gene_exp inflammation ↓ Inflammation gene_exp->inflammation fibrosis ↓ Fibrosis gene_exp->fibrosis regeneration ↑ Muscle Regeneration gene_exp->regeneration

Caption: Givinostat's mechanism of action and downstream cellular effects.

Protocol: General Fluorometric HDAC Activity Assay

This protocol provides a framework for measuring HDAC activity and the inhibitory effect of Givinostat in vitro. It is based on commercially available kits where a fluorogenic substrate is deacetylated by HDACs.[23][24][25]

Materials:

  • Givinostat (and vehicle, e.g., DMSO)[11]

  • HDAC Assay Buffer

  • Purified HDAC enzyme or nuclear extract

  • Fluorogenic HDAC Substrate

  • Developer Solution

  • Positive Control Inhibitor (e.g., Trichostatin A)

  • Black 96-well microplate

  • Fluorimeter plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[23][24]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Givinostat in HDAC Assay Buffer. Include a vehicle-only control.

    • Dilute the HDAC enzyme/nuclear extract in cold HDAC Assay Buffer to the desired concentration.

    • Prepare the Developer Solution according to the manufacturer's instructions. This often includes a potent HDAC inhibitor to stop the reaction.[23]

  • Assay Setup (in a 96-well plate):

    • Add Assay Buffer to all wells.

    • Add your Givinostat dilutions or controls (vehicle, positive control inhibitor) to the appropriate wells.

    • Add the diluted HDAC enzyme to all wells except the "No Enzyme Control" wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation and Development:

    • Initiate the reaction by adding the HDAC Substrate to all wells. Mix thoroughly but gently.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This may require optimization.

    • Stop the reaction by adding the Developer Solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow the fluorescent signal to develop.[22]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader at the appropriate wavelengths.

    • Subtract the background fluorescence from the "No Enzyme Control" wells.

    • Calculate the percent inhibition for each Givinostat concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.[26]

References

How to minimize gastrointestinal side effects of Givinostat in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the gastrointestinal (GI) side effects of Givinostat (B1684626) in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with Givinostat in in vivo preclinical studies?

A1: Consistent with clinical observations, the most frequently reported GI side effects in preclinical models include diarrhea, nausea, vomiting, and abdominal pain.[1][2][3] These effects are generally dose-dependent. While many preclinical studies focus on efficacy, the observed toxicities are noted to be similar to those in human trials.[4]

Q2: At what point during an in vivo study do gastrointestinal side effects typically appear?

A2: Gastrointestinal disturbances, particularly diarrhea, often manifest within the first few weeks of initiating Givinostat treatment. Vomiting may be observed within the first two months of administration.[1] Researchers should therefore implement rigorous monitoring protocols from the onset of the study.

Q3: What is the proposed mechanism behind Givinostat-induced gastrointestinal side effects?

A3: Givinostat is a pan-histone deacetylase (HDAC) inhibitor. HDACs are crucial for maintaining the balance of cell proliferation and differentiation in the intestinal epithelium.[5][6][7] By inhibiting HDACs, Givinostat can disrupt the normal cell cycle of intestinal crypt cells, leading to impaired proliferation and potentially apoptosis.[7] This disruption of the intestinal lining can compromise its barrier function and lead to symptoms like diarrhea. The inhibition of specific HDACs, which are overexpressed in some gastrointestinal cancers, is also being explored for its therapeutic potential, but off-target effects on normal intestinal cells contribute to the observed side effects.[5][6]

Q4: Are there any formulation or administration strategies that can help minimize GI side effects?

A4: Givinostat is typically administered orally as a suspension.[8] Administering the compound with food may help mitigate some GI discomfort, a practice that is recommended in clinical settings. Ensuring the formulation is well-homogenized before administration is crucial for accurate dosing and may help in reducing variability in exposure and subsequent side effects.

Troubleshooting Guides

Issue 1: Animal models are exhibiting significant diarrhea.

Troubleshooting Steps:

  • Assess and Score Diarrhea Severity: Implement a standardized scoring system to quantify the severity of diarrhea. This allows for objective monitoring and evaluation of interventions.

    • Table 1: Fecal Consistency Scoring for Murine Models

      Score Description
      0 Normal, well-formed pellets
      1 Soft, formed pellets
      2 Pasty, semi-liquid stool that does not form a pellet

      | 3 | Liquid stool/diarrhea |

  • Dose Adjustment: Gastrointestinal side effects of Givinostat are dose-related. If significant diarrhea is observed, consider a dose reduction. Preclinical studies in mdx mice have explored a range of doses, with efficacy observed between 5 and 10 mg/kg/day.[9] Lowering the dose may alleviate GI toxicity while maintaining a therapeutic window.

  • Supportive Care - Antidiarrheal Agents:

    • Loperamide (B1203769): This is a first-line treatment for chemotherapy-induced diarrhea. For murine models, a typical starting dose is 1-2 mg/kg administered subcutaneously or orally, twice daily.

    • Octreotide (B344500): For loperamide-refractory diarrhea, octreotide can be considered. In preclinical models, a starting dose of 100-150 µg/kg subcutaneously three times daily can be initiated.[10] The dose can be titrated upwards if necessary.[10]

  • Hydration and Electrolyte Balance: Ensure animals have free access to drinking water. In cases of moderate to severe diarrhea, provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution. Monitor for signs of dehydration such as skin tenting and lethargy.

Issue 2: Animals are showing signs of nausea, vomiting (in applicable species), and reduced appetite.

Troubleshooting Steps:

  • Monitor Body Weight and Food Intake: Daily monitoring of body weight is a critical indicator of the overall health of the animal. A significant drop in body weight can indicate nausea and reduced appetite. Measure daily food consumption to quantify appetite loss.

  • Dose Adjustment: As with diarrhea, reducing the dose of Givinostat can help alleviate nausea and improve appetite.

  • Supportive Care - Antiemetic Agents:

    • Maropitant: A commonly used antiemetic in veterinary medicine, it can be administered at a dose of 1 mg/kg subcutaneously once daily.

    • Ondansetron: Another option for managing nausea and vomiting, it can be administered at a dose of 0.5-1 mg/kg subcutaneously or orally twice daily.

  • Dietary Support: Provide highly palatable and easily digestible food to encourage eating. Wet mash or gel-based diets can also help with hydration.

Experimental Protocols

Protocol 1: Monitoring Gastrointestinal Toxicity in Murine Models
  • Daily Cage-Side Observations:

    • Observe each animal for general signs of distress, including hunched posture, piloerection, and lethargy.

    • Visually inspect the cage for the presence and consistency of feces.

    • Use the Fecal Consistency Scoring system (Table 1) to document diarrhea severity daily.

  • Body Weight and Food/Water Intake:

    • Measure and record the body weight of each animal daily.

    • Measure and record food and water consumption daily.

  • Clinical Scoring:

    • Combine observational data into a daily clinical score to provide a comprehensive assessment of animal well-being.

    • Table 2: Sample Daily Clinical Scoring System

      Parameter Score 0 Score 1 Score 2 Score 3
      Appearance Normal Piloerection Hunched posture Severe lethargy
      Body Weight Loss < 5% 5-10% 10-15% > 15%

      | Fecal Consistency | Normal | Soft pellets | Pasty stool | Liquid diarrhea |

  • Intervention Thresholds: Establish clear endpoints and intervention thresholds. For example, a cumulative clinical score above a certain value or a body weight loss exceeding 15% should trigger dose modification or supportive care.

Protocol 2: Administration of Supportive Care for Diarrhea
  • Loperamide Administration:

    • Formulation: Prepare a 0.1 mg/mL solution of loperamide in a suitable vehicle for oral or subcutaneous administration.

    • Dosage: Administer 1-2 mg/kg based on the animal's most recent body weight.

    • Frequency: Administer twice daily.

    • Monitoring: Continue to monitor for resolution of diarrhea and adjust the frequency or dose as needed.

  • Octreotide Administration (for loperamide-refractory diarrhea):

    • Formulation: Use a commercially available sterile solution of octreotide.

    • Dosage: Administer 100-150 µg/kg subcutaneously.[10]

    • Frequency: Administer three times daily.

    • Monitoring: Monitor for improvement in diarrhea. If no improvement is seen within 48 hours, consider dose escalation.

Visualizations

Givinostat_GI_Toxicity_Pathway Givinostat Givinostat (Pan-HDAC Inhibitor) HDACs Histone Deacetylases (HDACs) in Intestinal Epithelial Cells Givinostat->HDACs inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation suppresses Chromatin Altered Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Changes in Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (e.g., via p21 induction) Gene_Expression->Cell_Cycle_Arrest Apoptosis Increased Apoptosis Gene_Expression->Apoptosis Proliferation Decreased Intestinal Crypt Cell Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation Barrier_Dysfunction Intestinal Barrier Dysfunction Proliferation->Barrier_Dysfunction Diarrhea Diarrhea & Other GI Symptoms Barrier_Dysfunction->Diarrhea

Caption: Proposed signaling pathway for Givinostat-induced gastrointestinal toxicity.

Caption: Experimental workflow for managing Givinostat-induced GI side effects.

References

Technical Support Center: Givinostat Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor Givinostat (B1684626) in mice. The focus is on the critical aspect of monitoring and adjusting dosage based on platelet counts to ensure experimental success and animal welfare.

Troubleshooting Guide

Issue: Significant Drop in Platelet Count After Givinostat Administration

Q1: We observed a drastic reduction in platelet count in our mice after starting Givinostat treatment. What is the likely cause and what should we do?

A1: A significant drop in platelet count, or thrombocytopenia, is a known and expected side effect of Givinostat and other pan-HDAC inhibitors.[1][2][3] The mechanism involves the inhibition of histone deacetylases, which can interfere with the maturation of megakaryocytes (the cells that produce platelets) and the formation of proplatelets.[1]

Recommended Actions:

  • Confirm the Platelet Count: Repeat the platelet count measurement to rule out technical errors. Ensure you are using a consistent and validated method for blood collection and analysis.

  • Assess the Severity: Compare the current platelet count to the baseline for each mouse and to the expected normal range for the specific mouse strain being used (see Table 1).

  • Implement Dose Modification: Based on the severity of thrombocytopenia, a dose reduction or temporary cessation of Givinostat administration is recommended. Refer to the "Proposed Dosage Adjustment Protocol for Givinostat in Mice" (Table 2) for guidance.

  • Monitor Closely: Increase the frequency of platelet count monitoring (e.g., every 2-3 days) until the count stabilizes or returns to a safe level.

  • Observe for Clinical Signs: Check for any signs of bleeding, such as petechiae, bruising, or hemorrhage. If observed, Givinostat should be discontinued (B1498344) immediately, and veterinary consultation sought.

Issue: High Variability in Platelet Counts Between Mice in the Same Treatment Group

Q2: There is a wide range of platelet count responses to Givinostat across the mice in our study. Why is this happening and how can we manage it?

A2: Inter-animal variability is common in preclinical studies. Several factors can contribute to this:

  • Genetic Background: Different mouse strains have different baseline hematological parameters.[4]

  • Individual Sensitivity: There can be individual differences in drug metabolism and physiological response to Givinostat.

  • Experimental Technique: Inconsistent blood sampling techniques can lead to platelet activation and clumping, causing artificially low readings.

Recommended Actions:

  • Standardize Protocols: Ensure all personnel are highly trained and consistent in their blood collection and handling procedures.

  • Individualized Monitoring: Track platelet counts for each mouse individually against its own baseline.

  • Group Analysis: When analyzing data, consider the percent change from baseline for each animal in addition to absolute platelet counts.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is Givinostat and why does it affect platelets?

A1: Givinostat is an orally active pan-histone deacetylase (HDAC) inhibitor.[5] HDACs are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, Givinostat can alter the expression of genes involved in various cellular processes, including the proliferation and differentiation of blood cells. The effect on platelets is primarily due to the disruption of megakaryopoiesis, the process of platelet production in the bone marrow.[1]

Q2: What is a normal platelet count for laboratory mice?

A2: Normal platelet counts in mice are significantly higher than in humans and can vary between different strains. It is crucial to establish a baseline for the specific strain used in your research. Below is a summary of typical baseline platelet counts for commonly used mouse strains.

Data Presentation

Table 1: Baseline Platelet Counts in Common Laboratory Mouse Strains

Mouse StrainMean Platelet Count (x 10³/µL)Reference
BALB/c782 - 1218[4]
C57BL/6988 - 1044[4]

Note: These values are approximate and can be influenced by age, sex, and the specific counting method used. It is highly recommended to establish baseline platelet counts for your own colony.

Dosage and Administration

Q3: What is a typical starting dose for Givinostat in mice for efficacy studies?

A3: Preclinical studies in the mdx mouse model of Duchenne muscular dystrophy have shown therapeutic effects in a dose range of 5-10 mg/kg/day, administered orally.[6][7][8] Doses below this range may have reduced efficacy.[6][7]

Q4: How should we adjust the Givinostat dose if we observe thrombocytopenia?

A4: There are no officially published guidelines for Givinostat dose adjustment in mice based on platelet counts. However, based on data from a similar pan-HDAC inhibitor (Panobinostat) in mice and clinical guidelines for Givinostat in humans, a proposed dose modification strategy is presented below. A study on Panobinostat in BALB/c mice showed that doses of 10-20 mg/kg resulted in a platelet nadir of approximately 10% of the baseline count.[9]

Table 2: Proposed Dosage Adjustment Protocol for Givinostat in Mice

Platelet Count (% of Baseline)Recommended ActionNotes
> 50% of BaselineContinue with the current Givinostat dose.Monitor platelet counts weekly.
25% - 50% of BaselineReduce Givinostat dose by 50%.Increase monitoring frequency to twice weekly.
< 25% of BaselineTemporarily suspend Givinostat administration.Monitor platelet counts every 2-3 days. Consider resuming at a 50% reduced dose once platelet count recovers to >50% of baseline.
Any level with clinical signs of bleedingImmediately suspend Givinostat administration.Provide supportive care as needed and consult with a veterinarian. Do not resume treatment without careful consideration of the risks and benefits.

Disclaimer: This is a proposed protocol based on available preclinical data for a similar compound and should be adapted to your specific experimental needs and institutional guidelines.

Experimental Protocols

Protocol 1: Serial Blood Collection and Platelet Counting in Mice

This protocol describes a minimally invasive method for repeated blood sampling from the tail vein for platelet counting.

Materials:

  • Restraining device for mice

  • Heat lamp or warm water to dilate the tail vein

  • Sterile scalpel blade or lancet

  • EDTA-coated micro-capillary tubes or microvette tubes

  • Automated hematology analyzer or flow cytometer

  • Anticoagulant (e.g., EDTA)

Procedure:

  • Animal Restraint: Gently restrain the mouse in a suitable device.

  • Vein Dilation: Warm the tail using a heat lamp for 2-3 minutes to increase blood flow.

  • Sterilization: Clean the tail with an alcohol swab.

  • Blood Collection: Make a small, clean incision in the lateral tail vein. Collect 5-20 µL of free-flowing blood into an EDTA-coated micro-capillary tube.

  • Hemostasis: Apply gentle pressure to the incision site with a clean gauze pad until bleeding stops.

  • Sample Processing: Immediately process the blood sample according to the instructions for your hematology analyzer or flow cytometer to prevent platelet clumping.

  • Post-Procedure Care: Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathways and Experimental Workflows

HDAC_Inhibition_Pathway cluster_givinostat Givinostat cluster_cell Megakaryocyte Precursor givinostat Givinostat hdac HDACs givinostat->hdac Inhibits histones Histones & Other Proteins hdac->histones Deacetylates gata1 GATA-1 Transcription Factor hdac->gata1 Deacetylates maturation Megakaryocyte Maturation histones->maturation Regulates Gene Expression for gata1->maturation Promotes platelets Reduced Platelet Production (Thrombocytopenia) maturation->platelets Leads to

Caption: Mechanism of Givinostat-induced thrombocytopenia.

Experimental_Workflow start Start Experiment (e.g., mdx mice) baseline Establish Baseline Platelet Count start->baseline randomize Randomize into Groups (Vehicle vs. Givinostat) baseline->randomize administer Administer Givinostat (e.g., 5-10 mg/kg/day) randomize->administer monitor Monitor Platelet Counts (e.g., Weekly) administer->monitor decision Platelet Count Below Threshold? monitor->decision endpoint Endpoint Analysis (Efficacy & Safety) monitor->endpoint adjust Adjust Dose or Suspend Treatment (See Table 2) decision->adjust Yes continue_tx Continue Treatment at Original or Adjusted Dose decision->continue_tx No adjust->monitor continue_tx->monitor

Caption: Workflow for Givinostat studies in mice with platelet monitoring.

References

Givinostat stability in aqueous solutions for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Givinostat (B1684626) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

1. What is Givinostat and what is its primary mechanism of action?

Givinostat is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action involves binding to the catalytic pocket of Class I and Class II HDAC enzymes, which prevents the removal of acetyl groups from histone proteins.[2] This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[3][4] This "open" chromatin allows transcription factors to access DNA more easily, altering the expression of genes involved in inflammation, cell cycle regulation, apoptosis, and muscle regeneration.[2][3][4] Givinostat has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1α/β, and IL-6.[5]

Givinostat_Pathway cluster_0 Cellular Environment cluster_1 Chromatin Regulation cluster_2 Downstream Effects Givinostat Givinostat HDAC HDACs (Class I & II) Givinostat->HDAC Inhibits Histones_A Acetylated Histones HDAC->Histones_A Deacetylates Histones_D Deacetylated Histones (Condensed Chromatin) Chromatin_Open Relaxed Chromatin (Accessible DNA) Histones_A->Chromatin_Open Gene_Transcription Altered Gene Transcription Chromatin_Open->Gene_Transcription Inflammation ↓ Inflammation (↓ TNF-α, IL-6) Gene_Transcription->Inflammation Myogenesis ↑ Muscle Regeneration Gene_Transcription->Myogenesis Fibrosis ↓ Fibrosis Gene_Transcription->Fibrosis

Caption: Givinostat's mechanism of action via HDAC inhibition.

2. How should I prepare a stock solution of Givinostat?

Givinostat is sparingly soluble in aqueous solutions but has good solubility in Dimethyl Sulfoxide (DMSO). It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[1][6]

Solubility Data

Solvent Concentration Notes
DMSO >10 mM[7], 84-95 mg/mL[1][6] Use fresh, anhydrous DMSO for best results. Warming to 37°C or brief sonication can aid dissolution.[7]
Water Insoluble[1][6] Givinostat hydrochloride monohydrate has low solubility (~2.94 mg/mL) with sonication and heating to 60°C.[8]

| Ethanol | Insoluble[6] or very low solubility (~2 mg/mL)[1] | Not recommended as a primary solvent. |

3. What is the stability of Givinostat in aqueous solutions?

While Givinostat is stable in its solid powder form, its chemical stability significantly decreases in aqueous solutions.[9][10] Stability is pH-dependent, with the lowest solubility observed under alkaline conditions.[9][10]

Aqueous Stability Data (Stored at 40°C for 6 days)

Solution pH Approximate Degradation
Water - ~6.3%
Phosphate Buffer 2.0 ~0.8%
Phosphate Buffer 4.5 ~0.5%
Phosphate Buffer 6.0 ~2.1%
Phosphate Buffer 8.0 Lowest solubility[9][10]

Data derived from patent information.[9][10]

Given this limited stability, it is strongly recommended to prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock.

4. How should I store Givinostat powder and stock solutions?

Proper storage is crucial to maintain the integrity of the compound.

Recommended Storage Conditions

Form Temperature Duration Notes
Solid Powder -20°C Up to 3 years[1] Store protected from light and moisture.
Stock Solution (in DMSO) -80°C Up to 1 year[1] Aliquot to avoid repeated freeze-thaw cycles.

| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Suitable for short-term storage. |

Experimental Protocols & Workflows

1. Protocol: Preparation of Givinostat for In Vitro Cell-Based Assays

This protocol outlines the steps for preparing a working solution from a DMSO stock for treating cells in culture.

In_Vitro_Workflow start Start: Retrieve Givinostat Powder weigh 1. Weigh Givinostat Powder in a sterile microfuge tube start->weigh add_dmso 2. Add Anhydrous DMSO to desired stock concentration (e.g., 10 mM) weigh->add_dmso dissolve 3. Vortex/Sonicate Gently until fully dissolved add_dmso->dissolve aliquot 4. Aliquot Stock Solution into single-use volumes dissolve->aliquot store 5. Store Aliquots at -80°C aliquot->store thaw 6. Thaw a Single Aliquot at room temperature for experiment store->thaw dilute 7. Perform Serial Dilutions in appropriate cell culture medium thaw->dilute use 8. Add to Cells Immediately Ensure final DMSO concentration is non-toxic (typically <0.1%) dilute->use end End: Experiment in Progress use->end

Caption: Workflow for preparing Givinostat for in vitro use.

Methodology Details:

  • Cell Treatment: For a typical experiment, cells are pre-incubated with Givinostat at the final desired concentration (e.g., 25-500 nM) for 1-2 hours before adding a stimulant like Lipopolysaccharide (LPS).[7][11]

  • Final DMSO Concentration: It is critical to calculate the final concentration of DMSO in the cell culture medium. High concentrations of DMSO can be toxic to cells. Aim for a final concentration of 0.1% or lower.

2. Protocol: Preparation of Givinostat for In Vivo Animal Studies

For oral administration in animal models (e.g., mice), Givinostat is typically prepared as a suspension.

Methodology Details:

  • Vehicle Preparation: A common vehicle is a 0.5% solution of methylcellulose (B11928114) or sodium carboxymethyl cellulose (B213188) (CMC-Na) in sterile water.[12][13]

  • Suspension Preparation:

    • Weigh the required amount of Givinostat powder.

    • Create a paste by adding a small volume of the vehicle.

    • Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or stirring) to ensure a uniform suspension.

  • Administration: The suspension is administered orally (p.o.) by gavage.[12] Doses in mdx mouse models often range from 5 to 10 mg/kg.[14]

  • Storage: Givinostat suspensions should be stored at 4°C and are often prepared freshly every 7 days.[12]

Troubleshooting Guide

Troubleshooting_Guide cluster_0 Problem & Initial Checks cluster_1 Solution Troubleshooting Path Problem Issue: Inconsistent or No Effect Check_Sol Check Solution Preparation Problem->Check_Sol Check_Exp Check Experimental Design Problem->Check_Exp Fresh_DMSO Was fresh, anhydrous DMSO used? Check_Sol->Fresh_DMSO Precipitate Precipitation observed after thawing? Fresh_DMSO->Precipitate Yes Sol_Moisture Action: Remake stock with fresh, anhydrous DMSO. Moisture reduces solubility. Fresh_DMSO->Sol_Moisture No Vortex Was final dilution in media vortexed and used immediately? Precipitate->Vortex No Sol_Thaw Action: Warm to 37°C and vortex gently. Avoid multiple freeze-thaw cycles. Precipitate->Sol_Thaw Yes Sol_Final Action: Ensure homogeneity before adding to cells. Givinostat can precipitate in aqueous media over time. Vortex->Sol_Final No

Caption: Troubleshooting logic for experimental issues.

Q: My Givinostat powder will not dissolve in DMSO. A: This is often due to using DMSO that has absorbed moisture from the air.[1][6] Always use a fresh, sealed bottle of anhydrous DMSO. You can also try gently warming the solution to 37°C or using an ultrasonic bath for a short period to aid dissolution.[7]

Q: I see precipitate in my stock solution after thawing it from the -80°C freezer. A: Some precipitation can occur upon freezing. Before making your working dilutions, ensure the stock solution is completely thawed and re-dissolved by vortexing gently. If the precipitate persists, it may indicate degradation or solvent evaporation. It is best to use a fresh aliquot. To prevent this, ensure aliquots are sealed tightly and avoid repeated freeze-thaw cycles.[1]

Q: I'm not observing the expected biological effect in my cell-based assay. A:

  • Solution Integrity: Refer to the troubleshooting diagram above. Ensure your stock and working solutions were prepared correctly and used immediately. Givinostat's limited stability in aqueous culture media means that prolonged incubation before analysis might lead to compound degradation.

  • Concentration and Duration: The effective concentration of Givinostat can be cell-type dependent. Consider performing a dose-response experiment to determine the optimal concentration (e.g., from 25 nM to 1000 nM) and incubation time for your specific cell line and endpoint.[11][15]

  • Cell Health: Confirm that the final DMSO concentration is not affecting cell viability, which could mask the specific effects of Givinostat. Run a vehicle-only (DMSO) control.

References

Validation & Comparative

A Comparative Guide to Givinostat and Vorinostat (SAHA) in HDAC Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, epigenetics, and drug development, Histone Deacetylase (HDAC) inhibitors are a critical class of therapeutic and research agents. Among these, Givinostat (ITF2357) and Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA) are two widely studied pan-HDAC inhibitors. While both target Class I and II HDAC enzymes, their potency, selectivity, and clinical applications show notable differences.

This guide provides an objective comparison of Givinostat and Vorinostat, focusing on their performance in HDAC inhibition assays, supported by experimental data and detailed protocols for researchers.

General Mechanism of Action

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1] In various diseases, including cancer, aberrant HDAC activity contributes to the silencing of tumor suppressor genes.[1][2]

Both Givinostat and Vorinostat are hydroxamic acid-based compounds that function by chelating the zinc ion within the catalytic active site of HDAC enzymes.[1][3] This action blocks the enzyme's deacetylase activity, leading to an accumulation of acetylated histones (hyperacetylation).[1][4] The resulting relaxed chromatin structure allows for the re-expression of previously silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][5]

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 HDAC Inhibition Histone Histone Tail (Lysine) HDAC HDAC Enzyme Histone->HDAC Deacetylation Acetyl Acetyl Group Chromatin_C Condensed Chromatin (Gene Silenced) HDAC->Chromatin_C Histone_A Acetylated Histone (Hyperacetylation) HDAC_I HDAC Enzyme Chromatin_O Open Chromatin (Gene Expression) Histone_A->Chromatin_O Inhibitor Givinostat or Vorinostat (SAHA) Inhibitor->HDAC_I Blocks Active Site

Fig. 1: Mechanism of HDAC Inhibition by Givinostat and Vorinostat.

Comparative Inhibitory Activity

While both are classified as pan-HDAC inhibitors, Givinostat and Vorinostat exhibit different potencies and cellular effects. Vorinostat is a potent inhibitor of Class I and II HDACs, with IC50 values in the nanomolar range (<86 nM) for HDACs 1, 2, 3, and 6.[2][5] Givinostat also inhibits Class I and II HDACs.[6][7]

Direct comparative studies have shown that Givinostat can be significantly more potent than Vorinostat in specific cellular contexts. For instance, in BRAF-mutated melanoma cells, the IC50 values for Givinostat were much lower than those for Vorinostat, indicating greater effectiveness in reducing cell viability.[8]

CompoundTarget ClassIC50 ValuesKey Cellular Contexts & Notes
Vorinostat (SAHA) Class I & II< 86 nM (HDAC1, 2, 3, 6)[5]FDA-approved for cutaneous T-cell lymphoma (CTCL).[3] Prototype pan-HDAC inhibitor.[7]
Givinostat (ITF2357) Class I & II~0.18 µM (SUP-B15 ALL cells)[7]Reported to be more effective than SAHA in melanoma cells.[8] Approved for Duchenne muscular dystrophy (DMD).[9][10]

Note: IC50 values are highly dependent on the assay conditions and cell line used.

Experimental Methodologies

Accurate comparison of HDAC inhibitors requires robust and well-defined experimental protocols. Below are methodologies for two key assays used to characterize the activity of Givinostat and Vorinostat.

Biochemical HDAC Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of a purified recombinant HDAC enzyme in the presence of an inhibitor. It relies on a fluorogenic substrate that becomes fluorescent upon deacetylation and subsequent cleavage.

Principle: The HDAC enzyme removes the acetyl group from a substrate like Boc-Lys(Ac)-AMC. A developing enzyme (e.g., trypsin) then cleaves the deacetylated substrate, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[11] The inhibitor's potency is determined by its ability to reduce the fluorescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[12]

    • Inhibitor Dilution: Prepare a serial dilution of Givinostat or Vorinostat in DMSO, followed by a final dilution in Assay Buffer.

    • HDAC Enzyme: Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) to the desired concentration in Assay Buffer.

    • Substrate: Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in Assay Buffer.[11]

    • Developer Solution: Prepare a solution of trypsin in Assay Buffer, often including a stop agent like Trichostatin A (TSA) to halt the HDAC reaction completely.[11][12]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of diluted inhibitor or vehicle (DMSO control) to each well.

    • Add 50 µL of diluted HDAC enzyme to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of Developer Solution to each well.

    • Incubate for an additional 15-20 minutes to allow for AMC release.[12]

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[12]

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value.

Cell-Based Western Blot for Histone Acetylation

This assay provides a direct readout of an inhibitor's activity within a cellular environment by measuring the accumulation of acetylated histones.

Principle: Cells are treated with the HDAC inhibitor, leading to histone hyperacetylation. Total histones are then extracted, separated by size via SDS-PAGE, and transferred to a membrane. Specific antibodies are used to detect the levels of an acetylated histone (e.g., acetyl-Histone H3) relative to a loading control (e.g., total Histone H3 or β-actin).[1]

WB_Workflow start Seed and Culture Cells treat Treat Cells with Givinostat, Vorinostat, or Vehicle (DMSO) start->treat harvest Harvest and Lyse Cells (e.g., RIPA buffer with HDAC inhibitors) treat->harvest extract Histone Extraction (Acid Extraction Recommended) harvest->extract quantify Quantify Protein Concentration (e.g., BCA Assay) extract->quantify sds SDS-PAGE Gel Electrophoresis (15% gel for good histone resolution) quantify->sds transfer Transfer to PVDF Membrane (0.2 µm pore size recommended) sds->transfer block Block Membrane (e.g., 5% BSA in TBST) transfer->block primary Incubate with Primary Antibodies (e.g., anti-AcH3 & anti-H3) block->primary secondary Incubate with HRP-conjugated Secondary Antibody primary->secondary detect Detect with ECL Substrate & Image Chemiluminescence secondary->detect end Analyze Band Intensities (Normalize Acetyl-Histone to Total Histone) detect->end

Fig. 2: Workflow for Western Blot Analysis of Histone Acetylation.

Detailed Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of Givinostat, Vorinostat, or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Histone Extraction (Acid Extraction Method):

    • Wash cells with ice-cold PBS and collect the cell pellet.[13]

    • Lyse the cells in a Triton Extraction Buffer (TEB) on ice.[13]

    • Centrifuge to pellet the nuclei and discard the supernatant.[13]

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.[13]

    • Centrifuge to pellet debris and collect the supernatant containing the histone proteins.[13]

    • Determine the protein concentration using a BCA assay.[14]

  • Western Blotting:

    • Prepare samples by mixing 15-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]

    • Load samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[14]

    • Transfer proteins to a PVDF membrane (0.2 µm pore size is optimal for small histone proteins).[13]

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer (e.g., rabbit anti-acetyl-Histone H3 and mouse anti-Histone H3).[13]

    • Wash the membrane with TBST and incubate for 1 hour with appropriate HRP-conjugated secondary antibodies.[13]

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate to visualize protein bands using an imaging system.[14]

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding total histone or loading control band to determine the relative increase in acetylation.[14][15]

Conclusion

Both Givinostat and Vorinostat are potent pan-HDAC inhibitors that serve as invaluable tools for epigenetic research. Vorinostat (SAHA) is a foundational HDAC inhibitor with well-characterized activity and established clinical use in oncology.[2][3] Givinostat has demonstrated superior potency in certain cancer models and has a distinct therapeutic application in treating Duchenne muscular dystrophy, highlighting its unique biological effects.[8][9]

For researchers, the choice between Givinostat and Vorinostat will depend on the specific research question, the biological system under investigation, and the desired therapeutic context. The experimental protocols provided here offer a standardized framework for accurately assessing and comparing the efficacy of these and other HDAC inhibitors in both biochemical and cellular assays.

References

Comparative Efficacy of Givinostat and Other HDAC Inhibitors in Duchenne Muscular Dystrophy Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Givinostat's performance against other histone deacetylase inhibitors (HDACis) in preclinical models of Duchenne Muscular Dystrophy (DMD). The following sections detail quantitative data from key experiments, their methodologies, and the underlying signaling pathways.

Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic strategy by targeting the downstream pathological consequences of dystrophin deficiency, such as inflammation, fibrosis, and impaired muscle regeneration. Givinostat, a pan-HDAC inhibitor, has recently received regulatory approval for the treatment of DMD.[1][2] This guide synthesizes preclinical data to compare its efficacy with other HDACis, including the pan-HDAC inhibitor Trichostatin A (TSA), the class I-selective inhibitor MS-275 (Entinostat), and the HDAC8-selective inhibitor PCI-34051.

Quantitative Data Comparison

The following tables summarize the comparative efficacy of Givinostat and other HDACis on key pathological features of DMD in preclinical models.

Table 1: Effects on Muscle Histology in mdx Mice
ParameterVehicle Control (mdx)Givinostat (5 mg/kg/day)Givinostat (10 mg/kg/day)Trichostatin A (TSA) (0.6 mg/kg/day)Reference
Myofiber Cross-Sectional Area (CSA) BaselineSignificant IncreaseMore Pronounced IncreaseIncreased[1]
Fibrosis (Collagen Deposition) HighSignificant ReductionDramatic ReductionReduced[1]
Fatty Infiltration PresentSignificant ReductionDramatic ReductionNot Reported[1]
Table 2: Effect on Muscle Inflammation in mdx Mice
ParameterVehicle Control (mdx)Givinostat (5 mg/kg/day)Givinostat (10 mg/kg/day)Trichostatin A (TSA) (0.6 mg/kg/day)Reference
Myeloperoxidase (MPO) Activity HighSignificant ReductionSignificant ReductionNo Significant Reduction[1]
Table 3: Comparative Efficacy of Givinostat and PCI-34051 in a Zebrafish DMD Model
ParameterVehicle Control (dmd mutant)GivinostatPCI-34051Reference
Skeletal Muscle Defects SevereRescue of PhenotypeRescue of Phenotype[3]
Inflammation IncreasedReducedReduced[3]
Myoblast Differentiation ImpairedIncreasedIncreased[3]

Note: A direct head-to-head quantitative comparison for MS-275 with Givinostat in a DMD model was not available in the reviewed literature. However, studies suggest that the efficacy of the class I-selective inhibitor MS-275 is comparable to that of pan-HDAC inhibitors in ameliorating the mdx phenotype, indicating that inhibition of class I HDACs is sufficient for most of the beneficial effects.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Givinostat and Trichostatin A in mdx Mice (Consalvi et al., 2013)
  • Animal Model: 1.5-month-old male mdx mice, a commonly used mouse model for DMD.

  • Treatment Regimen:

    • Givinostat was administered orally at daily doses of 1, 5, and 10 mg/kg for 3.5 months.

    • Trichostatin A (TSA) was administered via daily intraperitoneal injection at a dose of 0.6 mg/kg for 3.5 months.

    • A control group of mdx mice received a vehicle.

  • Histological Analysis:

    • Tibialis anterior (TA) muscles were collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess general muscle morphology and myofiber cross-sectional area (CSA).

    • Masson's trichrome staining was used to quantify collagen deposition as a measure of fibrosis.

    • Oil Red O staining was used to assess fatty infiltration.

  • Inflammation Assessment:

    • Myeloperoxidase (MPO) activity, an indicator of neutrophil and macrophage infiltration, was measured in muscle lysates to quantify inflammation.

  • Functional Tests:

    • Endurance performance was evaluated using a treadmill test.[1]

Givinostat and PCI-34051 in a Zebrafish DMD Model (Spreafico et al., 2021)
  • Animal Model: Zebrafish with a morpholino-induced knockdown of the dystrophin gene (dmd-MO), which phenocopies key aspects of DMD.

  • Treatment Regimen:

    • Zebrafish embryos were exposed to either Givinostat or the HDAC8-selective inhibitor PCI-34051.

  • Phenotypic Analysis:

    • The rescue of skeletal muscle defects was assessed by observing the restoration of normal muscle histomorphology.

    • Inflammation was evaluated.

    • The extent of myoblast differentiation was also analyzed.[3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of HDAC inhibitors in DMD are mediated through the modulation of various signaling pathways that are dysregulated in the absence of dystrophin.

Givinostat_Mechanism cluster_DMD Duchenne Muscular Dystrophy Pathophysiology cluster_Givinostat Givinostat (Pan-HDACi) Intervention Dystrophin_Deficiency Dystrophin Deficiency HDAC_Hyperactivity HDAC Hyperactivity Dystrophin_Deficiency->HDAC_Hyperactivity Pathways Pro-inflammatory & Pro-fibrotic Gene Expression HDAC_Hyperactivity->Pathways HDAC_Inhibition HDAC Inhibition HDAC_Hyperactivity->HDAC_Inhibition Muscle_Damage Muscle Damage, Inflammation & Fibrosis Pathways->Muscle_Damage Givinostat Givinostat Givinostat->HDAC_Inhibition Gene_Expression Increased Acetylation & Beneficial Gene Expression HDAC_Inhibition->Gene_Expression Therapeutic_Effects Reduced Inflammation & Fibrosis, Promoted Muscle Regeneration Gene_Expression->Therapeutic_Effects

Givinostat, as a pan-HDAC inhibitor, acts broadly on multiple HDAC isoforms. In DMD, the absence of dystrophin leads to the hyperactivity of HDACs, which results in the deacetylation of histones and other proteins. This altered epigenetic state represses the expression of genes involved in muscle regeneration and promotes pro-inflammatory and pro-fibrotic pathways.[5][6] Givinostat's inhibition of HDACs leads to histone hyperacetylation, a more open chromatin structure, and the transcriptional activation of beneficial genes, thereby counteracting the pathological cascade.[5][6]

HDACi_Signaling_Pathways cluster_HDACis HDAC Inhibitors cluster_Targets Molecular Targets & Pathways cluster_Outcomes Therapeutic Outcomes Givinostat Givinostat (Pan-HDACi) HDACs HDACs (Multiple Isoforms) Givinostat->HDACs TSA Trichostatin A (Pan-HDACi) TSA->HDACs MS275 MS-275 (Class I HDACi) ClassI_HDACs Class I HDACs (HDAC1, 2, 3, 8) MS275->ClassI_HDACs PCI34051 PCI-34051 (HDAC8i) HDAC8 HDAC8 PCI34051->HDAC8 NFkB NF-κB Pathway HDACs->NFkB MyoD_MEF2 MyoD/MEF2 ClassI_HDACs->MyoD_MEF2 aTubulin α-tubulin HDAC8->aTubulin Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Pro_Myogenic Pro-myogenic Effects MyoD_MEF2->Pro_Myogenic Cytoskeleton Cytoskeletal Organization aTubulin->Cytoskeleton

  • Trichostatin A (TSA): As a pan-HDAC inhibitor, TSA's mechanism is similar to Givinostat. However, one study indicated that TSA may down-regulate the NF-κB pathway, which is a key regulator of inflammation.[7]

  • MS-275 (Entinostat): This class I-selective HDAC inhibitor's efficacy suggests that targeting HDACs 1, 2, 3, and 8 is crucial for the therapeutic benefits in DMD. Class I HDACs are known to repress the activity of myogenic regulatory factors like MyoD and MEF2, which are essential for muscle differentiation. By inhibiting class I HDACs, MS-275 can enhance myogenesis.[4]

  • PCI-34051: This compound selectively inhibits HDAC8. In a zebrafish model of DMD, PCI-34051 was shown to rescue the dystrophic phenotype, in part by preventing the deacetylation of α-tubulin. This suggests a role for HDAC8 in regulating the stability and organization of the cytoskeleton, which is compromised in DMD.[3]

Summary and Conclusion

Preclinical evidence strongly supports the efficacy of Givinostat in ameliorating key pathological features of Duchenne Muscular Dystrophy in animal models. It demonstrates significant improvements in muscle histology by reducing fibrosis and fatty infiltration while increasing myofiber size. Furthermore, Givinostat effectively curtails muscle inflammation.

Overall, the data presented in this guide underscore the therapeutic potential of Givinostat for DMD and provide a comparative framework for evaluating its efficacy against other HDAC inhibitors. This information can aid researchers and drug developers in designing future studies and advancing the development of more effective treatments for this devastating disease.

References

Givinostat's Impact on Muscle Histology in mdx Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Givinostat's performance in improving muscle histology in the mdx mouse model of Duchenne Muscular Dystrophy (DMD), benchmarked against other therapeutic alternatives. The guide is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Givinostat, a histone deacetylase (HDAC) inhibitor, has demonstrated significant promise in preclinical studies by addressing key pathological features of DMD at the histological level.[1][2] By targeting the underlying epigenetic dysregulation in dystrophic muscle, Givinostat promotes a more favorable environment for muscle regeneration and reduces detrimental processes such as inflammation and fibrosis.[3][4] This guide delves into the quantitative histological effects of Givinostat and compares them with corticosteroids, a current standard of care, and exon-skipping therapies, a mutation-specific approach.

Quantitative Comparison of Histological Outcomes

The following table summarizes the quantitative effects of Givinostat and alternative treatments on key histological parameters in the tibialis anterior (TA) and gastrocnemius (GAS) muscles of mdx mice. Data is compiled from multiple preclinical studies to provide a comparative overview.

Treatment GroupMuscleParameterOutcomeReference
Givinostat (5 mg/kg/d) TAMean Myofiber Cross-Sectional Area (CSA)Significant increase compared to untreated mdx mice.[5]
Givinostat (10 mg/kg/d) TAMean Myofiber Cross-Sectional Area (CSA)Significant increase compared to untreated mdx mice.[5]
Givinostat (37.5 mg/kg) GASMyofiber Cross-Sectional Area (CSA)Significant increase in the proportion of larger myofibers.[5]
Givinostat (1 mg/kg) TA, GAS, DiaphragmFibrosis PercentageSignificant reduction compared to untreated mdx mice.[5]
Givinostat (5 mg/kg/d) TAFibrosis (Fibrotic Index)Dramatic reduction compared to untreated mdx mice.[5]
Givinostat (10 mg/kg/d) TAFibrosis (Fibrotic Index)Dramatic reduction compared to untreated mdx mice.[5]
Givinostat (5 mg/kg/d) TAFat DepositionSignificant reduction compared to untreated mdx mice.[5]
Givinostat (10 mg/kg/d) TAFat DepositionSignificant reduction compared to untreated mdx mice.[5]
Prednisolone (B192156) EDLMean Myofiber Cross-Sectional Area (CSA)Decrease in mean fiber CSA compared to placebo-treated mdx mice.[6]
Prednisolone EDLCentrally Nucleated Fibers20% lower compared to placebo-treated mdx mice.[6]
Prednisolone QuadricepsFibrosis (% Fibronectin Area)Significant increase compared to vehicle controls after 2 weeks of treatment.[7]
Exon Skipping (PMO) VariousDystrophin-Positive FibersSignificant increase in the number of dystrophin-positive fibers.[8]
Exon Skipping (PPMO) VariousCentrally Nucleated FibersSignificant reduction in central nucleation after 3+ months of treatment.[8]
Exon Skipping + Losartan Skeletal MuscleMuscle ArchitectureRecovery of normal muscle architecture.[9]

Experimental Protocols

Detailed methodologies for the key histological analyses cited in this guide are provided below. These protocols are essential for the accurate and reproducible assessment of muscle pathology.

Hematoxylin and Eosin (H&E) Staining for General Muscle Morphology

H&E staining is fundamental for visualizing the overall architecture of the muscle tissue, including myofiber size and shape, the presence of centrally nucleated (regenerating) fibers, and inflammatory infiltrates.[10]

Procedure:

  • Tissue Preparation: Snap-freeze freshly dissected mouse skeletal muscle (e.g., tibialis anterior, gastrocnemius) in isopentane (B150273) pre-cooled in liquid nitrogen. Store at -80°C until sectioning. Cut 10 µm thick cryosections and mount on glass slides.[11]

  • Fixation: Air dry the sections for at least 30 minutes.

  • Staining:

    • Immerse slides in Hematoxylin solution for 3-5 minutes.[2]

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

    • Rinse in running tap water.

    • Counterstain with Eosin Y solution for 1-2 minutes.[2]

    • Rinse briefly in tap water.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene. Mount with a resinous mounting medium.[2]

Quantitative Analysis: Images of H&E stained sections are captured using a light microscope. The cross-sectional area (CSA) of individual myofibers is measured using image analysis software (e.g., ImageJ). The percentage of centrally nucleated fibers is determined by counting the number of fibers with internal nuclei and dividing by the total number of fibers in a given field of view.

Masson's Trichrome and Sirius Red Staining for Fibrosis Quantification

Masson's trichrome and Sirius Red staining are used to visualize and quantify collagen deposition, a hallmark of fibrosis in dystrophic muscle.[1] In Masson's trichrome staining, collagen stains blue, muscle fibers red, and nuclei black. Sirius Red staining, when viewed under polarized light, specifically highlights collagen fibers as bright red or yellow.

Masson's Trichrome Staining Protocol:

  • Tissue Preparation and Fixation: Use formalin-fixed, paraffin-embedded tissue sections. Deparaffinize and rehydrate sections to water. For improved staining, mordant sections in Bouin's solution.[1]

  • Staining:

    • Stain nuclei with Weigert's iron hematoxylin.[1]

    • Stain with Biebrich scarlet-acid fuchsin solution.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Counterstain with aniline (B41778) blue solution.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.[1]

Sirius Red Staining Protocol:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded or fresh-frozen sections.

  • Staining:

    • Stain with Picro-Sirius Red solution for 1 hour.

    • Wash in two changes of acidified water.

  • Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.

Quantitative Analysis: Digital images of the stained sections are captured. For Masson's trichrome, the fibrotic area is quantified by color thresholding in image analysis software to measure the percentage of the total muscle area that is stained blue. For Sirius Red, the percentage of the red-stained area is quantified.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for Givinostat and a typical experimental workflow for evaluating its histological effects.

Givinostat_Mechanism_of_Action cluster_DMD_Pathology DMD Pathology cluster_Givinostat_Action Givinostat Intervention cluster_Downstream_Effects Downstream Cellular Effects cluster_Histological_Outcomes Histological Outcomes Dystrophin_Deficiency Dystrophin Deficiency Increased_HDAC_Activity Increased HDAC Activity Dystrophin_Deficiency->Increased_HDAC_Activity Histone_Acetylation Increased Histone Acetylation Increased_HDAC_Activity->Histone_Acetylation Reduces Givinostat Givinostat Givinostat->Increased_HDAC_Activity Inhibits Givinostat->Histone_Acetylation Increases TGF_beta_Signaling Modulation of TGF-β Signaling Givinostat->TGF_beta_Signaling Modulates Inflammation_Reduction Reduced Inflammation Givinostat->Inflammation_Reduction Myogenesis_Promotion Promotion of Myogenesis Histone_Acetylation->Myogenesis_Promotion Fibrosis_Reduction Reduced Fibrosis TGF_beta_Signaling->Fibrosis_Reduction Increased_CSA Increased Muscle Fiber CSA Myogenesis_Promotion->Increased_CSA Reduced_Inflammation Reduced Inflammation Inflammation_Reduction->Reduced_Inflammation Decreased_Fibrosis Decreased Fibrosis Fibrosis_Reduction->Decreased_Fibrosis

Caption: Givinostat's mechanism of action in DMD muscle.

Experimental_Workflow cluster_Animal_Model Animal Model and Treatment cluster_Tissue_Processing Tissue Collection and Processing cluster_Histological_Analysis Histological Staining and Analysis cluster_Data_Interpretation Data Interpretation and Comparison mdx_Mice mdx Mice Treatment_Groups Treatment Groups (Vehicle, Givinostat, Alternatives) mdx_Mice->Treatment_Groups Muscle_Dissection Muscle Dissection (TA, GAS, etc.) Treatment_Groups->Muscle_Dissection Tissue_Fixation Fixation or Freezing Muscle_Dissection->Tissue_Fixation Sectioning Cryosectioning or Paraffin Embedding Tissue_Fixation->Sectioning HE_Staining H&E Staining Sectioning->HE_Staining Trichrome_SiriusRed Masson's Trichrome / Sirius Red Staining Sectioning->Trichrome_SiriusRed Image_Acquisition Microscopy and Image Acquisition HE_Staining->Image_Acquisition Trichrome_SiriusRed->Image_Acquisition Quantitative_Analysis Image Analysis (CSA, Fibrosis %) Image_Acquisition->Quantitative_Analysis Statistical_Analysis Statistical Analysis Quantitative_Analysis->Statistical_Analysis Comparison Comparison of Treatment Effects Statistical_Analysis->Comparison

Caption: Experimental workflow for histological analysis.

Conclusion

The available preclinical data strongly support the efficacy of Givinostat in improving key histological features of dystrophic muscle in the mdx mouse model. Givinostat consistently demonstrates the ability to increase myofiber size and reduce fibrosis and fatty infiltration.[5] In comparison, corticosteroids show mixed results on muscle fiber size and may even exacerbate fibrosis in some contexts.[6][7] Exon-skipping therapies, while effective in restoring dystrophin expression, have less reported direct quantitative data on histological improvements like CSA and fibrosis in a manner that allows for a straightforward comparison with small molecule inhibitors like Givinostat. The multi-faceted mechanism of action of Givinostat, targeting epigenetic regulation, inflammation, and fibrosis, presents a compelling therapeutic strategy for DMD, potentially offering benefits that are complementary to dystrophin-restoration approaches. Further research and clinical validation will continue to delineate the precise role of Givinostat in the evolving landscape of DMD therapies.

References

Givinostat: A Comparative Analysis of Preclinical and Clinical Data in Duchenne Muscular Dystrophy and Other Indications

Author: BenchChem Technical Support Team. Date: December 2025

Givinostat (B1684626), marketed under the brand name Duvyzat, is a histone deacetylase (HDAC) inhibitor that has emerged as a significant therapeutic agent, particularly for Duchenne muscular dystrophy (DMD).[1][2] Its approval by the U.S. Food and Drug Administration (FDA) in March 2024 marked the availability of the first nonsteroidal treatment for DMD applicable to all genetic variants in patients aged six years and older.[2][3][4] This guide provides a comprehensive cross-validation of Givinostat's preclinical and clinical trial data, comparing its performance with alternative treatments and detailing the experimental protocols that underpin these findings.

Mechanism of Action: A Multi-Targeted Approach

Givinostat functions by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression.[5] In the context of DMD, HDACs are hyperactive and contribute to the disease's pathology.[6] By inhibiting these enzymes, Givinostat leads to a cascade of therapeutic effects:

  • Reduced Inflammation: It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6.[1][7]

  • Anti-Fibrotic Effects: Givinostat has been shown to reduce the formation of fibrotic tissue and fatty replacement in muscles.[6][8]

  • Promotion of Muscle Regeneration: The inhibition of HDACs promotes a more open chromatin structure, allowing for the transcription of genes involved in muscle repair and regeneration.[6][9] This leads to an increase in the cross-sectional area of muscle fibers.[10]

Beyond DMD, Givinostat has also shown activity against cells with the JAK2(V617F) mutation, which is implicated in myeloproliferative neoplasms like polycythemia vera.[1]

Givinostat_Mechanism_of_Action cluster_disease Duchenne Muscular Dystrophy Pathophysiology cluster_intervention Givinostat Intervention cluster_outcome Therapeutic Outcomes Dystrophin Deficiency Dystrophin Deficiency HDAC Hyperactivity HDAC Hyperactivity Dystrophin Deficiency->HDAC Hyperactivity Pathological Cascade Inflammation Fibrosis Impaired Myogenesis HDAC Hyperactivity->Pathological Cascade HDAC Inhibition HDAC Inhibition Givinostat Givinostat Givinostat->HDAC Inhibition Therapeutic Effects Reduced Inflammation Reduced Fibrosis Promoted Muscle Regeneration HDAC Inhibition->Therapeutic Effects

Givinostat's multi-targeted mechanism of action in DMD.

Preclinical Data Summary

Givinostat's efficacy was first established in preclinical studies, primarily using the mdx mouse model, which mimics human DMD. These studies provided the foundational evidence for its translation into clinical trials.[8][11]

ParameterExperimental GroupKey FindingsReference
Model mdx mice (DMD model)- Increased muscle cross-sectional area- Reduced fibrotic scars and fatty infiltration- Improved endurance in treadmill tests- Reduced inflammatory infiltrate[8][11][12]
Dosage 5 and 10 mg/kg/dayShowed optimal therapeutic effects.[8][11][12]
Duration 3.5 monthsLong-term exposure demonstrated sustained benefits.[8][11]
Model Human skeletal myoblastsIncreased myotube size in vitro.[12]
Model Ph+ Pre-B ALL cell line (SUP-B15)- Significant inhibition of cell proliferation- Induction of apoptosis[13]
Model Hematological Malignancies (in vitro)Showed efficacy in models of multiple myeloma, acute myelogenous leukemia, and lymphoma.[14][15]

Clinical Trial Data Summary

The clinical development of Givinostat has been robust, with multiple trials investigating its efficacy and safety across different patient populations and indications.[10][16]

Duchenne Muscular Dystrophy

The pivotal Phase 3 EPIDYS trial (NCT02851797) was a randomized, double-blind, placebo-controlled study that enrolled 179 ambulant boys with DMD.[4][17] The results, published in The Lancet Neurology, demonstrated a significant delay in disease progression in patients treated with Givinostat in addition to corticosteroids.[4][17]

Table 1: Key Efficacy Endpoints from the Phase 3 EPIDYS Trial

EndpointGivinostat GroupPlacebo GroupDifferencep-valueReference
Primary Endpoint: Change in 4-Stair Climb (seconds) 1.25 seconds decline3.03 seconds decline1.78 seconds slower declineStatistically Significant[5][17][18]
Secondary Endpoint: North Star Ambulatory Assessment (NSAA) --40% less decline compared to placeboConsistent with primary endpoint[17][18]
Secondary Endpoint: Vastus Lateralis Fat Fraction (VLFF) 7.48% increase10.89% increase30% reduction in fat infiltrationNominally Significant[9][18][19]

Table 2: Common Adverse Events in Givinostat Clinical Trials

Adverse EventFrequencyReference
DiarrheaMost Common[1][20][21]
Abdominal PainMost Common[1][20]
Thrombocytopenia (low platelets)Most Common[1][21]
Nausea/VomitingMost Common[1][20]
HypertriglyceridemiaMost Common[1][20]
FeverMost Common[1][20]

An ongoing open-label, long-term safety study (NCT03373968) has shown that Givinostat is generally well-tolerated, with a safety profile consistent with previous trials and no new safety signals observed.[21][22]

Other Indications

Givinostat has also been investigated in other diseases:

  • Polycythemia Vera: In clinical studies, Givinostat demonstrated an overall response rate of over 80%, with patients experiencing control of symptoms and normalization of blood counts.[10]

  • Becker Muscular Dystrophy (BMD): Clinical trials have also been conducted in patients with BMD.[16]

Experimental Protocols

Preclinical Study: mdx Mouse Model
  • Objective: To evaluate the dose-dependent efficacy of Givinostat in a preclinical model of DMD.

  • Animal Model: 1.5-month-old mdx mice.

  • Intervention: Daily oral administration of Givinostat at escalating doses (1, 5, and 10 mg/kg/day) or vehicle for 3.5 months.[11]

  • Outcome Measures:

    • Functional: Endurance performance on a treadmill.

    • Histological: Muscle fiber cross-sectional area, fibrosis, fatty infiltration, and inflammatory infiltrate in muscle tissue.[8][11]

    • Pharmacokinetic/Pharmacodynamic Analysis: To correlate drug distribution in muscle and blood with effective doses.[8][11]

Clinical Trial: Phase 3 EPIDYS Study (NCT02851797)
  • Objective: To assess the efficacy and safety of Givinostat in ambulant boys with DMD.[23]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4][23]

  • Participants: 179 ambulant male patients aged 6 years and older with a confirmed DMD diagnosis, on a stable corticosteroid regimen.[4][24]

  • Intervention: Participants were randomized 2:1 to receive either Givinostat oral suspension or a matching placebo twice daily for 18 months.[17][23][24]

  • Primary Outcome Measure: Change from baseline to 18 months in the time to climb four stairs.[4][5]

  • Secondary Outcome Measures: North Star Ambulatory Assessment (NSAA), time to rise from the floor, 6-minute walk test, and change in vastus lateralis fat fraction as measured by MRI.[19]

EPIDYS_Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria Met? (Ambulant boys ≥6 years, on corticosteroids) Start->Inclusion Randomization Randomization (2:1) Inclusion->Randomization Yes GroupA Givinostat + Corticosteroids Randomization->GroupA GroupB Placebo + Corticosteroids Randomization->GroupB Treatment 18-Month Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Regular Follow-up Visits (Every 12 weeks) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint

Workflow of the Phase 3 EPIDYS clinical trial.

Comparison with Alternatives for Duchenne Muscular Dystrophy

Givinostat offers a distinct therapeutic option compared to the existing standard of care and other approved treatments for DMD.[25]

TreatmentMechanism of ActionIndicationKey EfficacyCommon Side EffectsAdministration
Givinostat (Duvyzat) HDAC inhibitor; reduces inflammation and fibrosis, promotes muscle regeneration.[1][6]DMD in patients ≥6 years, regardless of genetic mutation.[2][4]Slows decline in muscle function (e.g., 4-stair climb).[5][17]Diarrhea, abdominal pain, low platelets, nausea/vomiting, increased triglycerides, fever.[1][20]Oral
Corticosteroids (e.g., Prednisone, Deflazacort) Broad anti-inflammatory and immunosuppressive effects.[25]Standard of care for DMD.[25][26]Prolongs ambulation and preserves muscle strength.[25]Weight gain, bone demineralization, behavioral changes, growth retardation.[25]Oral
Exon-Skipping Therapies (e.g., Eteplirsen, Golodirsen, Viltolarsen, Casimersen) "Skips" specific exons in the dystrophin gene to allow for the production of a truncated but partially functional dystrophin protein.[25][27]DMD patients with specific genetic mutations amenable to exon skipping.[25]Increases dystrophin production.Generally well-tolerated; potential for injection site reactions.Intravenous Infusion
Gene Therapy (e.g., Delandistrogene moxeparvovec-rokl - Elevidys) Delivers a gene that codes for a micro-dystrophin protein to muscle tissue.[27][28]Ambulatory pediatric patients aged 4 through 5 years with a confirmed mutation in the DMD gene.[28]Expression of micro-dystrophin in muscle.Nausea, vomiting, acute liver injury, fever, thrombocytopenia.One-time Intravenous Infusion
Vamorolone (Agamree) A "dissociative" corticosteroid designed to separate anti-inflammatory effects from safety concerns.[27]DMD in patients ≥2 years.[28]Similar efficacy to traditional corticosteroids in improving muscle function.Milder side effect profile compared to traditional corticosteroids, particularly regarding bone health and growth.Oral

Conclusion

Givinostat represents a significant advancement in the treatment of Duchenne muscular dystrophy, offering a novel, multi-targeted approach that addresses key pathological aspects of the disease.[6] Its efficacy in slowing disease progression, combined with a manageable safety profile, has been demonstrated through a comprehensive program of preclinical and clinical research.[6][9] As the first nonsteroidal drug approved for all genetic variants of DMD, Givinostat provides a valuable new option for a broad patient population, complementing the existing therapeutic landscape and offering hope for improved long-term outcomes.[2][29] Ongoing research will continue to define its role, both as a monotherapy and potentially in combination with other treatments, in the evolving standard of care for DMD and other debilitating diseases.

References

Givinostat's Efficacy in Corticosteroid Co-Treatment Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Givinostat's performance when used in conjunction with corticosteroids in preclinical and clinical models of Duchenne muscular dystrophy (DMD). The data presented is compiled from key studies to assist in the evaluation of Givinostat (B1684626) as a potential therapeutic agent.

Mechanism of Action

Givinostat is a histone deacetylase (HDAC) inhibitor.[1][2][3] In Duchenne muscular dystrophy, the absence of dystrophin leads to chronic muscle damage, inflammation, and the replacement of muscle tissue with fibrotic and adipose tissue.[4] Givinostat addresses these downstream pathological consequences by inhibiting HDACs, which are enzymes that play a crucial role in gene expression.[1][2][3] By inhibiting HDACs, Givinostat promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure and the activation of genes involved in muscle regeneration and anti-inflammatory processes.[1] This multi-faceted mechanism of action helps to reduce inflammation, decrease fibrosis, and enhance muscle fiber regeneration.[1][4]

Preclinical Efficacy in the mdx Mouse Model

The mdx mouse is a widely used animal model for DMD. Studies have evaluated the efficacy of Givinostat alone and in comparison to corticosteroids in these mice.

Experimental Protocol: Mdx Mouse Studies
  • Animal Model: Male mdx mice, a model for Duchenne muscular dystrophy.[1]

  • Treatment Groups:

    • Vehicle control

    • Givinostat (various doses, e.g., 5, 10, 25, 37.5 mg/kg/day, administered orally).[1][2][5]

    • Prednisone (corticosteroid)

  • Duration: Long-term treatment, for example, for 15 weeks.[1]

  • Key Efficacy Endpoints:

    • Histological Analysis: Muscle fiber cross-sectional area (CSA), fibrosis, necrosis, and fatty replacement in muscles like the gastrocnemius (GAS), tibialis anterior (TA), and diaphragm. Staining methods included Hematoxylin & Eosin (H&E) and Sirius Red.[1]

    • Functional Tests: Grip strength and run-to-exhaustion tests.[1][5]

Quantitative Data from Preclinical Studies
Efficacy ParameterGivinostat TreatmentControl/VehicleCorticosteroid (Prednisone)Source
Muscle Histology
Fibrosis Reduction (GAS muscle)~30% reduction with 10 and 37.5 mg/kg-Data not available[5]
Fibrosis Reduction (Diaphragm)~40% reduction with all tested doses-Data not available[5]
Increased Muscle Fiber CSA (GAS muscle)Peak at 1100 μm² with 37.5 mg/kgPeak at 500 μm²Data not available[5]
Functional Performance
Maximal Normalized StrengthIncreased to levels comparable to healthy mice-Outperformed by highest dose of Givinostat in D2.B10 mice[5][6]

Clinical Efficacy in Duchenne Muscular Dystrophy

Clinical trials have assessed the efficacy and safety of Givinostat as an add-on therapy to the standard-of-care corticosteroid treatment in boys with DMD.

Experimental Protocol: Clinical Trials (EPIDYS Phase 3 and Phase 2)
  • Patient Population: Ambulant boys with a diagnosis of Duchenne muscular dystrophy, on a stable dose of corticosteroids for at least 6 months.[3][7][8][9]

  • Study Design: Randomized, double-blind, placebo-controlled trials.[3][7][9]

  • Treatment Groups:

    • Givinostat (oral suspension, twice daily) + corticosteroids

    • Placebo + corticosteroids

  • Duration: 72 weeks (EPIDYS Phase 3).[3][7][9]

  • Key Efficacy Endpoints:

    • Functional Assessment: Time to climb four stairs (primary endpoint in EPIDYS), North Star Ambulatory Assessment (NSAA).[3][9][10]

    • Muscle Imaging: Vastus lateralis fat fraction (VLFF) measured by magnetic resonance spectroscopy (MRS).[3][11]

    • Histological Analysis (Phase 2): Muscle fiber cross-sectional area, fibrosis, necrosis, and fatty replacement from muscle biopsies.[8][12]

Quantitative Data from Clinical Trials
Efficacy ParameterGivinostat + CorticosteroidsPlacebo + CorticosteroidsSource
Functional Performance (EPIDYS Phase 3)
Change in 4-Stair Climb Time (72 weeks)Slower decline (1.78 seconds difference vs. placebo)-[9]
Decline in NSAA Total Score40% less decline-[10]
Muscle Imaging (EPIDYS Phase 3)
Change in Vastus Lateralis Fat Fraction (VLFF)30% reduction in infiltration-[3][9]
Mean Increase in VLFF (18 months)7.6%10.6%[11]
Histological Changes (Phase 2, 12 months)
Muscle Tissue FractionSignificantly increased-[8][12]
Fibrotic TissueSignificantly reduced-[8][12]
Necrosis and Fatty ReplacementSubstantially reduced-[8][12]

Visualizing the Pathways and Processes

Givinostat's Mechanism of Action in DMD

Givinostat_Mechanism cluster_disease Duchenne Muscular Dystrophy Pathophysiology cluster_intervention Therapeutic Intervention Dystrophin Deficiency Dystrophin Deficiency Increased HDAC Activity Increased HDAC Activity Dystrophin Deficiency->Increased HDAC Activity Pathological Cascade Inflammation Fibrosis Impaired Muscle Regeneration Increased HDAC Activity->Pathological Cascade HDAC Inhibition HDAC Inhibition Increased HDAC Activity->HDAC Inhibition Givinostat Givinostat Givinostat->HDAC Inhibition Therapeutic Effects Reduced Inflammation Reduced Fibrosis Enhanced Muscle Regeneration HDAC Inhibition->Therapeutic Effects

Caption: Givinostat's mechanism of action in DMD.

Experimental Workflow for Preclinical Mdx Mouse Studies

Preclinical_Workflow Start Start Animal Model Selection Select mdx mice Start->Animal Model Selection Treatment Groups Assign to Vehicle, Givinostat, or Corticosteroid groups Animal Model Selection->Treatment Groups Treatment Administration Administer treatment for 15 weeks Treatment Groups->Treatment Administration Functional Assessment Perform grip strength and run-to-exhaustion tests Treatment Administration->Functional Assessment Histological Analysis Collect muscle tissue for histological analysis (H&E, Sirius Red) Treatment Administration->Histological Analysis Data Analysis Analyze and compare data between groups Functional Assessment->Data Analysis Histological Analysis->Data Analysis End End Data Analysis->End

Caption: Preclinical experimental workflow.

Clinical Trial Workflow (EPIDYS Phase 3)

Clinical_Trial_Workflow Start Start Patient Recruitment Enroll ambulant DMD boys on stable corticosteroids Start->Patient Recruitment Randomization Randomize to Givinostat + Corticosteroids or Placebo + Corticosteroids Patient Recruitment->Randomization Treatment Period 72-week double-blind treatment Randomization->Treatment Period Efficacy Assessments Conduct 4-stair climb test, NSAA, and MRS at baseline and follow-up visits Treatment Period->Efficacy Assessments Data Analysis Compare changes from baseline between treatment groups Efficacy Assessments->Data Analysis End End Data Analysis->End

Caption: EPIDYS Phase 3 clinical trial workflow.

References

Comparative Analysis of Givinostat's Anti-Inflammatory Efficacy and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-inflammatory effects of Givinostat (B1684626), a histone deacetylase (HDAC) inhibitor, against other prominent HDAC inhibitors: Vorinostat, Panobinostat, and Belinostat. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: HDAC Inhibition in Inflammation

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. In inflammatory conditions, the transcription of pro-inflammatory genes is often heightened. HDAC inhibitors, including Givinostat, Vorinostat, Panobinostat, and Belinostat, exert their anti-inflammatory effects by preventing this deacetylation process.[1] This leads to a more relaxed chromatin state, allowing for the modulation of gene expression.[2]

A primary mechanism for the anti-inflammatory action of these inhibitors is the suppression of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways.[3][4] By inhibiting HDACs, these compounds can prevent the deacetylation of key proteins in these cascades, such as the p65 subunit of NF-κB, which ultimately reduces the transcription and production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7]

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize quantitative data on the efficacy of Givinostat and other HDAC inhibitors in reducing the production of inflammatory mediators. The data is compiled from various studies, and it is important to consider the different experimental conditions when comparing results.

Table 1: Givinostat - Inhibition of Pro-inflammatory Cytokines

CytokineCell TypeStimulantGivinostat Concentration% InhibitionReference
TNF-αHuman PBMCsLPS10 - 22 nM50%[8]
IL-1α (intracellular)Human PBMCsLPS12 nM50%[8]
IL-1βHuman PBMCsLPS12.5 - 25 nM50%[8]
IFN-γHuman PBMCsLPS25 nM50%[8]
IL-6Human PBMCsIL-12 + IL-1812.5 - 25 nM50%[8]
Plasma TNF-αRats (in vivo)Acetic AcidNot specifiedSignificant decrease[7]

Table 2: Comparative Potency of HDAC Inhibitors

This table presents a qualitative comparison of potency from a study evaluating the induction of HIV-1 expression in latently infected cell lines, which serves as a surrogate for HDAC inhibitory action.

Potency Ranking (Highest to Lowest)Reference
Panobinostat > Givinostat ≈ Belinostat > Vorinostat[9][10]

Table 3: Vorinostat - Inhibition of Inflammatory Markers

MarkerCell Type/ModelStimulantVorinostat ConcentrationEffectReference
TNF-α SecretionRAW264.7 MacrophagesLPS1, 10, 100 µMSignificant, concentration-dependent suppression[3]
p-IκB ExpressionRAW264.7 MacrophagesLPS1, 10, 100 µMSignificant, concentration-dependent attenuation[3]
NK Cell CytotoxicityHuman NK Cells-0.4 - 1 µMSignificant, dose-dependent suppression[11]

Table 4: Panobinostat & Belinostat - IC50 Values in Testicular Germ Cell Tumors

While not a direct measure of anti-inflammatory action, these IC50 values demonstrate the high potency of Panobinostat and Belinostat in inducing cell death, a process often linked to the resolution of inflammation.

Cell LineCompoundIC50 (nM)Reference
NCCIT-RBelinostat46[12]
NCCIT-RPanobinostat5[12]
2102Ep-RBelinostat107[12]
2102Ep-RPanobinostat2[12]
NT2-RBelinostat103[12]
NT2-RPanobinostat17[12]

Signaling Pathway Modulation

HDAC inhibitors modulate inflammatory responses primarily by interfering with the NF-κB and STAT signaling pathways. The diagram below illustrates the canonical NF-κB pathway and highlights the points of intervention by HDAC inhibitors.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Targets for Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB NFkB_p65_p50_active NF-κB (Active) NFkB_IkB->NFkB_p65_p50_active IκB Degradation Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Acetylation Acetylation of p65 NFkB_p65_p50_active->Acetylation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Gene HDAC HDACs HDAC->NFkB_p65_p50_active Deacetylates p65, promotes activity HDACi HDAC Inhibitors (Givinostat, etc.) HDACi->HDAC Inhibits Acetylation->Gene Modulates Transcription

Caption: NF-κB signaling pathway and HDAC inhibitor intervention point.

Experimental Protocols

Reproducing the anti-inflammatory effects of HDAC inhibitors requires standardized experimental protocols. Below is a detailed methodology for a common in vitro assay used to assess the impact of these compounds on cytokine production.

In Vitro Assay: Inhibition of LPS-Induced Cytokine Production in Human PBMCs

1. Objective: To determine the dose-dependent effect of HDAC inhibitors (e.g., Givinostat) on the production of pro-inflammatory cytokines by human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).

2. Materials:

  • HDAC inhibitors (Givinostat, Vorinostat, etc.) dissolved in DMSO and diluted in culture medium.

  • Human PBMCs isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • Phosphate Buffered Saline (PBS).

  • 96-well flat-bottom cell culture plates.

  • ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6).

3. Experimental Procedure:

  • Cell Seeding: Seed freshly isolated PBMCs in a 96-well plate at a density of 0.5 x 10^6 cells per well in 100 µL of complete RPMI medium.[13]

  • Inhibitor Pre-treatment: Prepare serial dilutions of the HDAC inhibitors. Add 50 µL of the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO diluted to the highest concentration used for the inhibitors). Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.[13]

  • Stimulation: Prepare an LPS solution at a concentration that induces a robust cytokine response (e.g., 10 ng/mL). Add 50 µL of the LPS solution to all wells except for the unstimulated control wells.[13] The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards.

  • Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

  • Determine the percentage of inhibition for each inhibitor concentration compared to the LPS-stimulated vehicle control.

  • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cytokine production) using non-linear regression analysis.

Experimental_Workflow Start Isolate Human PBMCs Seed Seed Cells in 96-well Plate (0.5x10^6 cells/well) Start->Seed Pretreat Pre-treat with HDAC Inhibitor (or Vehicle Control) for 1 hr Seed->Pretreat Stimulate Stimulate with LPS (e.g., 10 ng/mL) Pretreat->Stimulate Incubate Incubate for 18-24 hrs (37°C, 5% CO2) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Quantify Cytokines via ELISA (TNF-α, IL-1β, IL-6) Collect->Analyze Data Calculate % Inhibition & IC50 Values Analyze->Data

Caption: General experimental workflow for in vitro HDAC inhibitor testing.

Summary and Conclusion

The available data indicates that Givinostat is a potent inhibitor of pro-inflammatory cytokine production, with efficacy in the low nanomolar range.[8] Comparative studies, although limited, suggest that its potency is comparable to Belinostat and potentially greater than Vorinostat, while Panobinostat appears to be the most potent among the compared HDAC inhibitors in the contexts studied.[9][10]

The reproducibility of Givinostat's anti-inflammatory effects is supported by multiple studies demonstrating its ability to reduce inflammatory markers both in vitro and in vivo.[7][8] However, for a definitive, direct comparison of the reproducibility and efficacy of Givinostat against other HDAC inhibitors, further head-to-head studies under identical, standardized experimental conditions are warranted. The provided protocols offer a framework for conducting such comparative analyses, which would be highly valuable to the drug development community.

References

Givinostat in Duchenne Muscular Dystrophy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Givinostat's performance and its position among other therapeutic alternatives for Duchenne Muscular Dystrophy (DMD), supported by experimental data.

This guide provides a comprehensive comparison of Givinostat's impact on Duchenne Muscular Dystrophy (DMD), with a focus on its applicability across different genetic variants. Designed for researchers, scientists, and drug development professionals, this document summarizes key clinical trial data, details experimental methodologies, and contrasts Givinostat (B1684626) with mutation-specific therapies.

Givinostat: A Broadly Applicable Therapeutic Approach

Givinostat (Duvyzat™) is a histone deacetylase (HDAC) inhibitor that has demonstrated the potential to slow disease progression in patients with Duchenne Muscular Dystrophy.[1] Unlike many other DMD therapies that target specific genetic mutations, Givinostat's mechanism of action is believed to address the downstream pathological consequences of dystrophin absence, making it a potential treatment for a wide range of patients.[2] The pivotal Phase 3 EPIDYS clinical trial enrolled patients with a broad spectrum of dystrophin gene mutations, and its subsequent approval by the U.S. Food and Drug Administration (FDA) is for all genetic variants of DMD in patients aged six years and older.[3]

The rationale behind this broad applicability lies in Givinostat's role as an HDAC inhibitor. In DMD, the absence of functional dystrophin leads to a cascade of detrimental cellular processes, including chronic inflammation, impaired muscle regeneration, and the replacement of muscle tissue with fibrotic and adipose tissue. HDACs are enzymes that are overactive in dystrophic muscles and contribute to these pathological processes. By inhibiting HDACs, Givinostat aims to restore a more favorable cellular environment that promotes muscle repair and reduces inflammation and fibrosis.[2]

Comparative Efficacy of Givinostat

The efficacy of Givinostat in a genetically diverse DMD population was demonstrated in the Phase 3 EPIDYS trial. The study met its primary endpoint, showing a significantly smaller decline in the time to climb four stairs in the Givinostat-treated group compared to placebo over 18 months.[4][5]

Table 1: Key Efficacy Outcomes of the Phase 3 EPIDYS Trial

Outcome MeasureGivinostat GroupPlacebo GroupDifferencep-value
Change in 4-Stair Climb Time (seconds) Slower declineFaster decline1.78 seconds less decline0.037
North Star Ambulatory Assessment (NSAA) Total Score Less declineMore decline40% less declineNominally significant
Vastus Lateralis Fat Fraction (VLFF) Reduced increaseGreater increase~30% reduction in fat infiltration0.035

Data sourced from the EPIDYS Phase 3 clinical trial results.[6][7]

While the EPIDYS trial did not report efficacy data stratified by specific genetic mutations, the inclusion of a genetically diverse population and the resulting broad approval suggest a consistent benefit.[3] This contrasts with other approved DMD therapies that are effective only in patients with specific mutations.

Comparison with Mutation-Specific Therapies

Several other therapeutic options for DMD are contingent on the patient's specific genetic mutation. These therapies often aim to restore the production of a truncated but partially functional dystrophin protein.

Table 2: Comparison of Givinostat with Mutation-Specific DMD Therapies

Therapeutic ApproachDrug ExamplesMechanism of ActionApplicable Patient Population
HDAC Inhibition Givinostat (Duvyzat™)Reduces inflammation, fibrosis, and promotes muscle regeneration by inhibiting histone deacetylases.All genetic variants of DMD.
Exon Skipping Eteplirsen (Exondys 51®), Golodirsen (Vyondys 53®), Viltolarsen (Viltepso®), Casimersen (Amondys 45®)"Skips" over a specific exon in the dystrophin gene to restore the reading frame and produce a shortened dystrophin protein.Patients with mutations amenable to skipping specific exons (e.g., exon 51, 53, 45).
Stop Codon Read-through Ataluren (Translarna™)Enables ribosomes to read through premature stop codons, allowing for the production of a full-length dystrophin protein.Patients with nonsense mutations in the dystrophin gene.
Gene Therapy Delandistrogene moxeparvovec (Elevidys™)Delivers a gene encoding a micro-dystrophin protein to muscle cells.Ambulatory pediatric patients aged 4 through 5 years with a confirmed mutation in the DMD gene.

Experimental Protocols

Phase 3 EPIDYS Trial (NCT02851797)

The EPIDYS study was a randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of Givinostat in ambulant boys with DMD.[8]

  • Participants: The trial enrolled 179 ambulant male patients aged 6 years and older with a genetically confirmed diagnosis of DMD.[9][10] Participants were on a stable dose of corticosteroids for at least six months prior to the study.[10] The trial included patients with a broad range of dystrophin mutations, which were generally balanced between the Givinostat and placebo groups.[3]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either Givinostat oral suspension or a matching placebo twice daily for 18 months.[8] The dosage of Givinostat was weight-based.[11]

  • Primary Outcome Measure: The primary endpoint was the change from baseline to 18 months in the time taken to climb four standard stairs.

  • Secondary Outcome Measures: Key secondary endpoints included the change in the North Star Ambulatory Assessment (NSAA) total score and the change in vastus lateralis fat fraction (VLFF) as measured by magnetic resonance spectroscopy (MRS).[6]

Phase 2 Trial (NCT01761292)

An earlier Phase 2 study assessed the histological effects of Givinostat in ambulant boys with DMD.

  • Participants: The study enrolled 20 ambulant boys with DMD.

  • Primary Outcome: The primary objective was to evaluate the change in muscle histology after at least 12 months of treatment.

  • Key Findings: The study showed that Givinostat treatment led to a significant increase in the fraction of muscle tissue and a reduction in fibrotic tissue, necrosis, and fatty replacement in muscle biopsies.[1]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.

Givinostat_Mechanism_of_Action cluster_dmd DMD Pathophysiology cluster_effects Therapeutic Effects dystrophin Dystrophin Deficiency hdac Increased HDAC Activity dystrophin->hdac inflammation Chronic Inflammation hdac->inflammation fibrosis Fibrosis & Fat Replacement hdac->fibrosis regeneration Impaired Muscle Regeneration hdac->regeneration givinostat Givinostat givinostat->hdac Inhibits reduced_inflammation Reduced Inflammation givinostat->reduced_inflammation reduced_fibrosis Reduced Fibrosis & Fat Replacement givinostat->reduced_fibrosis improved_regeneration Improved Muscle Regeneration givinostat->improved_regeneration

Caption: Givinostat's mechanism of action in DMD.

EPIDYS_Trial_Workflow screening Screening (N=359) enrollment Enrollment (N=179) screening->enrollment randomization Randomization (2:1) enrollment->randomization givinostat_arm Givinostat Group (n=118) randomization->givinostat_arm placebo_arm Placebo Group (n=61) randomization->placebo_arm treatment 18-Month Treatment Period givinostat_arm->treatment placebo_arm->treatment outcomes Primary & Secondary Outcome Assessment treatment->outcomes

Caption: Workflow of the Phase 3 EPIDYS clinical trial.

References

Givinostat's Long-Term Efficacy in Duchenne Muscular Dystrophy: A Comparative Analysis Against Natural History

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the long-term clinical data for Givinostat (Duvyzat™) in Duchenne muscular dystrophy (DMD) demonstrates a significant slowing of disease progression compared to the natural course of the disease. This guide provides a detailed comparison of Givinostat's efficacy, drawing from pivotal clinical trials and natural history studies, with a focus on functional, histological, and magnetic resonance imaging-based endpoints.

Givinostat, a histone deacetylase (HDAC) inhibitor, has emerged as a novel therapeutic agent for DMD, independent of the specific underlying genetic mutation.[1] Its approval by the U.S. Food and Drug Administration (FDA) was based on a robust clinical development program, most notably the Phase 3 EPIDYS trial.[2][3] This guide will dissect the long-term efficacy data from this trial and its open-label extension, placing it in the context of how DMD typically progresses in untreated or corticosteroid-treated patients.

Functional Efficacy: Maintaining Motor Milestones

The primary goal in managing DMD is to preserve motor function for as long as possible.[3] Clinical trials for Givinostat have utilized key functional endpoints to measure its impact on disease progression.

Four-Stair Climb (4SC) Test

The pivotal Phase 3 EPIDYS study met its primary endpoint, demonstrating a statistically significant and clinically meaningful benefit in the time taken to climb four stairs.[3][4] Over 18 months, boys treated with Givinostat showed a significantly slower decline in their ability to perform this task compared to those on placebo.[2] Specifically, the mean change from baseline in the time to climb four stairs was 1.25 seconds for patients receiving Givinostat, compared to 3.03 seconds for those receiving a placebo.[2] This represents a 1.78-second difference, indicating a substantial preservation of muscle function.[4][5]

Long-term extension studies, comparing Givinostat-treated patients to natural history cohorts, have further solidified these findings. A propensity-matched analysis revealed that Givinostat, in conjunction with corticosteroids, significantly delayed the loss of the ability to complete the four-stair climb test by a median of 3.3 years.[6][7][8]

North Star Ambulatory Assessment (NSAA)

The NSAA is a 17-item rating scale that measures a range of motor functions essential for daily life. In the EPIDYS trial, Givinostat treatment resulted in a 40% less decline in the NSAA total score compared to the control group over 72 weeks.[3][5] This suggests that Givinostat can help preserve a broader range of motor skills.[9] The mean difference in the decline of the NSAA Total Score was 1.91 points in favor of Givinostat.[9]

Other Functional Milestones

Long-term data from the open-label extension of the EPIDYS study, when compared with natural history datasets, suggest that Givinostat delays major disease progression milestones.[6][10] These comparisons indicate that Givinostat may delay the loss of the ability to rise from the floor by a median of 2.0 years and the loss of ambulation by a median of 2.9 years.[7][8]

Table 1: Comparison of Functional Outcomes - Givinostat vs. Natural History

Functional EndpointGivinostat Treatment Effect (EPIDYS Trial)Long-Term Givinostat Effect vs. Natural HistoryNatural History Trajectory (Untreated/Corticosteroid only)
Four-Stair Climb (4SC) Slower decline of 1.78 seconds over 72 weeks compared to placebo[4][5]Median delay of 3.3 years in loss of ability to perform the test[7][8]Progressive increase in time to complete the task, leading to inability.[11]
North Star Ambulatory Assessment (NSAA) 40% less decline in total score over 72 weeks compared to placebo[3][5]Milder decline in NSAA score over 3 years compared to controls.[12]Progressive decline in total score, indicating loss of motor function.[9]
Loss of Ambulation Not directly measured as a primary endpoint in the 18-month trial.Median delay of 2.9 years[7][8]Typically occurs in the second decade of life.[13]
Time to Rise from Floor Favorable outcomes on key secondary endpoints.[3]Median delay of 2.0 years in loss of ability[7][8]Progressive increase in time, leading to inability.[14]

Histological and Muscle Composition Improvements

Givinostat has demonstrated a significant impact on the underlying muscle pathology in DMD, addressing the progressive replacement of muscle tissue with fibrotic and fatty tissue.

Reduction in Fibrosis and Fatty Infiltration

A Phase 2 study provided the initial evidence of Givinostat's histological benefits.[15][16] In this study, treatment with Givinostat for at least 12 months resulted in a significant increase in the fraction of muscle tissue in biopsies and a reduction in the amount of fibrotic tissue.[15][16] Furthermore, it substantially reduced tissue necrosis and fatty replacement.[15][16]

These findings were corroborated in the Phase 3 EPIDYS trial through magnetic resonance spectroscopy (MRS) of the vastus lateralis muscle, a key muscle for ambulation.[17] Givinostat-treated individuals had a 30% reduction in vastus lateralis fat fraction (VLFF) compared to those on placebo.[5][18] This is a critical finding, as increased fat infiltration is a predictor of loss of ambulation.[5]

Table 2: Comparison of Histological and Muscle Composition Outcomes

EndpointGivinostat Treatment EffectNatural History of DMD
Muscle Fibrosis Significantly reduced in muscle biopsies after ≥12 months of treatment.[15][16]Progressive replacement of muscle with fibrotic tissue.[15]
Muscle Fatty Infiltration (Fat Fraction) 30% reduction in vastus lateralis fat fraction (VLFF) over 72 weeks compared to placebo.[5][18]Progressive increase in intramuscular fat, correlated with disease progression.[5]
Muscle Tissue Fraction Significantly increased fraction of muscle tissue in biopsies.[15][16]Progressive loss of muscle tissue.[19]
Muscle Necrosis Substantially reduced tissue necrosis.[15][16]Ongoing cycles of muscle fiber degeneration and necrosis.[19]

Mechanism of Action: Targeting the Pathophysiological Cascade

Givinostat's efficacy stems from its role as a histone deacetylase (HDAC) inhibitor.[2] In DMD, the absence of dystrophin leads to a cascade of pathological events, including chronic inflammation, failed muscle regeneration, and the development of fibrosis and adipogenesis.[19] HDACs are hyperactive in DMD patients and contribute to this pathology.[18][19] By inhibiting HDACs, Givinostat is thought to have a multi-targeted effect on the disease process.[19] The precise mechanism is not fully elucidated, but it is believed to involve the modulation of gene expression to reduce inflammation, inhibit fibrosis, and promote muscle regeneration.[1][20]

Givinostat_Mechanism_of_Action cluster_DMD DMD Pathophysiology cluster_Givinostat Givinostat Intervention Dystrophin Deficiency Dystrophin Deficiency HDAC Hyperactivity HDAC Hyperactivity Dystrophin Deficiency->HDAC Hyperactivity Pathological Cascade Chronic Inflammation Failed Myogenesis Fibrosis & Adipogenesis HDAC Hyperactivity->Pathological Cascade Givinostat Givinostat HDAC Inhibition HDAC Inhibition Givinostat->HDAC Inhibition HDAC Inhibition->HDAC Hyperactivity Inhibits Therapeutic Effects Reduced Inflammation Promoted Myogenesis Reduced Fibrosis & Adipogenesis HDAC Inhibition->Therapeutic Effects Modulates Gene Expression Therapeutic Effects->Pathological Cascade Counteracts

Caption: Givinostat's mechanism of action in DMD.

Experimental Protocols

The clinical evaluation of Givinostat and the characterization of DMD's natural history rely on standardized and validated experimental protocols.

Four-Stair Climb (4SC) Test

This is a functional test that measures the time it takes for a patient to ascend a standardized set of four stairs. The test is initiated with the patient standing at the bottom of the stairs, and the time is recorded from the moment the patient begins to move until both feet are on the top step. The reliability of this test makes it a common primary endpoint in DMD clinical trials.[9]

North Star Ambulatory Assessment (NSAA)

The NSAA is a 17-item functional scale specifically designed for ambulant boys with DMD. Each item, which includes activities such as standing, walking, jumping, and climbing, is scored on a 3-point scale (0 = unable to perform, 1 = performs with modifications, 2 = performs normally). The total score provides a comprehensive assessment of motor function.

Muscle Biopsy and Histological Analysis

Muscle biopsies, typically from the biceps brachii, are taken at baseline and after a specified treatment period. The tissue is then processed and stained (e.g., with Masson's trichrome) to quantify the relative areas of muscle tissue, fibrotic tissue, and adipose tissue. This provides a direct measure of the drug's effect on muscle pathology.[15][16]

Magnetic Resonance Spectroscopy (MRS) for Vastus Lateralis Fat Fraction (VLFF)

MRS is a non-invasive imaging technique used to measure the amount of fat within a muscle. For the EPIDYS trial, MRS was used to quantify the fat fraction in the vastus lateralis muscle of the thigh. This provides an objective measure of disease progression and response to treatment.[5][17]

EPIDYS_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Givinostat + Corticosteroids Givinostat + Corticosteroids Randomization->Givinostat + Corticosteroids Placebo + Corticosteroids Placebo + Corticosteroids Randomization->Placebo + Corticosteroids 18-Month Treatment Period 18-Month Treatment Period Givinostat + Corticosteroids->18-Month Treatment Period Placebo + Corticosteroids->18-Month Treatment Period Primary Endpoint Analysis Change in 4SC Time 18-Month Treatment Period->Primary Endpoint Analysis Secondary Endpoint Analysis NSAA, VLFF, etc. 18-Month Treatment Period->Secondary Endpoint Analysis Open-Label Extension Open-Label Extension Primary Endpoint Analysis->Open-Label Extension Secondary Endpoint Analysis->Open-Label Extension

Caption: Simplified workflow of the EPIDYS Phase 3 clinical trial.

Conclusion

The long-term efficacy data for Givinostat, when compared against the well-documented natural history of Duchenne muscular dystrophy, provides compelling evidence of its disease-modifying effects. By slowing the decline in key motor functions, reducing the pathological replacement of muscle with fat and fibrotic tissue, and ultimately delaying the loss of major functional milestones, Givinostat represents a significant advancement in the management of DMD for a broad patient population. The consistent findings across functional, histological, and imaging endpoints underscore the therapeutic potential of HDAC inhibition in addressing the multifaceted pathology of this devastating disease.

References

Givinostat Clinical Trial Outcomes: A Meta-Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Givinostat, an orally administered histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent for several genetic and myeloproliferative disorders. By modulating the epigenetic landscape, Givinostat targets the underlying pathophysiology of diseases such as Duchenne muscular dystrophy (DMD), Becker muscular dystrophy (BMD), and polycythemia vera (PV).[1][2][3] This guide provides a meta-analysis of key clinical trial outcomes for Givinostat, offering researchers a comparative overview of its efficacy, safety, and mechanism of action, supported by experimental data.

Mechanism of Action

Givinostat functions by inhibiting class I and II histone deacetylases (HDACs).[1] In healthy cells, HDACs regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In certain diseases, HDACs can be overactive.[4] By inhibiting these enzymes, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This allows for the transcription of genes involved in crucial cellular processes such as muscle repair, anti-inflammatory responses, and cell cycle control.[5][6] This multi-targeted approach has the potential to address the complex pathological cascades in various diseases.[5] For instance, in DMD, it aims to reduce inflammation and fibrosis while promoting muscle regeneration.[5][7] In polycythemia vera, it is believed to slow the abnormal growth of erythrocytes by reducing mutant JAK2 concentrations.[1]

cluster_0 Givinostat's Mechanism of Action cluster_1 Normal Process cluster_2 Effect of Givinostat Givinostat Givinostat HDAC Histone Deacetylases (HDACs) (Overactive in Disease State) Givinostat->HDAC Givinostat->HDAC RelaxedChromatin Relaxed Chromatin (Gene Transcription Activated) Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Gene Transcription Repressed) Histones->Chromatin Leads to Histones->Chromatin GeneExpression ↑ Transcription of Genes for: - Muscle Repair - Anti-inflammatory Response - Cell Cycle Regulation RelaxedChromatin->GeneExpression cluster_0 EPIDYS Phase 3 Trial Workflow (NCT02851797) Screening Screening (N=179 Ambulant Boys, 6+ years with DMD) Randomization Randomization (2:1) Screening->Randomization GivinostatArm Givinostat (Oral Suspension) + Corticosteroids Randomization->GivinostatArm n ≈ 120 PlaceboArm Placebo + Corticosteroids Randomization->PlaceboArm n ≈ 59 Treatment Treatment Period (72 Weeks) GivinostatArm->Treatment PlaceboArm->Treatment Endpoint Primary & Secondary Endpoint Analysis - 4-Stair Climb - NSAA - Muscle MRI Treatment->Endpoint

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Givinostat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Givinostat hydrochloride, a histone deacetylase (HDAC) inhibitor, are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this potent compound. This guide provides a procedural, step-by-step approach to its disposal, ensuring alignment with regulatory standards.

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Therefore, proper handling and disposal are paramount. As with many potent pharmaceutical compounds, the primary recommendation for disposal is to adhere to federal, state, and local environmental control regulations.[1][2]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

PPE ComponentSpecificationRationale
Gloves Chemically resistant nitrile gloves; double gloving is recommended.[3][4]Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]Protects eyes from splashes and aerosols.
Lab Coat A fully buttoned lab coat, preferably with elastic cuffs.[3]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling outside of a certified chemical fume hood, especially when dealing with the powdered form.[3][4]Minimizes inhalation of the compound.

All handling of this compound, including weighing and preparing for disposal, should ideally be conducted within a certified chemical fume hood to control and exhaust any potential vapors or dust.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound and materials contaminated with it should be managed as hazardous waste. The preferred method for the destruction of pharmaceutical waste is high-temperature incineration in a licensed facility.[5][6]

  • Segregation of Waste:

    • Solid Waste: Collect all consumables contaminated with this compound, such as pipette tips, tubes, gloves, and weigh boats, in a designated and clearly labeled hazardous waste container.[3]

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not pour down the drain. [3][7]

    • Empty Vials: The original vial that contained the powdered this compound should be treated as hazardous solid waste and disposed of accordingly.[3]

  • Waste Container Management:

    • Use containers that are compatible with the waste type (solid or liquid).

    • Ensure all waste containers are securely sealed to prevent leaks or spills.

    • Label all containers clearly with "Hazardous Waste" and the specific chemical name, "this compound."

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest and tracking.

  • Spill Management:

    • In the event of a small spill, use an inert absorbent material like vermiculite (B1170534) or sand to contain it.[3]

    • Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[3]

    • For a large spill, evacuate the area immediately and contact your institution's EHS department.[3]

Regulatory Framework

The disposal of pharmaceutical waste is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) in the United States.[5][8] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[5][8] It is essential to be aware of and compliant with both federal and any more stringent state-level regulations.[8]

Givinostat_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood SolidWaste Collect Contaminated Solids (Gloves, Tips, Vials) FumeHood->SolidWaste LiquidWaste Collect Unused Solutions & Contaminated Solvents FumeHood->LiquidWaste SolidContainer Seal in Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Seal in Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer EHS Contact Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS Incineration Professional Disposal (e.g., High-Temp Incineration) EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Givinostat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Givinostat hydrochloride, a histone deacetylase (HDAC) inhibitor.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications and Guidelines
Eye/Face Protection Safety goggles with side-shieldsMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][3][4]
Hand Protection Compatible chemical-resistant glovesGloves must be inspected prior to use. Wash and dry hands after handling.[1][2][3][4][5]
Skin and Body Protection Impervious clothing/Protective clothingWear appropriate protective clothing to prevent skin exposure.[2][3][4][6]
Respiratory Protection Suitable respirator/NIOSH/MSHA or European Standard EN 149 approved respiratorUse in a well-ventilated place. Avoid formation of dust and aerosols.[2][3][4][5] If exposure limits are exceeded, a full-face respirator is recommended.[5]

Hazard Identification and First Aid

This compound presents several potential health hazards. Understanding these and the appropriate first aid measures is critical.

Hazard Type Description First Aid Measures
Ingestion Harmful if swallowed.[1]Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[2][5][6]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1]Move the person into fresh air. If breathing is difficult, give oxygen or artificial respiration. Consult a physician.[1][5][6]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[1]Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][5][6]
Eye Contact May cause eye irritation.[1]Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a doctor.[2][5][6]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][5] Recommended storage temperatures can be as low as -20°C for long-term storage.[6]

Handling and Preparation:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][5]

  • Ensure an eyewash station and safety shower are readily accessible.[2][3][4][6]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

In Case of Accidental Release:

  • Evacuate personnel to a safe area.[1][5]

  • Wear full personal protective equipment, including respiratory protection.[2][3][6]

  • Avoid dust formation.[1][5]

  • Prevent the substance from entering drains.[1][5]

  • For cleanup, sweep up and shovel the material.[1] Alternatively, absorb solutions with an inert liquid-binding material.[2][3][6]

  • Collect the spilled material in a suitable, closed container for disposal.[5]

Disposal:

  • Dispose of the waste material in accordance with all federal, state, and local regulations.[1]

  • It is recommended to use a licensed professional waste disposal service.[1][5]

  • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[5]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Don Appropriate PPE b Work in Ventilated Area a->b c Weigh and Prepare Solution b->c d Conduct Experiment c->d e Decontaminate Work Area d->e f Remove PPE Correctly e->f g Segregate Waste f->g h Dispose via Licensed Service g->h

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givinostat hydrochloride
Reactant of Route 2
Reactant of Route 2
Givinostat hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。